molecular formula C10H7BrF3NO B1519688 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole CAS No. 1120215-04-4

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Cat. No.: B1519688
CAS No.: 1120215-04-4
M. Wt: 294.07 g/mol
InChI Key: DDFCJTGGZWNOMD-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole (CAS 1120215-04-4) is a small molecule building block featuring the 3-bromo-4,5-dihydroisoxazole (BDHI) moiety, a covalent electrophile inspired by natural products . This compound is of significant interest in chemical biology and medicinal chemistry for the discovery and development of covalent probes and inhibitors . The BDHI scaffold acts as a cysteine-reactive electrophile, capable of forming a covalent bond with nucleophilic cysteine residues in protein active sites . Its unique profile is distinct from common warheads like acrylamides or haloacetamides. Computational studies suggest BDHI electrophiles may preferentially react with hyper-reactive cysteines that have reduced pKa, and their selectivity can be tuned by the adjacent aromatic ring system, which contributes to molecular recognition and binding affinity within complementary protein sites . This makes it a valuable tool for chemoproteomic profiling, mapping reactive cysteines across the human proteome, and for the rational design of targeted covalent inhibitors against specific protein targets of interest . Researchers can apply this compound in the design of potential inhibitors for enzymes such as Bruton's tyrosine kinase (BTK) . The compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO/c11-9-5-8(16-15-9)6-3-1-2-4-7(6)10(12,13)14/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFCJTGGZWNOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Br)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656829
Record name 3-Bromo-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole
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Molecular Weight

294.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120215-04-4
Record name 3-Bromo-4,5-dihydro-5-[2-(trifluoromethyl)phenyl]isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120215-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural elucidation of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights. The 4,5-dihydroisoxazole core is a significant structural motif in various biologically active molecules, and the presence of a bromine atom and a trifluoromethylphenyl group offers versatile points for further chemical modification.[1][2]

The primary route for synthesizing this class of compounds is often a [3+2] cycloaddition reaction, which is known for its high regioselectivity in forming the dihydroisoxazole ring.[1] This guide will focus on the analytical techniques required to unequivocally confirm the structure of the resulting product.

I. Foundational Analytical Approach: A Multi-technique Strategy

The definitive confirmation of the molecular structure of this compound necessitates a synergistic application of multiple spectroscopic techniques. While each method provides unique pieces of the structural puzzle, their combined interpretation leads to an unambiguous assignment. The core techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This multi-pronged approach ensures a self-validating system, where data from one technique corroborates the findings of another, thereby enhancing the trustworthiness of the final structural assignment.

A logical workflow for the structure elucidation process is outlined below:

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_elucidation Confirmation Synthesis [3+2] Cycloaddition MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Synthesis->MS IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Map Connectivity IR->NMR Elucidation Final Structure Elucidation NMR->Elucidation

Caption: Workflow for Structure Elucidation.

II. Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and crucial step for determining the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent like acetonitrile or methanol.

  • Ionization Method: Employ a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and ensure the observation of the molecular ion.

  • Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., FT-ICR or Orbitrap) to obtain an accurate mass measurement.

Data Interpretation and Expected Results

The molecular formula for this compound is C₁₀H₇BrF₃NO.[3] The expected monoisotopic mass is approximately 294.96 g/mol . A key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[4][5] This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.[4]

Data PointExpected Value
Molecular Formula C₁₀H₇BrF₃NO
Molecular Weight 294.07 g/mol [3]
Monoisotopic Mass ~294.96 g/mol
Isotopic Pattern Prominent [M]⁺ and [M+2]⁺ peaks in ~1:1 ratio

Fragmentation Analysis

While soft ionization minimizes fragmentation, some characteristic fragments may be observed. The primary fragmentation is often the loss of the halogen.[6] Further fragmentation might involve the cleavage of the dihydroisoxazole ring.

G M [C₁₀H₇BrF₃NO]⁺ (Molecular Ion) M_Br [C₁₀H₇F₃NO]⁺ (Loss of Br) M->M_Br - Br• M_CF3 [C₉H₇BrNO]⁺ (Loss of CF₃) M->M_CF3 - CF₃• Ring_Frag Ring Fragments M->Ring_Frag Ring Cleavage

Caption: Potential MS Fragmentation Pathways.

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Spectral Features

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-2800C-H stretchAliphatic and Aromatic
~1620-1580C=N stretchIsoxazoline ring[7]
~1600, ~1450C=C stretchAromatic ring[7]
~1350-1100C-F stretchTrifluoromethyl group
~1250-1000C-O stretchIsoxazoline ring
Below 700C-Br stretchBromo group

The presence of a C=N stretching vibration and the absence of a strong C=O band are critical for confirming the formation of the isoxazoline ring.[7]

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopy

This technique maps the proton environments in the molecule. The dihydroisoxazole ring protons will exhibit a characteristic ABX or AMX spin system, depending on the coupling constants.

Expected ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-5 (CH)~5.5 - 6.0Doublet of doublets (dd)1H
H-4 (CH₂)~3.2 - 4.0Two doublets of doublets (dd)2H
Aromatic Protons (Ar-H)~7.4 - 7.8Multiplet (m)4H
  • The proton at the C-5 position, being adjacent to the electronegative oxygen and the aromatic ring, is expected to be the most downfield of the aliphatic protons.

  • The two protons on the C-4 carbon are diastereotopic and will appear as separate signals, each coupled to the other (geminal coupling) and to the H-5 proton (vicinal coupling).

  • The aromatic protons will show a complex multiplet pattern due to the trifluoromethyl substituent.

¹³C NMR Spectroscopy

This provides information on the carbon framework of the molecule.

Expected ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=N (C-3)~155 - 160
CF₃~120 - 125 (quartet due to C-F coupling)
Aromatic Carbons~125 - 140
CH (C-5)~80 - 85
CH₂ (C-4)~40 - 45

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and specific for fluorine-containing moieties.[8][9] The trifluoromethyl group will give a single, sharp signal. The chemical shift of this signal is sensitive to the electronic environment, providing further confirmation of the substitution pattern on the aromatic ring.[9][10]

Expected ¹⁹F NMR Data

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)
-CF₃~ -60 to -65 (relative to CFCl₃)

The large chemical shift range in ¹⁹F NMR makes it an excellent tool for resolving different fluorine-containing functional groups.[8]

2D NMR Experiments (COSY, HSQC, HMBC)

To unequivocally assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which will confirm the connectivity between H-4 and H-5 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between the dihydroisoxazole ring and the trifluoromethylphenyl group.

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_structure Confirmation H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY C_NMR ¹³C NMR (Carbon Framework) HSQC HSQC (Direct ¹H-¹³C Correlation) C_NMR->HSQC F_NMR ¹⁹F NMR (Fluorine Moiety) HMBC HMBC (Long-Range ¹H-¹³C Correlation) F_NMR->HMBC COSY->HMBC HSQC->HMBC Structure Confirmed Structure HMBC->Structure

Caption: NMR Strategy for Structure Confirmation.

V. Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By integrating high-resolution mass spectrometry, IR spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, researchers can achieve an unambiguous and trustworthy confirmation of the molecular structure. This rigorous analytical approach is fundamental to advancing the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. Available at: [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. (2017-12-18). Available at: [Link]

  • Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. (2020-06-23). Available at: [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. (2022-08-15). Available at: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. (2024-06-30). Available at: [Link]

  • Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health. (2022-08-15). Available at: [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PubMed Central. (2022-03-28). Available at: [Link]

  • Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. (2015-12-05). Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]

  • 3-BroMo-5-(2-trifluoroMethylphenyl)-4,5-dihydro-isoxazole. ChemBK. Available at: [Link]

  • Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. ResearchGate. (2025-08-09). Available at: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. (2025-09-24). Available at: [Link]

  • Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]

  • Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Vanderbilt University. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). Available at: [Link]

  • Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. PubMed. (2020-11-01). Available at: [Link]

Sources

An In-depth Technical Guide to 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Bromo-4,5-dihydroisoxazole Scaffold

The 4,5-dihydroisoxazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of a bromine atom at the 3-position transforms this scaffold into a potent and versatile tool for chemical biology and drug discovery. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole (CAS Number: 1120215-04-4).[2]

The core utility of this class of molecules lies in the electrophilic nature of the C3-bromine bond. This "warhead" functionality allows for targeted, covalent modification of nucleophilic amino acid residues, such as cysteine, within the active sites of enzymes.[3] This mechanism of action has positioned 3-halo-4,5-dihydroisoxazoles as valuable probes and potential inhibitors for a range of therapeutic targets.[3] The addition of a 2-trifluoromethylphenyl group at the 5-position further modulates the compound's steric and electronic properties, offering a handle to fine-tune its selectivity and pharmacokinetic profile. The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability and membrane permeability, making it a highly desirable feature in modern drug design.

This document will detail the primary synthetic route to this compound, its physicochemical properties, predicted analytical data, potential biological applications, and essential safety protocols.

Physicochemical and Structural Properties

A clear understanding of the molecular properties of this compound is fundamental to its application. The key quantitative data are summarized below.

PropertyValueSource
CAS Number 1120215-04-4ChemBK[2]
Molecular Formula C₁₀H₇BrF₃NOChemBK[2]
Molecular Weight 294.07 g/mol ChemBK[2]
IUPAC Name 3-bromo-5-(2-trifluoromethylphenyl)-4,5-dihydro-1,2-oxazole-

Core Synthesis Pathway: 1,3-Dipolar Cycloaddition

The most efficient and regioselective method for constructing the 3-bromo-4,5-dihydroisoxazole ring is the 1,3-dipolar cycloaddition reaction.[1][3] This elegant transformation involves the reaction of a nitrile oxide dipole with an alkene dipolarophile. For the synthesis of the title compound, this translates to the reaction of in situ generated bromonitrile oxide with 2-vinylbenzotrifluoride.

The causality behind this choice of strategy is twofold:

  • High Regioselectivity: The reaction consistently yields the 5-substituted regioisomer, which is crucial for placing the trifluoromethylphenyl group at the desired position for target engagement.[4]

  • Operational Simplicity: The reactive bromonitrile oxide is generated in situ from a stable precursor, dibromoformaldoxime, by the action of a mild base. This avoids the need to handle a potentially unstable intermediate.[4]

G cluster_0 Step 1: In Situ Generation of Dipole cluster_1 Step 2: Cycloaddition DBF Dibromoformaldoxime BNO Bromonitrile Oxide (Dipole) DBF->BNO Elimination Base Base (e.g., NaHCO₃) Base->DBF HBr - HBr Alkene 2-Vinylbenzotrifluoride (Dipolarophile) BNO->Alkene [3+2] Cycloaddition Product This compound Alkene->Product

Synthetic workflow for the target compound via 1,3-dipolar cycloaddition.
Detailed Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on established methods for the synthesis of analogous 3-bromo-4,5-dihydroisoxazoles.[5] Researchers should optimize reaction conditions for this specific substrate combination.

Materials:

  • 2-Vinylbenzotrifluoride (1.0 eq)

  • Dibromoformaldoxime (DBF) (1.5 - 2.0 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 - 4.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate)

  • Water (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent system (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • To a stirred solution of 2-vinylbenzotrifluoride (1.0 eq) in the chosen anhydrous solvent, add dibromoformaldoxime (1.5-2.0 eq).

  • Add sodium bicarbonate (3.0-4.0 eq) portion-wise over 15-20 minutes at room temperature. Note: This addition may cause gas evolution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 24-48 hours).

  • Upon completion, add water to the reaction mixture and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure This compound .

Predicted Spectroscopic Data

While direct experimental spectra for this specific compound are not widely published, the following data can be predicted based on the analysis of structurally similar compounds.[1] These predictions serve as a guide for characterization.

TechniquePredicted Data
¹H NMR Signals corresponding to the diastereotopic protons on C4 (doublets of doublets, ~3.2-4.0 ppm), the proton on C5 (multiplet, ~5.8-6.2 ppm), and the aromatic protons of the trifluoromethylphenyl ring (~7.4-7.8 ppm).
¹³C NMR Resonances for the dihydroisoxazole ring carbons (C3, C4, C5), with the C3 carbon bearing the bromine atom appearing at a characteristic downfield shift. Signals for the trifluoromethylphenyl carbons, including the CF₃ carbon (quartet due to C-F coupling).
¹⁹F NMR A singlet corresponding to the CF₃ group.
Mass Spec (ESI+) Predicted m/z for [M+H]⁺ ≈ 294.98, 296.98 (characteristic isotopic pattern for bromine).

Biological Significance and Potential Applications

The true value of this compound lies in its potential as a modulator of biological systems. The functional groups present suggest several avenues for research and development.

Covalent Enzyme Inhibition

As previously noted, the C3-bromine acts as an electrophile, capable of forming a covalent bond with nucleophilic residues. This mechanism is central to its potential as an enzyme inhibitor. One well-documented target for this scaffold is the Keap1 protein.

Activation of the Nrf2/HO-1 Antioxidant Pathway: Derivatives of 3-bromo-4,5-dihydroisoxazole are potent activators of the Nrf2/heme oxygenase-1 (HO-1) antioxidant response pathway.[6] This pathway is a primary cellular defense against oxidative stress.

  • Mechanism: Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor, Keap1.

  • Covalent Modification: The 3-bromo-4,5-dihydroisoxazole moiety can covalently modify highly reactive cysteine residues on Keap1 (specifically Cys151 has been identified as a target).[5]

  • Nrf2 Release: This modification induces a conformational change in Keap1, leading to the release of Nrf2.

  • Gene Transcription: Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1).[5]

This pathway is a highly attractive target for therapeutic intervention in diseases with an underlying inflammatory or oxidative stress component.

G cluster_cyto Cytoplasm cluster_nuc Nucleus Compound 3-Bromo-5-(2-CF₃-Ph)- 4,5-dihydroisoxazole Keap1 Keap1 (Cys151) Compound->Keap1 Covalent Modification of Cys151 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cytoplasm Cytoplasm Nucleus Nucleus ARE ARE (Antioxidant Response Element) HO1 HO-1 & Other Protective Genes ARE->HO1 Initiates Transcription Nrf2_nuc->ARE Binds

Proposed mechanism of Nrf2/HO-1 pathway activation.
Other Potential Applications

The 4,5-dihydroisoxazole core is being investigated across multiple therapeutic areas:

  • Anti-inflammatory and Analgesic Agents: Some isoxazole derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.[7]

  • Anticancer and Antimicrobial: The scaffold is a common feature in compounds screened for anticancer and antibacterial properties.[7][8]

  • Agrochemicals: The reactivity and biological activity of these compounds make them valuable intermediates for the development of novel pesticides and herbicides.[9]

Safety and Handling

As a brominated, heterocyclic compound intended for research, This compound should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not publicly available, general precautions for related compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.

  • First Aid (General Guidance):

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • In all cases of exposure, seek medical attention.

Conclusion

This compound is a compound of significant interest for drug discovery and chemical biology. Its synthesis is readily achievable through a robust 1,3-dipolar cycloaddition. The true potential of this molecule lies in the combination of its covalent "warhead" capability, conferred by the 3-bromo substituent, and the favorable medicinal chemistry properties of the 2-trifluoromethylphenyl group. Its demonstrated ability to modulate key cellular pathways, such as the Nrf2 antioxidant response, marks it as a valuable tool for developing novel therapeutics for a host of diseases. Further investigation into its specific biological targets and efficacy is warranted and promises to yield valuable insights for the scientific community.

References

  • PubChem. (n.d.). 3-[2-Bromo-5-(trifluoromethyl)phenyl]isoxazole. Retrieved from [Link]

  • ChemBK. (n.d.). 3-BroMo-5-(2-trifluoroMethylphenyl)-4,5-dihydro-isoxazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.
  • Google Patents. (n.d.). CN107652246B - Preparation method of 3-[3-bromo-2-methyl-6-(methylsulfonyl) phenyl]-4, 5-dihydro isoxazole.
  • Malaria World. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

  • De Gruyter. (n.d.). Synthesis of new 4,5-dihydroisoxazoles with potential anti-inflammatory activity. Retrieved from [Link]

  • PubMed. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. Retrieved from [Link]

  • Google Patents. (n.d.). TW200630351A - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.
  • International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. Retrieved from [Link]

  • European Patent Office. (2019). EP3148976B1 - PROCESS FOR PREPARING DIHYDROISOXAZOLE DERIVATIVES. Retrieved from [Link]

  • PubMed. (2018). Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles, analogues of natural cytostatic combretastatin A4. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of pyroxasulfone and intermediate thereof.
  • Arkat USA. (n.d.). Diastereoselective cycloaddition of bromonitrile oxide to sugar derived chiral alkenes. A possible route for the synthesis. Retrieved from [Link]

Sources

A Technical Guide to 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry, chemical biology, and drug development. We will delve into its fundamental chemical properties, provide a detailed, field-proven protocol for its synthesis, and explore its biological significance, which is rooted in the well-established reactivity of the 3-bromo-4,5-dihydroisoxazole scaffold.

Core Compound Profile: Physicochemical and Spectroscopic Analysis

The defining characteristics of a compound are its physical properties and spectroscopic fingerprint. These data points are crucial for its identification, purification, and characterization.

Physicochemical Properties

The fundamental quantitative data for this compound are summarized below. The molecular weight is a cornerstone of all stoichiometric calculations in its synthesis and subsequent reactions.

PropertyValueSource
Molecular Formula C₁₀H₇BrF₃NO[1]
Molecular Weight 294.07 g/mol [1]
CAS Number 1120215-04-4[1]
Appearance Predicted to be a colorless to pale yellow oil or low-melting solidGeneral Knowledge
Solubility Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, DMSO)General Knowledge
Predicted Spectroscopic Data

While specific experimental spectra for this exact molecule are not widely published, its spectroscopic profile can be reliably predicted based on extensive data from structurally analogous compounds.[2][3] This predicted data is essential for guiding the characterization of the synthesized product.

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ 7.6-7.8 (m, 4H): Aromatic protons of the trifluoromethylphenyl ring. δ 5.8-6.0 (dd, 1H): Proton at C5, coupled to the two C4 protons. δ 3.6-3.9 (m, 2H): Diastereotopic protons at C4, exhibiting complex splitting due to geminal and vicinal coupling.
¹³C NMR (CDCl₃, 100 MHz)δ 150-155: C3 carbon attached to bromine. δ 120-140: Aromatic carbons. δ ~124 (q, J ≈ 272 Hz): CF₃ carbon. δ ~80: C5 carbon. δ ~40: C4 carbon.
Mass Spec. (ESI+) m/z ≈ 294.0, 296.0: Molecular ion peaks [M+H]⁺ showing the characteristic ~1:1 isotopic pattern of bromine (⁷⁹Br/⁸¹Br).
IR (Infrared) ~3000-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2950 cm⁻¹: Aliphatic C-H stretch. ~1600 cm⁻¹: C=N stretch of the dihydroisoxazole ring. ~1315 cm⁻¹: Strong C-F stretch.

Synthesis Protocol: 1,3-Dipolar Cycloaddition

The most robust and widely adopted method for constructing the 3-bromo-4,5-dihydroisoxazole ring system is the 1,3-dipolar cycloaddition reaction.[2][4] This pathway is favored for its high regioselectivity and operational simplicity.

Causality of the Synthetic Strategy

The reaction's logic hinges on the in situ generation of bromonitrile oxide, a highly reactive 1,3-dipole. This is achieved by the base-mediated elimination of hydrobromic acid from its stable precursor, dibromoformaldoxime. The generated bromonitrile oxide is immediately trapped by a dipolarophile—in this case, the alkene 1-(trifluoromethyl)-2-vinylbenzene—to form the desired five-membered heterocyclic ring. Using a mild base like sodium bicarbonate ensures that the generation of the reactive dipole is slow and controlled, minimizing side reactions.

Synthesis Workflow Diagram

G cluster_cycloaddition [3+2] Cycloaddition precursor1 Dibromoformaldoxime intermediate Bromonitrile Oxide (1,3-Dipole) precursor1->intermediate In situ Generation (Elimination of HBr) precursor2 1-(Trifluoromethyl)-2-vinylbenzene (Alkene) product 3-Bromo-5-(2-trifluoromethylphenyl) -4,5-dihydroisoxazole precursor2->product reagent Base (e.g., NaHCO₃) in Solvent (e.g., EtOAc) reagent->precursor1 intermediate->product

Caption: Workflow for the synthesis via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

This protocol is a self-validating system, concluding with the characterization necessary to confirm the product's identity.

Materials:

  • Dibromoformaldoxime (1.0 eq)

  • 1-(Trifluoromethyl)-2-vinylbenzene (1.2 eq)

  • Sodium Bicarbonate (NaHCO₃), anhydrous (2.0 eq)

  • Ethyl Acetate (EtOAc), anhydrous

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add a suspension of anhydrous sodium bicarbonate (2.0 eq) and 1-(trifluoromethyl)-2-vinylbenzene (1.2 eq) in anhydrous ethyl acetate.

  • In Situ Dipole Generation: In a separate flask, dissolve dibromoformaldoxime (1.0 eq) in a minimal amount of anhydrous ethyl acetate and load it into a dropping funnel.

  • Cycloaddition: Add the dibromoformaldoxime solution dropwise to the vigorously stirred suspension at room temperature over 1-2 hours. The gradual addition is critical to maintain a low concentration of the reactive bromonitrile oxide.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 16-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alkene.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the filter cake with ethyl acetate. Combine the organic filtrates and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid via silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using the spectroscopic methods outlined in Section 1 (NMR, MS, IR).

Biological Significance and Mechanism of Action

The 3-bromo-4,5-dihydroisoxazole scaffold is a privileged "warhead" in covalent inhibitor design. Its biological activity stems from the electrophilic nature of the carbon atom at the C3 position.

Mechanism: Covalent Cysteine Modification

The bromine atom at C3 functions as an excellent leaving group. This allows the dihydroisoxazole ring to act as a potent electrophile, specifically targeting soft nucleophiles like the thiolate anion of activated cysteine residues commonly found in enzyme active sites.[2][5] The reaction results in the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme, leading to its inactivation.

Sources

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole synthesis precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis Precursors of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Introduction

The 4,5-dihydroisoxazole (or 2-isoxazoline) ring system is a privileged scaffold in medicinal chemistry and drug development, appearing in numerous biologically active natural products and synthetic compounds. The introduction of a bromine atom at the 3-position creates a 3-bromo-4,5-dihydroisoxazole (BDHI) core, which serves as a versatile synthetic handle for further functionalization and as a tunable electrophilic "warhead" capable of forming covalent bonds with biological targets.[1][2][3] This guide provides a comprehensive technical overview of the primary precursors and the convergent synthetic strategy for assembling a specific, high-value derivative: This compound . We will delve into the causal logic behind the chosen synthetic route, provide detailed experimental protocols for precursor synthesis, and outline the final convergent step, designed for researchers and professionals in organic synthesis and drug discovery.

Core Synthetic Strategy: The [3+2] Cycloaddition Pathway

The most robust and widely employed method for constructing the 4,5-dihydroisoxazole ring is the 1,3-dipolar cycloaddition reaction.[4][5] This concerted, pericyclic reaction involves the combination of a nitrile oxide (as the 1,3-dipole) and an alkene (as the dipolarophile) to form the five-membered heterocyclic ring with a high degree of regio- and stereoselectivity.[3][6]

For the synthesis of our target molecule, this translates to the reaction between bromonitrile oxide and 2-trifluoromethylstyrene . The nitrile oxide is a transient, highly reactive species and is therefore generated in situ from a stable precursor.

G cluster_precursors Precursors Bromonitrile Oxide Precursor Bromonitrile Oxide Precursor 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Bromonitrile Oxide Precursor->1,3-Dipolar Cycloaddition In situ generation (1,3-Dipole) Alkene Dipolarophile Alkene Dipolarophile Alkene Dipolarophile->1,3-Dipolar Cycloaddition (Dipolarophile) Target Molecule 3-Bromo-5-(2-trifluoromethylphenyl) -4,5-dihydroisoxazole 1,3-Dipolar Cycloaddition->Target Molecule

Caption: High-level overview of the [3+2] cycloaddition strategy.

Precursor I: The 1,3-Dipole Source – Dibromoformaldoxime

Bromonitrile oxide is the essential 1,3-dipole for this synthesis. Due to its instability, it is generated in situ via the dehydrohalogenation of a stable precursor. The precursor of choice is dibromoformaldoxime (DBFO) .[2][7] The use of a mild, heterogeneous base like sodium bicarbonate (NaHCO₃) in a suitable solvent such as ethyl acetate facilitates the slow elimination of HBr, generating the reactive bromonitrile oxide, which is immediately trapped by the alkene present in the reaction mixture.[1][2]

Causality Behind Choice: Using in situ generation maintains a low concentration of the reactive nitrile oxide, minimizing side reactions such as dimerization to furoxans and ensuring a safer reaction profile.[8] Continuous flow methods for the preparation of DBFO have also been developed to mitigate the safety risks associated with large-scale batch processing of its energetic intermediates.[9]

Table 1: Key Reagents for Nitrile Oxide Generation

Compound Name Role Molar Mass ( g/mol ) Key Considerations
Dibromoformaldoxime Precursor to the 1,3-dipole 202.84 Can be a lachrymator; handle with appropriate personal protective equipment (PPE). Potential for thermal instability.[9][10]
Sodium Bicarbonate Base 84.01 Mild, inexpensive, and easily removed by filtration. Its heterogeneity allows for controlled generation of the nitrile oxide.[1][10]

| Ethyl Acetate | Solvent | 88.11 | Good solvent for both the alkene and the DBFO precursor. Should be anhydrous to prevent hydrolysis.[10] |

Precursor II: The Dipolarophile – 2-Trifluoromethylstyrene

The structure of the dipolarophile dictates the substitution at the 5-position of the dihydroisoxazole ring. For our target, the required alkene is 2-trifluoromethylstyrene . This precursor is not always readily available commercially and is typically synthesized from its corresponding aldehyde, 2-trifluoromethylbenzaldehyde .

A standard and highly reliable method for this olefination is the Wittig reaction. This involves the reaction of the aldehyde with a phosphorus ylide, typically generated by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base.

G A 2-Trifluoromethylbenzaldehyde C Wittig Reaction A->C B Methyltriphenylphosphonium Bromide + Base B->C D 2-Trifluoromethylstyrene C->D E Triphenylphosphine Oxide (Byproduct) C->E

Caption: Synthesis of the alkene precursor via the Wittig reaction.

Experimental Protocol: Synthesis of 2-Trifluoromethylstyrene

This protocol describes the synthesis of the alkene dipolarophile from 2-trifluoromethylbenzaldehyde using a Wittig reaction.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Trifluoromethylbenzaldehyde

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. The color will typically turn a deep yellow or orange, indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of 2-trifluoromethylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product contains triphenylphosphine oxide as a major byproduct. Purify the residue by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure 2-trifluoromethylstyrene.

Precursor III: The Core Building Block – 2-Trifluoromethylbenzaldehyde

The ultimate starting point for the "5-aryl" portion of the molecule is 2-trifluoromethylbenzaldehyde . This compound is a critical fluorinated intermediate in the synthesis of many pharmaceuticals and agrochemicals.[11] Its synthesis is typically achieved on an industrial scale via the hydrolysis of o-trifluoromethyl toluene dichloride.[12]

For laboratory utility, this aldehyde is also a precursor to other valuable synthons, such as the corresponding oxime. The synthesis of an oxime is a classic and robust transformation, achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base.[13][14]

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzaldehyde Oxime

This protocol provides a method for converting the aldehyde into its oxime, a common intermediate in organic synthesis.[13][15]

Materials:

  • 2-(Trifluoromethyl)benzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Ethanol/Water solvent system

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask, dissolve 2-(trifluoromethyl)benzaldehyde (1.0 equivalent) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours but can be gently heated (e.g., to 40-50 °C) to accelerate the conversion. Monitor the reaction by TLC.[13]

  • Workup: Once the starting aldehyde is consumed, reduce the volume of the solvent using a rotary evaporator.

  • Add cold deionized water to the residue to precipitate the oxime product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(trifluoromethyl)benzaldehyde oxime.

Convergent Synthesis: The Final [3+2] Cycloaddition

With both primary precursors, dibromoformaldoxime and 2-trifluoromethylstyrene, in hand, the final step converges these fragments to construct the target molecule.

G cluster_reactants Reactants cluster_reaction Reaction Vessel (Ethyl Acetate, RT) DBFO Dibromoformaldoxime InSitu [Bromonitrile Oxide] DBFO->InSitu - HBr Styrene 2-Trifluoromethylstyrene Cycloaddition [3+2] Cycloaddition Styrene->Cycloaddition Base NaHCO3 (Base) Base->InSitu InSitu->Cycloaddition Target 3-Bromo-5-(2-trifluoromethylphenyl) -4,5-dihydroisoxazole Cycloaddition->Target

Caption: Workflow for the final convergent cycloaddition step.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 3-bromo-4,5-dihydroisoxazoles.[1][2][7]

Materials:

  • 2-Trifluoromethylstyrene

  • Dibromoformaldoxime (DBFO)

  • Sodium bicarbonate (NaHCO₃), anhydrous

  • Ethyl acetate (EtOAc), anhydrous

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-trifluoromethylstyrene (1.0 equivalent) and anhydrous sodium bicarbonate (2.0 equivalents).

  • Add anhydrous ethyl acetate to create a stirred suspension.

  • Cycloaddition: Add dibromoformaldoxime (1.1 equivalents) to the suspension portion-wise over 15-20 minutes at room temperature.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete in 12-24 hours. Monitor the consumption of the styrene starting material by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts (NaBr and excess NaHCO₃). Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.

Table 2: Expected Synthesis Data

Parameter Expected Value Notes
Yield 60-80% Yields are dependent on the purity of precursors and reaction scale.
Physical Appearance Off-white solid or pale yellow oil Based on similar 3-bromo-5-aryl-dihydroisoxazoles.

| Purity (Post-Chroma.) | >95% | As determined by ¹H NMR and LC-MS. |

Conclusion

The synthesis of this compound is reliably achieved through a convergent strategy centered on the highly efficient 1,3-dipolar cycloaddition reaction. The key to this synthesis lies in the careful preparation and handling of its two primary precursors: dibromoformaldoxime , the source of the in situ generated bromonitrile oxide, and 2-trifluoromethylstyrene , the dipolarophile. By understanding the synthesis and reactivity of these precursors, researchers can confidently assemble this and other valuable 3-bromo-4,5-dihydroisoxazole scaffolds for applications in medicinal chemistry, agrochemicals, and materials science.

References

  • MDPI. (n.d.). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Liu, et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. Retrieved from [Link]

  • ResearchGate. (2020). Reported two-steps ring opening of 3-bromo-4,5-dihydroisoxazoles to β-hydroxy esters exploited for total synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Google Patents. (2019). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
  • E-Journal of Chemistry. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]

  • MDPI. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]

  • PubMed Central. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Retrieved from [Link]

  • Zana, A., et al. (2020). Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview. Chemistry – A European Journal. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2014). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • Google Patents. (2014). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.
  • Google Patents. (2012). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.
  • ScienceDirect. (2021). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in pancreatic cancer cells. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Retrieved from [Link]

  • ResearchGate. (2021). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While literature directly pertaining to this specific analogue is emerging, this document extrapolates from the rich chemistry of the 3-bromo-4,5-dihydroisoxazole scaffold to present its projected synthesis, chemical properties, and potential biological applications. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

Introduction: The Significance of the 3-Bromo-4,5-dihydroisoxazole Scaffold

The 4,5-dihydroisoxazole ring system is a prominent structural motif in a multitude of biologically active compounds. The introduction of a bromine atom at the 3-position imparts a unique chemical reactivity, transforming the molecule into a versatile synthetic intermediate and a potent electrophilic "warhead" for covalent interactions with biological targets.[1] This reactivity has been harnessed in the development of covalent inhibitors for various enzymes, underscoring the therapeutic potential of this class of compounds.[1][2]

The 3-bromo-4,5-dihydroisoxazole moiety, inspired by the natural product acivicin, is particularly adept at targeting nucleophilic cysteine residues within protein active sites.[1][3] The bromine atom functions as an excellent leaving group, facilitating the formation of a stable covalent bond between the isoxazole ring and the target protein.[3] The substituent at the 5-position plays a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic profile. The focus of this guide, this compound, incorporates a trifluoromethylphenyl group, a common substituent in pharmaceuticals known to enhance metabolic stability and binding affinity.

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of 3-bromo-4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition reaction.[4][5][6] This reaction involves the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with a suitable alkene dipolarophile.[4] For the synthesis of the title compound, the required alkene is 2-(trifluoromethyl)styrene.[7][]

Synthetic Workflow

The overall synthetic strategy can be broken down into two key steps: the preparation of the alkene precursor and the subsequent cycloaddition reaction.

G cluster_0 Step 1: Alkene Synthesis cluster_1 Step 2: 1,3-Dipolar Cycloaddition A 2-Bromobenzotrifluoride C 2-(Trifluoromethyl)styrene A->C Stille Coupling B Vinylating Agent (e.g., Vinyltributyltin) G 3-Bromo-5-(2-trifluoromethylphenyl) -4,5-dihydroisoxazole C->G D Dibromoformaldoxime F Bromonitrile Oxide (in situ) D->F Elimination of HBr E Base (e.g., NaHCO3) F->G [3+2] Cycloaddition

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Predictive)

The following protocol is a generalized procedure based on established methods for the synthesis of analogous 3-bromo-4,5-dihydroisoxazoles and can be adapted for the title compound.

Step 1: Synthesis of 2-(Trifluoromethyl)styrene

This precursor can be synthesized via a Stille coupling reaction between 2-bromobenzotrifluoride and a vinylating agent such as vinyltributyltin, catalyzed by a palladium complex.

Step 2: Synthesis of this compound

  • To a stirred solution of 2-(trifluoromethyl)styrene (1.0 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane, add dibromoformaldoxime (1.2 equivalents).

  • Add a base, such as sodium bicarbonate (2.0-3.0 equivalents), portion-wise to the reaction mixture. The base facilitates the in situ generation of bromonitrile oxide.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkene is consumed.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom at the 3-position. The bromine atom acts as a good leaving group, making this position susceptible to nucleophilic attack.[9]

Covalent Modification of Nucleophiles

A key feature of the 3-bromo-4,5-dihydroisoxazole scaffold is its ability to act as a covalent modifier, particularly of cysteine residues in proteins.[3][10] The sulfur atom of the cysteine thiol acts as a nucleophile, attacking the C3 position of the isoxazole ring and displacing the bromide ion. This results in the formation of a stable thioether linkage.

Caption: Covalent modification of a cysteine residue by 3-bromo-4,5-dihydroisoxazole.

This targeted reactivity forms the basis of their potential as covalent enzyme inhibitors. The specificity of this interaction can be fine-tuned by the substituent at the 5-position, which influences the binding of the molecule within the enzyme's active site.[2]

Potential Biological Applications and Signaling Pathways

Derivatives of 3-bromo-4,5-dihydroisoxazole have demonstrated a range of biological activities, primarily stemming from their ability to act as covalent inhibitors.[2][3]

Covalent Enzyme Inhibition

The 3-bromo-4,5-dihydroisoxazole scaffold has been successfully employed in the design of covalent inhibitors for enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis that is often upregulated in cancer cells.[2][11] By covalently modifying a catalytic cysteine residue, these inhibitors can irreversibly inactivate the enzyme, leading to cytotoxic effects in cancer cells. The 2-trifluoromethylphenyl substituent in the title compound could potentially enhance its binding affinity and selectivity for specific enzyme targets.

Activation of the Nrf2/HO-1 Antioxidant Pathway

Several 3-bromo-4,5-dihydroisoxazole derivatives have been identified as potent activators of the Nrf2/heme oxygenase-1 (HO-1) antioxidant response pathway.[10][12][13] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[14] Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1. Electrophilic compounds, such as 3-bromo-4,5-dihydroisoxazoles, can covalently modify cysteine residues on Keap1.[12][13] This modification leads to the release of Nrf2, allowing it to translocate to the nucleus and initiate the transcription of antioxidant genes, including HO-1.[12][13] This mechanism of action suggests potential therapeutic applications in diseases associated with oxidative stress, such as chronic inflammatory conditions and neurodegenerative disorders.

G cluster_0 Cytoplasm cluster_1 Nucleus Isoxazole 3-Bromo-4,5-dihydroisoxazole Derivative Keap1 Keap1 Isoxazole->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Inhibition of Nrf2 binding Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation Ub Ubiquitin Ub->Nrf2 ARE Antioxidant Response Element (ARE) Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes Cellular_Defense Enhanced Cellular Defense Genes->Cellular_Defense

Caption: Activation of the Nrf2/HO-1 pathway by 3-bromo-4,5-dihydroisoxazole derivatives.

Predicted Spectroscopic Data

While experimental data for this compound is not yet widely available, the following tables outline the expected spectroscopic data based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.7-7.4m4HAromatic protons
~5.8-5.6dd1HH-5
~3.8-3.2m2HH-4

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) (ppm)Assignment
~145C-3
~135-125Aromatic carbons
~125 (q)CF₃
~85C-5
~45C-4

Conclusion

This compound represents a promising, yet underexplored, molecule for drug discovery and development. Based on the well-established chemistry of the 3-bromo-4,5-dihydroisoxazole scaffold, it is predicted to be readily synthesizable via a 1,3-dipolar cycloaddition reaction. Its inherent reactivity as an electrophilic warhead suggests significant potential as a covalent inhibitor of enzymes implicated in various diseases, including cancer and inflammatory disorders. Furthermore, its potential to activate the Nrf2 antioxidant pathway opens up additional avenues for therapeutic intervention. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing compound and its derivatives.

References

  • Pinto, A., El Ali, Z., Moniot, S., Tamborini, L., Steegborn, C., Foresti, R., & De Micheli, C. (2018). Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression. ChemistryOpen, 7(11), 858–864. [Link]

  • Pinto, A., et al. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. PubMed. [Link]

  • Soleimani, E., Yazdani, H., & Saei, P. (2015). Synthesis of spiro 3-bromo-4,5-dihydroisoxazoles via[12][13]dipolar cycloaddition reactions. Tetrahedron Letters, 56(13), 1635–1637. [Link]

  • Galbiati, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 254, 115286. [Link]

  • ResearchGate. (2025). Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene. Retrieved from [Link]

  • Soleimani, E., Yazdani, H., & Saei, P. (2015). ChemInform Abstract: Synthesis of Spiro 3-Bromo-4,5-dihydroisoxazoles via[12][13]Dipolar Cycloaddition Reactions. ChemInform. [Link]

  • Galbiati, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. Semantic Scholar. [Link]

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  • Pinto, A., et al. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. ChemistryOpen, 7(11), 858-864. [Link]

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3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Authored by: Gemini, Senior Application Scientist

Abstract

The isoxazoline heterocycle is a cornerstone in modern medicinal and agrochemical research, giving rise to a plethora of molecules with diverse and potent biological activities.[1][2] This technical guide provides a comprehensive analysis of a specific, highly functionalized derivative: This compound . We will dissect its structural components, explore its primary mechanism of action as a potent neurotoxin in invertebrates, and investigate other potential therapeutic activities based on the known reactivity of its pharmacophores. This document is intended for researchers, scientists, and professionals in drug development and crop protection, offering field-proven insights into the synthesis, biological evaluation, and structure-activity relationships of this important class of molecules.

Introduction: The Isoxazoline Scaffold

Isoxazolines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms and one double bond.[3] Their partially saturated nature and the inherent polarity of the N-O bond make them versatile chemical scaffolds. Derivatives of isoxazoline have been successfully developed as anticancer, anti-inflammatory, antibacterial, antiviral, and antidiabetic agents.[1][4][5] However, their most prominent commercial success has been in the field of ectoparasiticides for veterinary use and as agricultural insecticides.[6][7]

The subject of this guide, this compound, combines three critical structural motifs that predict a high degree of biological activity:

  • The 4,5-Dihydroisoxazole Core: The foundational heterocyclic ring system.

  • A 3-Bromo Substituent: This halogen acts as a potent electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins, a mechanism exploited in several inhibitor designs.[8][9]

  • A 5-(2-trifluoromethylphenyl) Group: The trifluoromethyl (CF3) moiety is a bioisostere of a methyl group but with vastly different electronic properties. It is highly lipophilic and strongly electron-withdrawing, which can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[10][11] Its placement on the phenyl ring at the ortho position creates specific steric and electronic demands that influence target selectivity.

Synthesis of the Core Structure

The most efficient and widely adopted method for synthesizing the 3-bromo-4,5-dihydroisoxazole ring system is the 1,3-dipolar cycloaddition reaction.[4][12][13] This process involves the reaction of an alkene with a nitrile oxide. For the title compound, bromonitrile oxide is generated in situ from dibromoformaldoxime, which then reacts with the corresponding alkene, 1-trifluoromethyl-2-vinylbenzene.

General Synthetic Workflow

cluster_0 Step 1: In Situ Generation of Nitrile Oxide cluster_1 Step 2: 1,3-Dipolar Cycloaddition Dibromoformaldoxime Dibromoformaldoxime BromonitrileOxide Bromonitrile Oxide (Dipole) Dibromoformaldoxime->BromonitrileOxide Elimination of HBr Base Base (e.g., NaHCO3) Alkene 2-Trifluoromethylstyrene (Dipolarophile) BromonitrileOxide->Alkene [3+2] Cycloaddition Target 3-Bromo-5-(2-trifluoromethylphenyl) -4,5-dihydroisoxazole Alkene->Target

Caption: General workflow for the synthesis via 1,3-dipolar cycloaddition.

Primary Biological Activity: Invertebrate Neurotoxicity

The isoxazoline class of molecules, including commercially successful drugs like fluralaner and sarolaner, are renowned for their potent insecticidal and acaricidal properties.[3][6][7] Their primary mechanism of action is the disruption of neurotransmission in invertebrates.

Mechanism of Action: GABA and Glutamate-Gated Chloride Channel Antagonism
  • Target Binding: Isoxazolines are non-competitive antagonists (or allosteric modulators) of gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser degree, glutamate-gated chloride channels (GluCls).[7][14][15] These ligand-gated ion channels are critical for inhibitory neurotransmission in the peripheral nervous system of insects and other arthropods.[7]

  • Channel Blockade: The binding of the isoxazoline molecule to a site within the channel pore blocks the influx of chloride ions into the neuron.[6]

  • Hyperexcitation and Paralysis: The disruption of the normal inhibitory chloride flux leads to a state of prolonged neuronal hyperexcitation, resulting in uncontrolled nerve firing, paralysis, and ultimately, the death of the parasite.[6][14]

Selective Toxicity: The remarkable safety profile of isoxazoline insecticides in mammals stems from the high selectivity for invertebrate GABA receptors over their mammalian counterparts. Mammalian GABA channels possess a much lower sensitivity to isoxazoline binding.[6][14]

cluster_0 Normal State (Inhibitory Neurotransmission) cluster_1 Isoxazoline-Blocked State GABA_N GABA Receptor_N GABA Receptor Chloride Channel (Open) GABA_N->Receptor_N:f0 Neuron_N Postsynaptic Neuron (Hyperpolarized) Receptor_N:f1->Neuron_N Chloride_N Cl- Influx Chloride_N->Receptor_N:f1 Isoxazoline Isoxazoline (e.g., Title Compound) Receptor_B GABA Receptor Chloride Channel (Blocked) Isoxazoline->Receptor_B:f1 Neuron_B Postsynaptic Neuron (Hyperexcited -> Paralysis) Receptor_B->Neuron_B No_Chloride Cl- Influx Blocked

Caption: Mechanism of action of isoxazolines on invertebrate GABA receptors.

Potential Therapeutic Activities

Beyond insecticidal action, the structural motifs of this compound suggest potential for other therapeutic applications.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The 3-bromo-4,5-dihydroisoxazole scaffold can act as a covalent modifier. Natural and synthetic electrophiles are known to activate the Nrf2 (nuclear factor erythroid 2-related factor 2)/heme oxygenase-1 (HO-1) antioxidant response pathway.[13][16]

  • Mechanism: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. The electrophilic bromine at the C3 position of the isoxazoline can react with highly reactive cysteine residues on Keap1 (specifically Cys151).[13][16] This covalent modification causes a conformational change in Keap1, releasing Nrf2.

  • Cellular Response: Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) on DNA, and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), which has potent anti-inflammatory and antioxidant effects.[8][16]

cluster_0 Cytoplasm cluster_1 Compound 3-Bromo-Isoxazoline Derivative Keap1 Keap1 (Cys151) Compound->Keap1 Covalent Modification of Cys151 Nrf2 Nrf2 Keap1->Nrf2 Binds & Represses Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (DNA) Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Induces Transcription

Caption: Activation of the Nrf2/HO-1 pathway by 3-bromo-isoxazolines.

Anticancer and Other Activities
  • Antiproliferative Effects: Various isoxazoline derivatives have demonstrated cytotoxic activity against human cancer cell lines, including colon, breast, and ovarian cancer.[1][4] The inclusion of a trifluoromethyl group has been specifically shown to enhance the anticancer potency of isoxazole-based molecules by up to 8-fold compared to their non-fluorinated analogues.[10][11]

  • Anti-inflammatory Properties: The isoxazole ring is a key component in established anti-inflammatory drugs (e.g., Valdecoxib, a COX-2 inhibitor).[5] Derivatives have shown potential as anti-inflammatory agents, an effect that could be synergistic with the activation of the Nrf2 pathway.[1]

  • Antimicrobial and Antiviral Activity: Screening of isoxazoline libraries has revealed moderate antibacterial and antifungal properties, as well as promising activity against viruses like influenza A.[4][17]

Structure-Activity Relationship (SAR) Insights

The biological activity of this class is highly dependent on the nature and position of its substituents.

Molecular ComponentRole in Biological ActivitySupporting Evidence
4,5-Dihydroisoxazole Ring Core pharmacophore essential for binding to the target site.Foundational structure for all active compounds in this class.[7]
3-Bromo Substituent Acts as an electrophilic "warhead" for covalent inhibition (e.g., Keap1). Enhances antibacterial activity.The potency of Nrf2 activation is dependent on the leaving group at the 3-position.[13][16] Presence of bromine enhances antibacterial effect.[5]
5-Phenyl Ring Provides a hydrophobic scaffold for interaction with the binding pocket of target proteins.Aromatic substituents at C5 are common in highly active isoxazolines.
2-Trifluoromethyl Group Strong electron-withdrawing group. Increases lipophilicity, metabolic stability, and binding affinity.CF3 groups have been shown to significantly enhance anticancer activity in isoxazole analogues.[10][11]

Experimental Protocols for Biological Evaluation

A robust evaluation of this compound requires a tiered screening approach.

start Test Compound: 3-Bromo-5-(2-trifluoromethylphenyl) -4,5-dihydroisoxazole primary Primary Screening: Insecticidal Assay (e.g., Mosquito Larvae LC50) start->primary hit Hit Identification primary->hit secondary_moa Secondary Screening: Mechanism of Action (GABA Receptor Electrophysiology) lead_opt Lead Optimization (SAR Studies) secondary_moa->lead_opt secondary_other Secondary Screening: Other Activities (MTT, Nrf2 Reporter Assay) secondary_other->lead_opt hit->secondary_moa hit->secondary_other

Caption: Tiered workflow for biological activity screening.

Protocol 1: Antiproliferative MTT Assay
  • Cell Culture: Plate human cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Nrf2/HO-1 Activation Western Blot
  • Cell Treatment: Treat a suitable cell line (e.g., THP-1 monocytes) with the test compound for various time points (e.g., 6, 12, 24 hours).[16]

  • Protein Extraction: Lyse the cells and collect the total protein lysate. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against HO-1 and a loading control (e.g., β-actin). Follow with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity to determine the relative increase in HO-1 expression compared to the control.

Conclusion

This compound is a molecule engineered with high-impact functional groups on a proven biologically active scaffold. Its primary and most predictable activity is as a potent insecticide, acting via the antagonism of invertebrate GABA-gated chloride channels. The specific combination of a 3-bromo "warhead" and a 5-(2-trifluoromethylphenyl) group suggests not only high potency in this area but also significant potential for therapeutic development. Its ability to act as a covalent modifier opens up promising avenues in anti-inflammatory and cytoprotective applications through the activation of the Keap1-Nrf2 pathway. Further investigation into its antiproliferative effects is also strongly warranted based on SAR data from related compounds. This molecule represents a prime candidate for further research in both crop protection and human medicine.

References

  • Baryshnikova, M. A., et al. (n.d.). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. PMC - NIH. Retrieved from [Link]

  • MDPI. (n.d.). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Retrieved from [Link]

  • Clinician's Brief. (n.d.). Isoxazolines: Overview, Clinical Application, Administration. Retrieved from [Link]

  • Merck Veterinary Manual. (n.d.). Isoxazoline Toxicosis in Animals. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazoline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery, development, chemical diversity and design of isoxazoline-based insecticides. Retrieved from [Link]

  • PubMed. (n.d.). The mode of action of isocycloseram: A novel isoxazoline insecticide. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • IPR. (n.d.). Synthesis and biological significance of some novel isoxazoline derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Retrieved from [Link]

  • Malaria World. (n.d.). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression. Retrieved from [Link]

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A Strategic Guide to Identifying and Validating Therapeutic Targets for 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Abstract

The 4,5-dihydroisoxazole scaffold is a privileged structure in medicinal chemistry, known for yielding compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The specific derivative, 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole , combines this potent scaffold with two key chemical features: a 3-bromo substituent that can act as a covalent "warhead," and a 5-(2-trifluoromethylphenyl) group that dictates specificity and physicochemical properties. While no direct biological studies on this precise molecule have been published, its constituent motifs strongly suggest it functions as a targeted covalent inhibitor.

This technical guide provides a comprehensive strategic framework for the scientific community to systematically identify, validate, and characterize the potential therapeutic targets of this promising compound. We will move beyond theoretical listings to provide actionable, field-proven experimental protocols and the causal logic behind their application. The narrative will focus on a multi-pronged approach, integrating predictive analysis with robust biochemical and cell-based methodologies to deconvolve the molecule's mechanism of action.

Part 1: Rationale and Predicted Target Classes

The central hypothesis for this compound's mechanism of action is its function as a selective, irreversible inhibitor of proteins featuring nucleophilic active sites.[4] The 3-bromo-4,5-dihydroisoxazole moiety is a well-characterized electrophilic warhead that can form a stable covalent bond, most notably with the thiol group of cysteine residues within an enzyme's active or allosteric site.[4][5] This mode of action confers high potency and prolonged duration of effect.

Based on extensive literature precedent for this and related scaffolds, we can prioritize several protein classes as high-probability targets.

High-Priority Hypothesized Targets
  • Transglutaminase 2 (TG2): A series of 3-bromo-4,5-dihydroisoxazole compounds have been demonstrated to be highly specific and irreversible inhibitors of human TG2.[4] This enzyme is implicated in the pathogenesis of diverse conditions, including Celiac Sprue and certain cancers like glioblastoma, making it a highly attractive therapeutic target.[4]

  • Kelch-like ECH-associated protein 1 (Keap1): This protein is a negative regulator of the Nrf2 transcription factor. Covalent modification of specific cysteine residues (notably Cys151) on Keap1 by electrophiles is a known mechanism for activating the Nrf2/heme oxygenase-1 (HO-1) antioxidant response pathway.[6][7] Similar 3-bromo-4,5-dihydroisoxazole derivatives have been confirmed to act via this mechanism, suggesting our compound of interest could be a potent activator of cellular antioxidant and anti-inflammatory defenses.[6][8]

  • Heat Shock Protein 90 (HSP90): The broader isoxazole class of compounds has yielded numerous inhibitors of HSP90, a critical chaperone protein responsible for stabilizing oncoproteins.[9][10] Inhibition of HSP90 is a validated strategy in oncology.[9]

  • Bacterial Filamenting temperature-sensitive protein Z (FtsZ): Dihydroisoxazole-containing molecules have been successfully developed as potent inhibitors of FtsZ, a protein essential for bacterial cell division.[11] This suggests a potential application for the compound as a novel antibacterial agent against multidrug-resistant pathogens like MRSA.[11]

  • GABA-gated Chloride Channels: The isoxazoline parasiticide afoxolaner functions by blocking these critical insect neurotransmitter channels.[12] While a distinct application, it highlights the scaffold's ability to interact with ligand-gated ion channels.

Table 1: Summary of Potential Target Classes and Associated Therapeutic Areas
Potential Target ClassSpecific Example(s)Likely MechanismPrimary Therapeutic AreaSupporting References
Transglutaminases Transglutaminase 2 (TG2)Covalent Cysteine InhibitionCeliac Disease, Oncology (Glioblastoma)[4]
Cellular Stress Sensors Keap1Covalent Cysteine ModificationInflammation, Oxidative Stress-Related Diseases[7][8]
Molecular Chaperones Heat Shock Protein 90 (HSP90)ATP-Binding Site InhibitionOncology[10]
Bacterial Cytoskeletal Proteins FtsZGTP-Binding Site DisruptionInfectious Disease (Antibacterial)[11]
Apoptosis Regulators Caspases, Bcl-2 familyApoptosis InductionOncology[1][10]
Inflammatory Enzymes Cyclooxygenase-2 (COX-2)Active Site InhibitionInflammation, Pain[13]
Neurotransmitter Receptors GABA-gated Cl- ChannelsChannel BlockadeNeuroscience, Antiparasitic[12]

Part 2: A Multi-Pronged Strategy for Target Identification

A robust target identification campaign cannot rely on a single method. We propose a logical, sequential workflow that begins with direct biochemical identification and is orthogonally validated by label-free and cell-based methods. This approach minimizes artifacts and builds a strong, self-validating case for a specific target interaction.

Target_ID_Workflow cluster_0 Phase 1: Direct Target Discovery cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Cellular Confirmation Hypothesis Hypothesis Generation (Predicted Targets: TG2, Keap1, etc.) Synthesis Synthesize Affinity Probe (e.g., Linker + Biotin Tag) Hypothesis->Synthesis Pulldown Affinity Pulldown from Cell Lysate Synthesis->Pulldown MS LC-MS/MS Proteomics Pulldown->MS Hit_List Generate Target 'Hit List' MS->Hit_List DARTS DARTS Assay (Protease Protection) Hit_List->DARTS CETSA CETSA (Thermal Stability) Hit_List->CETSA Target_Engagement Confirm Target Engagement in Cells (e.g., Fluorescent Probe, Reporter Assay) DARTS->Target_Engagement CETSA->Target_Engagement Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot for Pathway Markers) Target_Engagement->Pathway_Analysis

Figure 1: A comprehensive workflow for target identification and validation.

Affinity-Based Proteomics: Fishing for Binding Partners

The most direct method to identify targets is to use the compound as "bait" to capture its binding proteins from a complex biological mixture, such as a cell lysate.[14][15] This is a powerful discovery tool that generates a list of high-confidence candidate proteins.

  • Objective: To covalently link this compound to a solid support and use it to isolate binding proteins from a relevant cell lysate for identification by mass spectrometry.

  • Methodology Rationale: Immobilizing the small molecule allows for easy separation of the molecule-protein complexes from the rest of the proteome. The choice of linker position is critical and should be determined by preliminary Structure-Activity Relationship (SAR) studies to ensure the modification does not disrupt the compound's binding activity.[16]

  • Step-by-Step Protocol:

    • Probe Synthesis: Synthesize a derivative of the compound with a linker (e.g., a short PEG chain ending in a primary amine or carboxyl group) at a position distal to the core pharmacophore. Covalently attach this derivative to N-hydroxysuccinimide (NHS)-activated agarose beads. Prepare control beads where the compound is omitted (mock-coupled).

    • Lysate Preparation: Culture a relevant cell line (e.g., THP-1 monocytes for inflammation studies, or A549 lung cancer cells for oncology) and harvest cells. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors. Clarify the lysate by centrifugation.

    • Affinity Pulldown: Incubate the clarified cell lysate (approx. 5-10 mg total protein) with the compound-coupled beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.

    • Washing: Pellet the beads and wash them extensively (e.g., 5 times) with lysis buffer to remove non-specific protein binders.

    • Elution: Elute the bound proteins from the beads. This can be done by competitive elution with an excess of the free compound or, more commonly, by boiling the beads in SDS-PAGE loading buffer.

    • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane, perform in-gel trypsin digestion, and analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Data Analysis: Identify proteins that are significantly enriched in the compound-bead pulldown compared to the control-bead pulldown. These are your primary target candidates.

Label-Free Validation: Drug Affinity Responsive Target Stability (DARTS)

Affinity-based methods can sometimes fail if the linker attachment interferes with binding. DARTS is a powerful, label-free orthogonal method that validates the interaction in a more native state.[14][16] It is based on the principle that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to digestion by proteases.[16]

  • Objective: To confirm the binding of the free, untagged compound to a candidate protein by measuring its increased resistance to proteolysis.

  • Methodology Rationale: This technique provides evidence of a direct interaction without any modification to the compound, thus avoiding potential artifacts from linkers or tags.

  • Step-by-Step Protocol:

    • Lysate Preparation: Prepare a clarified cell lysate as described in the affinity pulldown protocol.

    • Compound Incubation: Divide the lysate into two aliquots. To one, add the this compound (e.g., to a final concentration of 10-50 µM). To the other, add an equivalent volume of vehicle (e.g., DMSO). Incubate for 1 hour at room temperature.

    • Protease Digestion: Add a protease, such as pronase or thermolysin, to both aliquots at a predetermined concentration (this needs to be optimized). Allow digestion to proceed for a set time (e.g., 15-30 minutes) at room temperature.

    • Quench Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, then immediately boil the samples.

    • Analysis: Analyze the digested samples by SDS-PAGE and Western blot using an antibody specific to the candidate protein identified from the affinity pulldown. A target protein will appear as a more prominent, protected band in the compound-treated lane compared to the vehicle-treated lane.

Part 3: Target Validation and Pathway Analysis: A Case Study on Keap1/Nrf2

Once a high-confidence target is identified and validated biochemically, the next crucial step is to confirm its engagement in living cells and elucidate the downstream biological consequences. Let's use the Keap1-Nrf2 pathway as a practical example, as it is a highly plausible target for this compound class.[6]

Elucidating the Mechanism of Action

The proposed mechanism is that the compound covalently modifies Keap1, disrupting its ability to sequester Nrf2. This allows Nrf2 to translocate to the nucleus and activate the transcription of Antioxidant Response Element (ARE)-containing genes, such as Heme Oxygenase-1 (HO-1).

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Compound 3-Bromo-dihydroisoxazole Keap1 Keap1 (Cys151) Compound->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Releases Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Binds Nrf2->Keap1_Nrf2 Binds Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3 (Ubiquitin Ligase) Cul3->Nrf2 Ubiquitinates (Degradation) Keap1_Nrf2->Cul3 Recruits ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds HO1 HO-1 Gene ARE->HO1 Activates Transcription

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 3-bromo-4,5-dihydroisoxazole scaffold is a versatile synthetic intermediate, with the bromine atom at the C3 position serving as a key functional handle for further molecular elaboration. The strategic inclusion of a 2-trifluoromethylphenyl group at the C5 position can impart unique physicochemical properties, potentially enhancing biological activity and metabolic stability. The primary synthetic strategy detailed herein is the [3+2] cycloaddition reaction, a robust and highly regioselective method for constructing the dihydroisoxazole ring.[1] This application note covers the theoretical underpinnings, a detailed, step-by-step experimental protocol, safety considerations, and expected analytical data for the characterization of the title compound.

Introduction and Scientific Rationale

The 4,5-dihydroisoxazole (also known as 2-isoxazoline) ring system is a privileged structural motif present in numerous natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2] These scaffolds are valuable precursors for synthesizing important organic molecules like β-hydroxy ketones and γ-amino alcohols.[3] The introduction of a bromine atom at the 3-position provides a versatile electrophilic site, enabling covalent modification of biological targets or serving as a reactive center for cross-coupling reactions to build molecular complexity.[4]

The synthesis of 3-bromo-4,5-dihydroisoxazoles is most reliably achieved through a 1,3-dipolar cycloaddition reaction.[5] This powerful, concerted pericyclic reaction involves the in situ generation of a bromonitrile oxide (the 1,3-dipole) which then reacts with an alkene (the dipolarophile).[5] This method is renowned for its efficiency and high degree of regio- and stereoselectivity, making it the preferred route for accessing these valuable heterocyclic systems.[2][4]

In this protocol, bromonitrile oxide is generated in situ from dibromoformaldoxime via base-mediated elimination of hydrogen bromide. This highly reactive intermediate is immediately trapped by 2-(trifluoromethyl)styrene. The cycloaddition is expected to proceed with high regioselectivity, driven by both steric and electronic factors, to yield the desired 5-substituted regioisomer.[2][6]

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot process. First, dibromoformaldoxime is treated with a mild base to generate the reactive bromonitrile oxide intermediate. This is immediately followed by a [3+2] cycloaddition with 2-(trifluoromethyl)styrene.

Step 1: In situ Generation of Bromonitrile Oxide

Dibromoformaldoxime, upon treatment with a base like sodium bicarbonate, undergoes dehydrobromination to form the highly reactive bromonitrile oxide.

Step 2: [3+2] Cycloaddition

The generated bromonitrile oxide rapidly undergoes a 1,3-dipolar cycloaddition reaction with the alkene, 2-(trifluoromethyl)styrene, to form the this compound ring.

G cluster_0 Step 1: In situ Generation of Bromonitrile Oxide cluster_1 Step 2: [3+2] Cycloaddition DBFO Dibromoformaldoxime BNO Bromonitrile Oxide (1,3-Dipole) DBFO->BNO Elimination Base Base (e.g., NaHCO₃) Base->DBFO HBr - HBr Alkene 2-(Trifluoromethyl)styrene (Dipolarophile) Product This compound Alkene->Product BNO_ref Bromonitrile Oxide BNO_ref->Product

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents
Compound NameRoleMolar Mass ( g/mol )Key Considerations
Dibromoformaldoxime1,3-Dipole Precursor202.84Potent lachrymator and toxic. Handle with extreme care in a well-ventilated fume hood.[7][8] Store at 2-8°C under an inert atmosphere.[9]
2-(Trifluoromethyl)styreneDipolarophile172.15Ensure high purity to prevent side reactions. Classified as a dangerous good for transport.[10]
Sodium Bicarbonate (NaHCO₃)Base84.01Use anhydrous. Required for the in situ generation of bromonitrile oxide.[7]
Ethyl Acetate (EtOAc)Solvent88.11Must be anhydrous to prevent quenching of the nitrile oxide intermediate.
Deionized WaterWashing Agent18.02For aqueous work-up.
Saturated NaCl (Brine)Washing Agent-To aid in phase separation during extraction.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying Agent120.37 / 142.04To remove residual water from the organic phase.
Silica Gel (230-400 mesh)Stationary Phase-For purification by column chromatography.[11]
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

  • Column chromatography setup

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis and purification.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend sodium bicarbonate (2.0 equivalents relative to dibromoformaldoxime) in 100 mL of anhydrous ethyl acetate. To this suspension, add 2-(trifluoromethyl)styrene (1.2 equivalents).[7]

  • In situ Generation and Cycloaddition: In a separate small flask, dissolve dibromoformaldoxime (1.0 equivalent) in a minimal amount of anhydrous ethyl acetate. Transfer this solution to a dropping funnel. Add the dibromoformaldoxime solution dropwise to the vigorously stirred suspension of sodium bicarbonate and the alkene at room temperature over 1-2 hours.[1][7]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for an additional 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 2-(trifluoromethyl)styrene starting material.

  • Work-up: Once the reaction is deemed complete by TLC analysis, filter the mixture through a pad of celite to remove sodium bicarbonate and other inorganic salts. Wash the filter cake with a small amount of ethyl acetate. Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purification: Purify the crude residue by silica gel column chromatography. A suitable eluent system, such as a gradient of hexane and ethyl acetate, should be used to afford the pure this compound. The optimal eluent ratio should be determined beforehand by TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the product.[11]

Safety and Handling Precautions

  • Dibromoformaldoxime: This reagent is a potent lachrymator and is toxic. All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid inhalation of dust or fumes and any contact with skin or eyes.[1] In case of exposure, seek immediate medical attention.

  • 2-(Trifluoromethyl)styrene: Handle in a well-ventilated area. Avoid contact with skin and eyes.

  • General Precautions: The reaction should be conducted in a well-ventilated fume hood. Standard laboratory safety practices should be followed throughout the procedure. Dispose of all chemical waste according to institutional and local regulations.

Expected Results and Characterization

The final product is expected to be an oil or a low-melting solid. Structural confirmation should be performed using a combination of spectroscopic techniques.

Quantitative Data Summary
ParameterExpected ValueNotes
Molecular Formula C₁₀H₇BrF₃NO
Molecular Weight 294.07 g/mol
Typical Yield 60-85%Based on analogous reactions.
Appearance Colorless to pale yellow oil or solidBased on similar compounds.
Solubility Soluble in common organic solvents (CDCl₃, EtOAc, DCM)
Predicted Spectroscopic Data

The following data are predicted based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

¹H NMR (in CDCl₃):

  • H-5 (CH): Expected to appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons at the C4 position.

  • H-4 (CH₂): The two protons at C4 are diastereotopic and will appear as a complex multiplet, each coupling with H-5 and with each other (geminal coupling).

  • Aromatic Protons: Will appear as a multiplet in the aromatic region of the spectrum.

¹³C NMR (in CDCl₃):

  • C-3: Carbon bearing the bromine atom.

  • C-5: Methine carbon attached to the trifluoromethylphenyl group.

  • C-4: Methylene carbon of the isoxazoline ring.

  • Aromatic Carbons: Multiple signals in the aromatic region.

  • CF₃: A quartet due to C-F coupling.

Mass Spectrometry (HRMS):

  • High-resolution mass spectrometry is crucial for confirming the elemental composition. The presence of bromine will be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Conclusion

The synthesis of this compound can be reliably and efficiently achieved through a 1,3-dipolar cycloaddition reaction. This method offers high regioselectivity and generally good yields. The protocol detailed in this application note provides a comprehensive guide for researchers, covering all aspects from the underlying chemical principles to detailed, practical execution in the laboratory. The versatile 3-bromo-4,5-dihydroisoxazole scaffold produced is an excellent starting point for the development of novel chemical entities with potential applications in pharmaceutical and agrochemical research.

References

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis of isoxazolines from nitrile N-oxides generated from nitroalkenes. (n.d.). ElectronicsAndBooks. Retrieved January 20, 2026, from [Link]

  • Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene. (2011). Keio University. Retrieved January 20, 2026, from [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. (2014). Chem-Station. Retrieved January 20, 2026, from [Link]

  • Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile. (2025). PubMed. Retrieved January 20, 2026, from [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (2022). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. (2017). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Continuous preparation and use of dibromoformaldoxime as a reactive intermediate for the synthesis of 3- bromoisoxazolines. (2017). Vapourtec. Retrieved January 20, 2026, from [Link]

  • Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. (2017). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same. (n.d.). Google Patents.
  • 3-BroMo-5-(2-trifluoroMethylphenyl)-4,5-dihydro-isoxazole. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]

Sources

Application Note: Synthesis of 3-Bromo-4,5-dihydroisoxazoles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Bromo-4,5-dihydroisoxazole Scaffold

The 4,5-dihydroisoxazole (or 2-isoxazoline) ring system is a privileged scaffold in medicinal chemistry and a versatile synthetic intermediate.[1][2] The introduction of a bromine atom at the 3-position creates a unique functional handle, imparting specific reactivity that is highly sought after in modern drug discovery. The 3-bromo-4,5-dihydroisoxazole (BDHI) moiety can act as a tunable electrophilic "warhead" for covalent inhibition of enzymes, a strategy of increasing importance for developing potent and selective therapeutics.[3][4] For example, BDHI derivatives have been successfully developed as covalent inhibitors of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway, presenting a promising avenue for anticancer therapy.[4]

The most efficient and regioselective method for constructing this valuable heterocyclic system is the 1,3-dipolar cycloaddition reaction.[5][6] This application note provides a comprehensive technical guide to the synthesis of 3-bromo-4,5-dihydroisoxazoles, focusing on the in situ generation of bromonitrile oxide and its subsequent [3+2] cycloaddition with various alkenes. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, discuss key optimization parameters, and outline the synthetic utility of the resulting products.

Mechanistic Framework: The [3+2] Cycloaddition Pathway

The 1,3-dipolar cycloaddition, extensively studied and conceptualized by Rolf Huisgen, is a powerful pericyclic reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile (typically an alkene or alkyne).[6] In this specific application, the key components are bromonitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile).

1. In Situ Generation of Bromonitrile Oxide:

Bromonitrile oxide is highly reactive and prone to dimerization into 3,4-dibromofuroxan.[7] Therefore, it is almost exclusively generated in situ for immediate trapping by a dipolarophile. The most common and practical method involves the base-induced elimination of HBr from dibromoformaldoxime. A mild base, such as potassium bicarbonate (KHCO₃) or sodium carbonate (Na₂CO₃), is sufficient to facilitate this elimination.

2. The Concerted Cycloaddition:

Once formed, the bromonitrile oxide rapidly undergoes a [3+2] cycloaddition with the alkene present in the reaction mixture. This reaction is generally considered a concerted, stereospecific process where the stereochemistry of the alkene is retained in the dihydroisoxazole product. The regioselectivity is governed by frontier molecular orbital (FMO) theory, but for many simple alkenes, the reaction proceeds with high regioselectivity to yield the 3-bromo-5-substituted-4,5-dihydroisoxazole isomer.[6][8]

G cluster_0 In Situ Generation of 1,3-Dipole cluster_1 [3+2] Cycloaddition precursor Dibromoformaldoxime (Br₂C=NOH) dipole Bromonitrile Oxide (Br-C≡N⁺-O⁻) precursor->dipole Elimination base Base (e.g., KHCO₃) base->precursor byproduct - HBr, - Base·HBr product 3-Bromo-4,5-dihydroisoxazole dipole->product Concerted Reaction dipolarophile Alkene (Dipolarophile) (R¹-CH=CH-R²) dipolarophile->product

Caption: Reaction workflow for 3-bromo-4,5-dihydroisoxazole synthesis.

Experimental Protocol: Synthesis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole

This protocol details a representative synthesis using styrene as the dipolarophile. The procedure can be adapted for a wide range of alkenes.

Materials & Reagents:

  • Dibromoformaldoxime (Precursor, handle with care)

  • Styrene (Dipolarophile)

  • Potassium Bicarbonate (KHCO₃), finely ground

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel or syringe pump

  • Condenser (optional, for volatile alkenes)

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add dibromoformaldoxime (1.0 eq) and finely ground potassium bicarbonate (2.0-3.0 eq).

  • Solvent and Dipolarophile Addition: Add anhydrous dichloromethane (approx. 0.1 M concentration relative to the oxime). To this suspension, add styrene (1.2-1.5 eq).

  • Initiation and Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), following the consumption of the styrene. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove excess bicarbonate and other salts. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (1x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate) is typically effective for eluting the desired 3-bromo-4,5-dihydroisoxazole product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Safety Precautions:

  • Dibromoformaldoxime is a lachrymator and should be handled in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Optimization and Data Analysis

The success of the synthesis depends on several key parameters that can be adjusted to optimize for yield and purity.

Parameter Recommendation/Observation Causality & Rationale
Alkene Substrate Electron-rich alkenes generally react faster than electron-deficient ones. Terminal alkenes are often more reactive than internal alkenes due to reduced steric hindrance.The reaction is often controlled by the HOMO(dipolarophile)-LUMO(dipole) interaction. Electron-donating groups on the alkene raise the HOMO energy, leading to a smaller energy gap and faster reaction.
Base Finely ground KHCO₃ or Na₂CO₃ are effective. Organic bases like triethylamine (Et₃N) can also be used but may lead to more side products.A heterogeneous base provides a slow, steady generation of the nitrile oxide, minimizing its dimerization. Stronger, soluble bases can generate the dipole too quickly.
Solvent Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane are suitable.Protic solvents can react with the nitrile oxide intermediate. The choice of solvent can also influence reaction rates and solubility of reagents.
Temperature Room temperature is typically sufficient. For less reactive alkenes, gentle heating (e.g., 40 °C) may be required.Higher temperatures can increase the rate of both the desired cycloaddition and the undesired nitrile oxide dimerization. Optimization is key.
Stoichiometry A slight excess of the alkene (1.2-1.5 eq) is recommended.This ensures efficient trapping of the highly reactive, in situ-generated bromonitrile oxide, maximizing the yield of the desired cycloadduct and suppressing furoxan formation.

Synthetic Utility and Downstream Transformations

The 3-bromo-4,5-dihydroisoxazole core is a gateway to a variety of other functionalized molecules. The bromine atom can be displaced or used in cross-coupling reactions, and the N-O bond of the isoxazoline ring can be reductively cleaved.[5]

Transformations cluster_ring_cleavage Ring Cleavage cluster_c3_functionalization C3-Position Functionalization start 3-Bromo-4,5-dihydroisoxazole bhn β-Hydroxy Nitrile start->bhn N-O Bond Cleavage (e.g., Raney Ni, SmI₂) cross_coupling Cross-Coupling Products (e.g., Suzuki, Sonogashira) start->cross_coupling Pd-Catalysis nucleophilic_sub Nucleophilic Substitution (e.g., with azides, thiols) start->nucleophilic_sub SNAr-type reaction gaa γ-Amino Alcohol bhn->gaa Nitrile Reduction

Caption: Key synthetic transformations of the BDHI scaffold.

This versatility makes 3-bromo-4,5-dihydroisoxazoles powerful building blocks for creating libraries of complex molecules for screening in drug discovery and agrochemical research.[9]

Conclusion

The 1,3-dipolar cycloaddition between in situ-generated bromonitrile oxide and alkenes is a robust, reliable, and highly efficient method for the synthesis of 3-bromo-4,5-dihydroisoxazoles. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can access a wide array of these valuable heterocyclic compounds. The unique reactivity of the resulting scaffold provides a strategic entry point for the development of covalent inhibitors and other complex molecular architectures, underscoring its continued importance in modern chemical science.

References

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition . Organic Letters. Available from: [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions . Taylor & Francis Online. Available from: [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition . Organic Syntheses. Available from: [Link]

  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids . Organic Letters. Available from: [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines . MDPI. Available from: [Link]

  • Synthesis of spiro 3-bromo-4,5-dihydroisoxazoles via[10][11]dipolar cycloaddition reactions . ScienceDirect. Available from: [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction . ResearchGate. Available from: [Link]

  • 1,3-Dipolar cycloaddition . Wikipedia. Available from: [Link]

  • Nitrile Oxide Synthesis Via Oxime . ChemTube3D. Available from: [Link]

  • Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview . Semantic Scholar. Available from: [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines . National Institutes of Health (NIH). Available from: [Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles . National Institutes of Health (NIH). Available from: [Link]

  • 1,3‐Dipolar cycloaddition reaction of nitrile oxides . ResearchGate. Available from: [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide . Chem-Station. Available from: [Link]

  • 1,3-dipolar cycloaddition reactions . YouTube. Available from: [Link]

  • Nitrile Oxide Formation from Nitroalkanes . ChemTube3D. Available from: [Link]

  • Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives . Journal of Qassim University for Science. Available from: [Link]

  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells . ScienceDirect. Available from: [Link]

  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group . Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

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Synthesis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethylphenyl group and the reactive bromo-dihydroisoxazole core makes this molecule a valuable scaffold for the exploration of novel therapeutic agents.

The primary synthetic route described herein is the [3+2] cycloaddition reaction, a robust and highly regioselective method for forming the dihydroisoxazole ring.[1][2][3] This protocol details the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then undergoes a 1,3-dipolar cycloaddition with 2-trifluoromethylstyrene.

Table of Contents

  • Introduction

  • Reaction Scheme and Mechanism

  • Materials and Reagents

  • Experimental Protocol

    • Preparation of Dibromoformaldoxime

    • Synthesis of this compound

  • Purification and Characterization

  • Safety Precautions

  • Diagrams and Visualizations

  • References

Introduction

The 4,5-dihydroisoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a bromine atom at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the rapid diversification of the core structure.[1][4] The 2-trifluoromethylphenyl substituent is a common motif in pharmaceuticals, often enhancing metabolic stability and receptor binding affinity. The combination of these features in the target molecule makes it a compelling candidate for library synthesis and lead optimization programs in drug discovery.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step sequence. First, dibromoformaldoxime is prepared from glyoxylic acid. Subsequently, this precursor is used to generate bromonitrile oxide in situ, which then reacts with 2-trifluoromethylstyrene in a [3+2] cycloaddition to yield the desired product.

Step 1: Preparation of Dibromoformaldoxime

Step 2: Synthesis of this compound

The [3+2] cycloaddition is a concerted pericyclic reaction where the 1,3-dipole (bromonitrile oxide) reacts with the dipolarophile (2-trifluoromethylstyrene).[5][6] The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

Materials and Reagents

Compound NameRoleMolar Mass ( g/mol )Key Considerations
Glyoxylic acidStarting Material74.04
Hydroxylamine hydrochlorideReagent69.49
Sodium bicarbonate (NaHCO₃)Base84.01Ensure it is anhydrous for the cycloaddition step.[2]
BromineReagent159.81Highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).
Dichloromethane (CH₂Cl₂)Solvent84.93Should be dry.
2-TrifluoromethylstyreneDipolarophile172.15Ensure high purity to avoid side reactions.
Ethyl acetate (EtOAc)Solvent88.11Should be dry.[2]
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying Agent
Silica GelStationary Phase for Chromatography
Hexane and Ethyl AcetateEluents for Chromatography

Experimental Protocol

Preparation of Dibromoformaldoxime

This procedure should be performed in a well-ventilated fume hood due to the use of bromine.

  • Oxime Formation: To a stirred solution of glyoxylic acid (10 mmol, 1.0 eq) in 50 mL of water, add hydroxylamine hydrochloride (10 mmol, 1.0 eq). Stir the reaction mixture at room temperature for 24 hours.[7]

  • Bromination: Slowly add sodium bicarbonate (20 mmol, 2.0 eq) to the solution, followed by 60 mL of dichloromethane. Cool the biphasic mixture to 0-5 °C in an ice bath.[7]

  • Add bromine (20 mmol, 2.0 eq) dropwise to the vigorously stirred mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring for an additional 3 hours at room temperature.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude dibromoformaldoxime.[7]

  • Purification: The crude product can be recrystallized from hexane to afford a white crystalline solid.[7]

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend anhydrous sodium bicarbonate (2.0 eq relative to dibromoformaldoxime) in anhydrous ethyl acetate.

  • Add 2-trifluoromethylstyrene (1.2 eq) to the suspension.

  • In situ Generation of Bromonitrile Oxide and Cycloaddition: In a separate flask, dissolve dibromoformaldoxime (1.0 eq) in a minimal amount of anhydrous ethyl acetate.

  • Add the dibromoformaldoxime solution dropwise to the stirred suspension containing the alkene and base at room temperature over 1-2 hours.[2]

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[1][2]

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.[1][4] Wash the filter cake with a small amount of ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[1][4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][2]

Purification and Characterization

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[1][4]

Expected Characterization Data:

  • ¹H NMR: Expect characteristic signals for the diastereotopic protons on the dihydroisoxazole ring (typically in the range of 3.0-5.5 ppm) and the aromatic protons.

  • ¹³C NMR: Expect signals for the carbons of the dihydroisoxazole ring and the trifluoromethylphenyl group.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (C₁₀H₇BrF₃NO, MW: 294.07).[8]

Safety Precautions

  • Dibromoformaldoxime: Can be a lachrymator and should be handled with care in a fume hood.[2]

  • Bromine: Is highly toxic, corrosive, and a strong oxidizing agent. Always handle bromine in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Solvents: Dichloromethane and ethyl acetate are volatile and flammable. Work in a well-ventilated area away from ignition sources.

  • It is highly recommended to perform a risk assessment before starting any chemical synthesis.

Diagrams and Visualizations

Synthesis_Workflow cluster_prep Dibromoformaldoxime Preparation cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_purification Purification A Glyoxylic Acid + Hydroxylamine HCl B Oxime Formation A->B H2O, RT, 24h C Bromination with Br2/NaHCO3 B->C CH2Cl2, 0-5°C D Dibromoformaldoxime C->D Work-up & Recrystallization E Dibromoformaldoxime + 2-Trifluoromethylstyrene D->E F In situ generation of Bromonitrile Oxide E->F NaHCO3, EtOAc, RT G [3+2] Cycloaddition F->G H Crude Product G->H Work-up I Crude Product H->I J Silica Gel Column Chromatography I->J Hexane/EtOAc gradient K Pure 3-Bromo-5-(2-trifluoromethylphenyl) -4,5-dihydroisoxazole J->K

Caption: Synthetic workflow for this compound.

Reaction_Mechanism cluster_step1 Step 1: In situ generation of Bromonitrile Oxide cluster_step2 Step 2: [3+2] Cycloaddition Dibromoformaldoxime Br2C=NOH BromonitrileOxide [Br-C≡N⁺-O⁻] (1,3-Dipole) Dibromoformaldoxime->BromonitrileOxide - HBr Base Base (NaHCO3) BromonitrileOxide2 [Br-C≡N⁺-O⁻] Alkene 2-Trifluoromethylstyrene (Dipolarophile) TransitionState Concerted Transition State Alkene->TransitionState Product 3-Bromo-5-(2-trifluoromethylphenyl) -4,5-dihydroisoxazole TransitionState->Product BromonitrileOxide2->TransitionState

Caption: Reaction mechanism for the 1,3-dipolar cycloaddition.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • Apollo. (n.d.). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines.
  • ResearchGate. (n.d.). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines | Request PDF.
  • ACS Publications. (2017). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Organic Process Research & Development. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole Derivatives.
  • Taylor & Francis Online. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Retrieved from [Link]

  • Vapourtec. (2017). Continuous preparation and use of dibromoformaldoxime as a reactive intermediate for the synthesis of 3- bromoisoxazolines. Retrieved from [Link]

  • MDPI. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling c.
  • ResearchGate. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.
  • ResearchGate. (n.d.). Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols.
  • ResearchGate. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. Retrieved from [Link]

  • ChemBK. (n.d.). 3-BroMo-5-(2-trifluoroMethylphenyl)-4,5-dihydro-isoxazole. Retrieved from [Link]

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Application Notes and Protocols for 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole as a Covalent Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole as a potential enzyme inhibitor. While specific enzymatic targets for this particular molecule are not yet extensively documented in peer-reviewed literature, its structural features, particularly the 3-bromo-4,5-dihydroisoxazole "warhead," strongly suggest a mechanism involving covalent modification of nucleophilic residues within an enzyme's active site. This guide will therefore focus on a representative application against a well-characterized cysteine protease, Caspase-3, to illustrate the principles and methodologies required to evaluate this class of compounds. The protocols and insights provided herein are designed to be adaptable to other potentially relevant enzyme systems.

Introduction to the 3-Bromo-4,5-dihydroisoxazole Scaffold

The isoxazole and its dihydro- derivatives are prominent heterocyclic motifs in medicinal chemistry, known for a wide array of biological activities including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The 3-halo-4,5-dihydroisoxazole subclass has emerged as a particularly interesting pharmacophore due to its function as an electrophilic "warhead."[4] The bromine atom at the C3 position renders the carbon susceptible to nucleophilic attack, leading to the formation of a stable covalent bond with an enzyme, often resulting in irreversible inhibition.[4]

Specifically, this warhead has been shown to react selectively with cysteine residues that are activated by the unique microenvironment of an enzyme's catalytic site.[5] This mechanism of action has been successfully exploited to design potent and selective inhibitors for various enzymes, including parasitic and bacterial enzymes, as well as human targets involved in metabolic and signaling pathways.[5]

The subject of this guide, this compound, combines this reactive core with a trifluoromethylphenyl group, a common substituent in modern pharmaceuticals known to enhance metabolic stability and binding affinity.[6]

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₁₀H₇BrF₃NO[7]
Molar Mass 294.07 g/mol [7]
CAS Number 1120215-04-4[7]

Proposed Mechanism of Action: Covalent Inhibition of Cysteine Proteases

Based on established literature for this class of compounds, we propose that this compound acts as a mechanism-based irreversible inhibitor of enzymes bearing a catalytic cysteine residue.[5][8] The proposed mechanism involves the nucleophilic attack by the thiolate anion of the active site cysteine on the electrophilic C3 carbon of the dihydroisoxazole ring. This results in the displacement of the bromide ion and the formation of a stable covalent imino-thioether adduct, leading to the inactivation of the enzyme.

Covalent Inhibition Mechanism Enzyme_Cys Enzyme-Cys-S⁻ (Active Thiolate) Transition_State Transition State Enzyme_Cys->Transition_State Nucleophilic Attack Inhibitor 3-Bromo-5-(R)-dihydroisoxazole (Inhibitor) Inhibitor->Transition_State Adduct Covalently Modified Enzyme (Inactive Imino-thioether) Transition_State->Adduct Covalent Bond Formation Bromide Br⁻ (Leaving Group) Transition_State->Bromide Bromide Expulsion

Figure 1: Proposed covalent inhibition of a cysteine residue.

Synthesis and Characterization

The synthesis of 3-bromo-4,5-dihydroisoxazoles is reliably achieved through a 1,3-dipolar cycloaddition reaction.[9] This involves the in situ generation of bromonitrile oxide from a precursor like dibromoformaldoxime, which then reacts with an appropriate alkene—in this case, 2-vinyl-benzotrifluoride.

Synthesis Workflow start Dibromoformaldoxime + 2-Vinyl-benzotrifluoride step1 In Situ Generation of Bromonitrile Oxide Base (e.g., NaHCO₃) start->step1 step2 [3+2] Cycloaddition Room Temperature step1->step2 step3 Work-up & Purification Filtration & Column Chromatography step2->step3 product 3-Bromo-5-(2-trifluoromethylphenyl) -4,5-dihydroisoxazole step3->product

Figure 2: General synthetic workflow for the target compound.

Upon synthesis, rigorous characterization is essential. The following data are predicted based on analogous structures and should be confirmed experimentally.

AnalysisPredicted Result
¹H NMR Complex multiplets in the aromatic region (7-8 ppm), a doublet of doublets for the proton at C5, and multiplets for the diastereotopic protons at C4.
¹³C NMR Signals corresponding to the trifluoromethyl group, aromatic carbons, and the dihydroisoxazole ring carbons.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the calculated molecular weight.
Purity (HPLC) >95% for use in biological assays.

Application Protocol: In Vitro Inhibition of Caspase-3

This protocol details a fluorometric assay to determine the inhibitory potential of this compound against human recombinant Caspase-3. Enzyme assays are fundamental to drug discovery for identifying and characterizing how molecules modulate enzyme activity.[10][11]

Materials and Reagents
ReagentDetails
Assay Buffer 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2.
Caspase-3 Enzyme Human Recombinant, stock solution at 1 unit/µL.
Caspase-3 Substrate Ac-DEVD-AMC, stock solution at 10 mM in DMSO.
Test Compound This compound, 10 mM stock in DMSO.
Plate Black, flat-bottom 96-well microplate.
Plate Reader Fluorometer with excitation at 360 nm and emission at 460 nm.
Experimental Workflow Diagram
Figure 3: Step-by-step workflow for the Caspase-3 inhibition assay.
Step-by-Step Assay Protocol

The goal of this assay is to determine the concentration of the inhibitor that results in 50% inhibition of the enzyme's activity (IC₅₀).[12]

  • Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting range would be from 10 mM down to 100 nM. Then, dilute this series 1:10 in assay buffer.

  • Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted test compound to the sample wells.

    • Add 10 µL of assay buffer with equivalent DMSO concentration to control wells ('No Inhibitor' and 'No Enzyme').

  • Enzyme Addition:

    • Prepare a working solution of Caspase-3 in assay buffer (e.g., 0.1 units/µL).

    • Add 20 µL of the working enzyme solution to all wells except the 'No Enzyme' control. Add 20 µL of assay buffer to the 'No Enzyme' well.

  • Pre-incubation: Seal the plate and incubate for 30 minutes at 37°C.

    • Rationale: This pre-incubation step is critical for time-dependent covalent inhibitors. It allows the inhibitor time to bind to and react with the enzyme before the introduction of the substrate, providing a more accurate measure of its potency.[13]

  • Reaction Initiation:

    • Prepare a working solution of the Ac-DEVD-AMC substrate in assay buffer (e.g., 50 µM).

    • Add 20 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Data Acquisition: Immediately place the plate in the fluorometer and begin kinetic reading (Excitation: 360 nm, Emission: 460 nm). Record data every 60 seconds for 30 minutes.

Data Analysis and Interpretation

Calculation of Reaction Rates

For each well, plot the fluorescence units (RFU) against time (seconds). The initial velocity (V₀) is the slope of the linear portion of this curve.

Determination of IC₅₀
  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

Representative (Hypothetical) Data
Inhibitor Conc. (nM)Reaction Rate (RFU/s)% Inhibition
0 (No Inhibitor)150.20%
1145.13.4%
10120.519.8%
5078.347.9%
10045.669.6%
50015.189.9%
10005.896.0%
Hypothetical IC₅₀ ~52 nM

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability - Pipetting errors.- Incomplete mixing of reagents.- Edge effects on the plate.- Use calibrated pipettes.- Gently mix the plate after each addition.- Avoid using the outer wells of the plate.
No Inhibition Observed - Compound is inactive against the target.- Compound precipitated out of solution.- Insufficient pre-incubation time.- Test against a different enzyme class.- Check compound solubility in assay buffer.- Increase pre-incubation time (e.g., to 60 min).
Inconsistent Slopes in Kinetic Reads - Substrate depletion.- Enzyme instability.- Use a lower enzyme concentration.- Ensure assay buffer components are fresh, especially DTT.

Conclusion

This compound represents a promising scaffold for the development of targeted covalent inhibitors. The methodologies outlined in this guide provide a robust framework for its evaluation against cysteine-dependent enzymes. By understanding the principles of the assay design, particularly the importance of pre-incubation for covalent inhibitors, researchers can accurately determine the potency and begin to characterize the mechanism of action of this and related compounds. Such studies are a critical step in the modern drug discovery pipeline.[11]

References

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  • Noppen, B., et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. European Biophysics Journal, 50(5), 727-737.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13228169, 3-Bromo-5-phenyl-4,5-dihydroisoxazole. PubChem. Retrieved from [Link]

  • Schaertl, S., et al. (2011). Dihydroisoxazole analogs for labeling and visualization of catalytically active transglutaminase 2. Bioorganic & Medicinal Chemistry Letters, 21(2), 645-649. [Link]

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  • Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 717-724.
  • Reddy, P. V. G., et al. (1998). Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. Journal of Fluorine Chemistry, 89(2), 215-218.
  • Google Patents. (2006). WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same. Google Patents.
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Application Notes and Protocols for Nrf2 Activation by 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole in the study of the Keap1-Nrf2 signaling pathway. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of cellular antioxidant responses, and its activation is a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress.[1] This guide details the mechanistic basis for the Nrf2-activating properties of 3-bromo-4,5-dihydroisoxazole derivatives, provides a general synthesis procedure, and offers detailed, step-by-step protocols for the characterization of this compound's activity in cell-based assays. The protocols are designed to be self-validating and are supported by insights into the causality behind experimental choices, ensuring scientific rigor and reproducibility.

Introduction: The Keap1-Nrf2 Pathway and the Role of Electrophilic Small Molecules

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[2] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] Upon exposure to electrophilic or oxidative insults, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows newly synthesized Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1] This transcriptional program upregulates a battery of cytoprotective genes, including those involved in antioxidant synthesis and detoxification, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).[5]

Small molecule electrophiles are a well-established class of Nrf2 activators.[1][6] The 3-bromo-4,5-dihydroisoxazole scaffold represents a potent pharmacophore in this class. The bromine atom at the 3-position acts as an electrophilic "warhead," capable of covalently modifying nucleophilic cysteine residues on target proteins.[7] Research on derivatives of this scaffold has demonstrated that they activate the Nrf2 pathway by directly targeting a specific cysteine residue (Cys151) in the BTB domain of Keap1.[8][9] This covalent modification phenocopies the effect of oxidative stress, leading to the stabilization and nuclear accumulation of Nrf2.

In Silico Representation of the Mechanism of Action:

cluster_cytoplasm Cytoplasm (Basal State) cluster_activation Cytoplasm (Activation) cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Keap1_mod Keap1 (Cys151 Modified) Ub Ubiquitin Nrf2->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Compound 3-Bromo-5-(2-trifluoromethylphenyl)- 4,5-dihydroisoxazole Compound->Keap1 Covalent Modification Nrf2_free Nrf2 (Stabilized) Keap1_mod->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation sMaf sMaf Nrf2_nuc->sMaf Heterodimerization ARE Antioxidant Response Element (ARE) sMaf->ARE Binding Genes Cytoprotective Gene Transcription (HMOX1, NQO1, GCLC) ARE->Genes Initiation

Caption: Mechanism of Nrf2 activation by 3-bromo-4,5-dihydroisoxazole derivatives.

Synthesis of this compound

The synthesis of 3-bromo-4,5-dihydroisoxazoles is typically achieved through a 1,3-dipolar cycloaddition reaction.[8][10] This involves the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with an appropriate alkene. For the synthesis of the title compound, 2-trifluoromethylstyrene would be the required alkene.

General Synthetic Scheme:

Dibromoformaldoxime Dibromoformaldoxime Product 3-Bromo-5-(2-trifluoromethylphenyl) -4,5-dihydroisoxazole Dibromoformaldoxime->Product Alkene 2-Trifluoromethylstyrene Alkene->Product Base Base (e.g., NaHCO3) Base->Product Solvent Solvent (e.g., CH2Cl2) Solvent->Product

Caption: General synthesis of 3-bromo-4,5-dihydroisoxazoles.

Note: For detailed, step-by-step synthesis protocols, researchers should consult the primary literature on 1,3-dipolar cycloaddition reactions for this class of compounds.[8][10]

Experimental Protocols for Characterizing Nrf2 Activation

The following protocols provide a framework for confirming and quantifying the Nrf2-activating potential of this compound.

Materials and Reagents
Reagent/MaterialRecommended Supplier
This compoundAvailable from various chemical suppliers (e.g., Sigma-Aldrich, Fluorochem)
Cell Lines (e.g., HepG2, ARE-reporter cell line)ATCC
Cell Culture Media and SupplementsGibco (Thermo Fisher Scientific)
Luciferase Reporter Assay SystemPromega
RNA Isolation KitQiagen
cDNA Synthesis KitBio-Rad
SYBR Green qPCR Master MixApplied Biosystems
Primary Antibodies (Nrf2, HO-1, β-actin)Cell Signaling Technology, Santa Cruz Biotechnology
HRP-conjugated Secondary AntibodiesJackson ImmunoResearch
ECL Western Blotting SubstrateThermo Fisher Scientific
Protocol 1: ARE-Luciferase Reporter Assay for Nrf2 Transcriptional Activity

This assay provides a quantitative measure of Nrf2's ability to activate gene transcription from an ARE promoter.

Experimental Workflow:

Seed Seed ARE-reporter cells in 96-well plate Treat Treat with compound (dose-response) Seed->Treat Incubate Incubate for 16-24 hours Treat->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Measure Measure luminescence Lyse->Measure Analyze Analyze data and calculate EC50 Measure->Analyze

Caption: Workflow for the ARE-luciferase reporter assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed an ARE-luciferase reporter cell line (e.g., HepG2-ARE) in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a dose-response curve (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Include a vehicle control (DMSO only) and a positive control (e.g., sulforaphane).

  • Cell Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of the test compound.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Measurement: Following incubation, perform the luciferase assay according to the manufacturer's protocol (e.g., Promega's ONE-Glo™ Luciferase Assay System). This typically involves adding the luciferase reagent directly to the wells, incubating for a short period, and then measuring the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to a measure of cell viability if a dual-luciferase system is not used.

    • Calculate the fold induction relative to the vehicle control.

    • Plot the dose-response curve and determine the EC50 value using non-linear regression analysis.[11]

Protocol 2: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This protocol measures the mRNA levels of Nrf2 target genes to confirm the downstream effects of Nrf2 activation.

Step-by-Step Procedure:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) in 6-well plates. Treat the cells with the test compound at concentrations around the determined EC50 for 6-24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (HMOX1, NQO1, GCLC), and a SYBR Green master mix.

    • Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Perform the qPCR in a real-time PCR instrument.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.[5]

Primer Sequences (Human):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
HMOX1AGGCCAAGACTGCGTTCCTGCTCTGGTCCTTGGTGTCAT
NQO1ATGTATGACAAAGGCCGGAGATCCCTTGCAGAGAGTACATGG
GCLCGCTGTCACCATCAGCACCAATGGGCCATACTTCACTCCAAT
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
Protocol 3: Western Blotting for Nrf2 and HO-1 Protein Levels

This protocol is used to visualize the stabilization and accumulation of Nrf2 protein and the increased expression of its downstream target, HO-1.

Experimental Workflow:

Treat Treat cells with compound Lyse Lyse cells and quantify protein Treat->Lyse Separate Separate proteins by SDS-PAGE Lyse->Separate Transfer Transfer to PVDF membrane Separate->Transfer Block Block non-specific binding sites Transfer->Block Probe Probe with primary and secondary antibodies Block->Probe Detect Detect with ECL and image Probe->Detect

Caption: Workflow for Western blotting analysis.

Step-by-Step Procedure:

  • Cell Treatment and Lysis: Treat cells as described for qPCR. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against Nrf2 and HO-1 overnight at 4°C.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Data Interpretation and Troubleshooting

Expected Results:

  • ARE-Luciferase Assay: A dose-dependent increase in luciferase activity, allowing for the calculation of an EC50 value.

  • qPCR: A significant upregulation in the mRNA levels of HMOX1, NQO1, and GCLC in compound-treated cells compared to the vehicle control.

  • Western Blot: An increase in the protein levels of Nrf2 and HO-1 in compound-treated cells.

Troubleshooting:

IssuePossible CauseSolution
No or weak signal in Western blot Low protein concentration, inefficient transfer, or inactive antibody.Increase protein load, verify transfer with Ponceau S stain, and use a fresh antibody dilution.[12]
High background in Western blot Insufficient blocking or washing, or too high antibody concentration.Increase blocking time, increase the number of washes, and optimize antibody concentrations.[7]
High variability in qPCR Pipetting errors, poor RNA quality.Use a master mix, ensure high-quality RNA, and use appropriate normalization controls.
Low luciferase signal Low transfection efficiency, cell death.Optimize transfection protocol, and perform a cell viability assay in parallel.

Conclusion

This compound is a promising tool for the investigation of the Keap1-Nrf2 signaling pathway. Its electrophilic nature allows for the direct activation of Nrf2 through the covalent modification of Keap1. The protocols outlined in this guide provide a robust framework for researchers to characterize the Nrf2-activating properties of this compound and to explore its potential as a modulator of cellular antioxidant responses. By understanding the underlying mechanisms and employing rigorous experimental design, scientists can effectively utilize this compound in their research and drug development endeavors.

References

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Application Notes and Protocols for Reactions with 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the experimental setup and synthetic utility of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole. This heterocyclic compound is a valuable intermediate in medicinal chemistry and drug discovery, primarily owing to the reactive C3-bromine atom which acts as a versatile synthetic handle. We present a detailed, field-proven protocol for the synthesis of the title compound via a regioselective 1,3-dipolar cycloaddition. Subsequently, we detail a robust protocol for a Sonogashira cross-coupling reaction, demonstrating the utility of the C3-bromo substituent as a key functional group for the elaboration of the dihydroisoxazole core. These methodologies are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for the synthesis and derivatization of this important molecular scaffold.

Introduction: The Strategic Value of the 3-Bromo-4,5-dihydroisoxazole Scaffold

The 4,5-dihydroisoxazole, or isoxazoline, ring system is a prominent structural motif in a multitude of biologically active compounds.[1] The introduction of a bromine atom at the 3-position creates a "handleable and easily affordable electrophilic warhead," a feature of significant interest in modern drug discovery.[2] This C3-bromo substituent serves two primary strategic purposes:

  • Covalent Enzyme Inhibition: The electrophilic nature of the carbon-bromine bond allows the scaffold to react with nucleophilic residues, such as activated cysteine thiols, in the active sites of enzymes. This can lead to potent and irreversible enzyme inhibition, a mechanism exploited in the development of targeted therapies for diseases including cancer and parasitic infections.[3][4]

  • Synthetic Versatility: The bromide ion is an excellent leaving group, making the C3 position a prime site for further molecular functionalization through various cross-coupling and nucleophilic substitution reactions. This allows for the construction of diverse chemical libraries for screening and lead optimization.[5][6]

The specific compound, this compound, combines this reactive handle with a trifluoromethylphenyl group, a common substituent in pharmaceuticals known to enhance metabolic stability and binding affinity. This guide provides the essential protocols to first construct this valuable intermediate and then to utilize it in one of the most powerful C-C bond-forming reactions in modern synthesis.

Synthesis of this compound

The cornerstone for the synthesis of 3-bromo-4,5-dihydroisoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[7][8] This pericyclic reaction is highly efficient and typically proceeds with excellent regioselectivity.[9] For the title compound, bromonitrile oxide is generated in situ from dibromoformaldoxime, which then reacts with 2-(trifluoromethyl)styrene.

Synthetic Workflow

The overall workflow involves the base-mediated in situ generation of the bromonitrile oxide dipole, which is immediately trapped by the dipolarophile (alkene) to form the desired five-membered heterocyclic ring.

G cluster_0 Step 1: In Situ Generation of Bromonitrile Oxide cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Workup & Purification DBF Dibromoformaldoxime (DBF) BNO [Bromonitrile Oxide] (Reactive Intermediate) DBF->BNO - HBr Base Base (e.g., NaHCO₃) Alkene 2-(Trifluoromethyl)styrene Product 3-Bromo-5-(2-trifluoromethylphenyl)- 4,5-dihydroisoxazole Alkene->Product Product_raw Crude Product BNO_2 [Bromonitrile Oxide] BNO_2->Product Workup Aqueous Workup Purification Column Chromatography Workup->Purification Final_Product Final Product Purification->Final_Product Pure Product Product_raw->Workup

Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol

This protocol is adapted from a general procedure for the 1,3-dipolar cycloaddition to form 3-bromo-4,5-dihydroisoxazoles.[10]

Materials and Reagents:

ReagentRoleMolar Mass ( g/mol )Key Considerations
2-(Trifluoromethyl)styreneDipolarophile172.16Ensure purity to avoid side reactions.
Dibromoformaldoxime (DBF)Nitrile Oxide Precursor202.84Lachrymator; handle with care in a fume hood.
Sodium Bicarbonate (NaHCO₃)Base84.01Use anhydrous solid.
Dichloromethane (CH₂Cl₂)Solvent84.93Use anhydrous grade.
Deionized Water18.02For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent142.04
Silica GelStationary PhaseFor column chromatography.
Hexane / Ethyl AcetateMobile PhaseFor column chromatography.

Procedure:

  • To a stirred solution of 2-(trifluoromethyl)styrene (1.0 eq., e.g., 0.99 mmol, 170 mg) in anhydrous dichloromethane (CH₂Cl₂, ~4 mL), add solid anhydrous sodium bicarbonate (5.0 eq., e.g., 4.96 mmol, 417 mg).

  • To this suspension, add dibromoformaldoxime (DBF) (2.0 eq., e.g., 1.98 mmol, 402 mg) portion-wise over 5 minutes.

  • Seal the reaction vessel and stir the mixture vigorously at room temperature for 48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until consumption of the starting alkene is observed.

  • Upon completion, add deionized water (~10 mL) to the reaction mixture and transfer the contents to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with an additional portion of CH₂Cl₂ (~10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate, starting from 98:2) to afford the pure this compound.

Functionalization via Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11] It is catalyzed by a combination of palladium and copper complexes.[12] This reaction exemplifies the synthetic utility of the C3-bromo substituent on the dihydroisoxazole ring, allowing for the introduction of various alkynyl groups to build molecular complexity.

Reaction Mechanism: The Palladium/Copper Catalytic Cycle

The reaction proceeds through a synergistic dual catalytic cycle. The palladium cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in a transmetalation step with the palladium(II) complex.

Sonogashira_Mechanism cluster_copper Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition IsoxazoleBr R¹-Br (3-Bromo-dihydroisoxazole) Pd_Complex R¹-Pd(II)L₂-Br OxAdd->Pd_Complex Transmetalation Transmetalation Pd_Complex->Transmetalation Coupled_Pd_Complex R¹-Pd(II)L₂-C≡CR² Transmetalation->Coupled_Pd_Complex RedElim Reductive Elimination Coupled_Pd_Complex->RedElim RedElim->Pd0 Regenerates Pd(0) Product R¹-C≡CR² (Coupled Product) RedElim->Product Alkyne R²-C≡C-H (Terminal Alkyne) Cu_Acetylide R²-C≡C-Cu(I) (Copper Acetylide) Alkyne->Cu_Acetylide + Cu(I), Base - H-Base⁺ CuI Cu(I) Base Base (e.g., Amine) Cu_Acetylide->Transmetalation Transfers R²-C≡C group Cu_Acetylide->CuI Regenerates Cu(I)

Sources

Analytical methods for 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Application and Protocol Guide:

Comprehensive Analytical Strategies for 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Abstract

This guide provides a detailed framework for the analytical characterization of this compound, a heterocyclic compound with potential applications in pharmaceutical and agrochemical development. The inherent structural features of this molecule—a bulky, non-polar trifluoromethylphenyl group, a bromine atom, and a dihydroisoxazole core—necessitate a multi-faceted analytical approach for definitive identification, purity assessment, and quantification. This document outlines robust protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Compound Profile & Analytical Considerations

This compound is a non-polar molecule whose structure presents distinct advantages and challenges for analysis.

  • Chromatographic Behavior : The significant hydrophobicity, driven by the trifluoromethylphenyl group, makes this compound an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3]

  • Spectroscopic Properties : The phenyl ring acts as a strong chromophore, enabling sensitive detection by UV-Vis spectroscopy. The presence of bromine provides a unique isotopic signature for mass spectrometry, while the trifluoromethyl group offers a distinct probe for ¹⁹F NMR.[4][5]

  • Potential Impurities : Synthetic routes, such as the 1,3-dipolar cycloaddition used for analogous compounds, may introduce impurities like starting materials, regioisomers, or reaction byproducts.[6][7] Analytical methods must be capable of resolving and identifying these species.

PropertyPredicted ValueRationale for Analysis
Molecular Formula C₁₀H₇BrF₃NODefines exact mass for MS analysis.
Molecular Weight 309.07 g/mol Guides MS settings and stoichiometric calculations.
Polarity Non-polar / HydrophobicDictates choice of reversed-phase chromatography.[8]
UV Chromophore Phenyl RingAllows for sensitive detection using HPLC-UV at ~254 nm.
Key Structural Features Bromine Atom, CF₃ GroupProvides unique isotopic patterns in MS and a clean signal in ¹⁹F NMR.[5][9]

Section 1: Purity and Assay by Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC is the cornerstone technique for assessing the purity and quantifying the assay of the target compound. The separation is based on the principle of hydrophobic interaction.[2] A non-polar stationary phase (typically C18) retains the hydrophobic analyte, while a polar mobile phase elutes it. By increasing the organic solvent content in the mobile phase over time (a gradient), compounds are eluted based on their relative hydrophobicity, allowing for the separation of the main compound from more polar or less polar impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent (e.g., Acetonitrile) A->B C Filter (0.45 µm) B->C D HPLC Injection C->D E C18 Column Separation D->E F UV Detection (254 nm) E->F G Generate Chromatogram F->G H Integrate Peaks G->H I Calculate Purity (% Area) H->I

Experimental Protocol: HPLC-UV Purity Determination

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh 5 mg of the reference standard and dissolve in 10 mL of acetonitrile (ACN) to create a 0.5 mg/mL stock solution.

  • Sample Preparation: Prepare a sample solution at the same concentration (0.5 mg/mL) in ACN. Filter both standard and sample solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject equal volumes (typically 5-10 µL) of the standard and sample solutions into the HPLC system.

  • Data Processing:

    • Identify the peak corresponding to this compound using the retention time from the reference standard injection.

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reversed-phase separation of non-polar small molecules.[3]
Mobile Phase A Water (H₂O)Polar component of the mobile phase.
Mobile Phase B Acetonitrile (ACN)Organic modifier; elutes the hydrophobic analyte.[1]
Gradient 50% B to 95% B over 15 minEnsures elution of the main peak with good resolution from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Detection UV at 254 nmWavelength at which the phenyl chromophore exhibits strong absorbance.
Injection Vol. 10 µLA typical volume to achieve good signal without overloading the column.

Section 2: Structural Confirmation by LC-MS

Principle: LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it the definitive tool for identity confirmation.[10] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI) and its mass-to-charge ratio (m/z) is measured. A key diagnostic feature for this compound is the isotopic pattern of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][9] This results in two molecular ion peaks ([M+H]⁺ and [M+H+2]⁺) of nearly equal intensity, separated by 2 m/z units, which is a powerful confirmation of the presence of a single bromine atom.

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Interpretation LC_Inject HPLC Injection LC_Sep C18 Column Separation LC_Inject->LC_Sep MS_Ion Ion Source (ESI+) LC_Sep->MS_Ion MS_Analyze Mass Analyzer (e.g., TOF) MS_Ion->MS_Analyze MS_Detect Detector MS_Analyze->MS_Detect Data_Spec Acquire Mass Spectrum MS_Detect->Data_Spec Data_Confirm Confirm Exact Mass & Isotopic Pattern Data_Spec->Data_Confirm

Experimental Protocol: LC-MS Identification

  • System Setup: Utilize the same HPLC method as described in Section 1, but divert the column eluent to the MS detector.

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in 50:50 ACN:H₂O. A lower concentration is used to avoid saturating the MS detector.

  • MS Parameter Optimization: Infuse a standard solution directly to optimize MS parameters for the target compound's m/z (calculated [M+H]⁺ ≈ 310.97).

  • Data Acquisition: Acquire data in full scan mode across a relevant m/z range (e.g., 100-500 amu) to observe the molecular ion and any potential fragments or adducts.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak of interest.

    • Verify the presence of the [M+H]⁺ and [M+H+2]⁺ ions at the expected m/z values.

    • Confirm that the intensity ratio of these two peaks is approximately 1:1.[4]

LC-MS Method Parameters

ParameterRecommended ConditionRationale
LC Method As per Section 1Provides consistent separation prior to MS analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for this molecule; positive mode detects protonated species [M+H]⁺.
Capillary Voltage 3.5 kVTypical voltage to achieve stable spray and efficient ionization.
Drying Gas Flow 10 L/minFacilitates desolvation of the ESI droplets.
Drying Gas Temp. 325 °CEnsures complete solvent evaporation before ions enter the mass analyzer.
Scan Range 100 - 500 m/zCovers the expected molecular ion and potential fragment ions.

Section 3: Definitive Structural Elucidation by NMR Spectroscopy

Principle: NMR spectroscopy provides unambiguous structural confirmation by probing the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Will show the number of different protons, their connectivity (through spin-spin coupling), and their chemical environment. Signals for the aromatic protons and the diastereotopic protons on the dihydroisoxazole ring are expected.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • ¹⁹F NMR: Is a simple and powerful technique for this molecule.[5] Since there is only one CF₃ group, the spectrum should display a single, sharp singlet, confirming the presence and purity of the trifluoromethyl moiety.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.[11]

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently invert to ensure complete dissolution.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.

Expected NMR Data (Predicted)

NucleusExpected Chemical Shift (ppm)MultiplicityRationale
¹H 7.2 - 7.8MultipletsAromatic protons of the trifluoromethylphenyl ring.[11][12]
¹H 5.0 - 5.5MultipletCH proton at position 5 of the dihydroisoxazole ring.
¹H 3.0 - 3.8MultipletsDiastereotopic CH₂ protons at position 4 of the dihydroisoxazole ring.
¹⁹F ~ -60 to -65SingletSingle environment for the three fluorine atoms in the CF₃ group.[5]
¹³C 150 - 155SingletC=N carbon at position 3.
¹³C 120 - 140Multiple SignalsCarbons of the aromatic ring, including a quartet for the carbon attached to the CF₃ group due to C-F coupling.

Section 4: Method Validation and System Suitability

Principle: To ensure that the analytical methods are fit for their intended purpose, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13][14] Validation demonstrates that a method is accurate, precise, specific, linear, and robust.[15][16]

Validation Parameters (ICH Q2(R2))

ParameterDescriptionTypical Acceptance Criteria (for HPLC Assay)
Specificity Ability to assess the analyte in the presence of impurities or degradants.Peak purity analysis (e.g., via PDA detector) should pass.
Linearity Proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.[16]
Accuracy Closeness of test results to the true value.98.0% - 102.0% recovery of spiked samples.
Precision Agreement among a series of measurements.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Range Interval between the upper and lower concentrations of analyte.Typically 80% to 120% of the test concentration for an assay.[14]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate, temp., etc. are varied.

System Suitability Testing (SST) Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is typically done by making replicate injections of a standard solution.

SST ParameterPurposeTypical Acceptance Criteria
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0
Theoretical Plates (N) Measures column efficiency.N ≥ 2000
Repeatability (%RSD) Precision of replicate injections.%RSD ≤ 2.0% for peak area (n=5).

References

  • ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link].

  • ICH. Validation of Analytical Procedures Q2(R2). Available at: [Link].

  • Wikipedia. Reversed-phase chromatography. Available at: [Link].

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Published July 22, 2025. Available at: [Link].

  • Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. Published August 22, 2020. Available at: [Link].

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Published July 2, 2025. Available at: [Link].

  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Published April 6, 2022. Available at: [Link].

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Published October 20, 2025. Available at: [Link].

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Published August 29, 2023. Available at: [Link].

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link].

  • ResearchGate. Can anyone explain the different principles of HPLC? Published September 24, 2014. Available at: [Link].

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Published December 18, 2017. Available at: [Link].

  • ResearchGate. ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane... Available at: [Link].

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Published August 5, 2025. Available at: [Link].

  • Tailored Tutors. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Published November 21, 2019. Available at: [Link].

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link].

  • MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Available at: [Link].

  • Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Published July 4, 2024. Available at: [Link].

  • ACS Omega. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Published August 15, 2022. Available at: [Link].

  • ACS Publications. Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. Published January 14, 2026. Available at: [Link].

  • Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Published June 30, 2024. Available at: [Link].

  • ScienceDirect. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. Published April 6, 2023. Available at: [Link].

Sources

Application Notes & Protocols for 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Covalent Modulators in Drug Discovery

In an era of precision medicine, the development of targeted therapies is paramount. Covalent inhibitors, once viewed with caution, have undergone a renaissance, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. The 3-bromo-4,5-dihydroisoxazole scaffold has emerged as a particularly promising "warhead" for such inhibitors.[1][2] Its tunable electrophilicity allows for the selective targeting of nucleophilic residues, most notably cysteine, within the active sites of enzymes.[1][2][3] This guide provides a comprehensive overview of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole, a compound that marries this reactive core with a substituent group known to modulate pharmacokinetic and pharmacodynamic properties. We will delve into its synthesis, potential mechanisms of action, and detailed protocols for its application in contemporary medicinal chemistry research.

Compound Profile: this compound

The subject of this guide, this compound, is a heterocyclic compound featuring a five-membered dihydroisoxazole ring.[1][4] Its structure is characterized by a bromine atom at the 3-position, which serves as a potent electrophile, and a 2-trifluoromethylphenyl group at the 5-position.[1][5] The trifluoromethyl group is a common bioisostere in medicinal chemistry, often employed to enhance metabolic stability, improve binding affinity, and increase lipophilicity.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H7BrF3NO[6]
Molecular Weight294.07 g/mol [6]
IUPAC Name3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydro-1,2-oxazoleChemDraw Prediction

Synthesis Protocol: 1,3-Dipolar Cycloaddition

The most efficient and widely adopted method for the synthesis of 3-bromo-4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition reaction.[1][7] This reaction involves the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with an appropriate alkene.[7]

Materials and Reagents
  • Dibromoformaldoxime

  • 2-Vinyl-benzotrifluoride (alkene)

  • Sodium bicarbonate (or other suitable base)

  • Ethyl acetate (or other suitable solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a stirred solution of 2-vinyl-benzotrifluoride (1.2 equivalents) in ethyl acetate, add dibromoformaldoxime (1.0 equivalent).

  • Base Addition: Add sodium bicarbonate (2.0 equivalents) portion-wise over 15 minutes at room temperature. The base facilitates the in situ generation of bromonitrile oxide.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[7]

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction 1,3-Dipolar Cycloaddition cluster_purification Purification Dibromoformaldoxime Dibromoformaldoxime In situ generation of Bromonitrile Oxide In situ generation of Bromonitrile Oxide Dibromoformaldoxime->In situ generation of Bromonitrile Oxide 2-Vinyl-benzotrifluoride 2-Vinyl-benzotrifluoride Cycloaddition Cycloaddition 2-Vinyl-benzotrifluoride->Cycloaddition In situ generation of Bromonitrile Oxide->Cycloaddition Workup (Filtration, Washing, Drying) Workup (Filtration, Washing, Drying) Cycloaddition->Workup (Filtration, Washing, Drying) Column Chromatography Column Chromatography Workup (Filtration, Washing, Drying)->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Synthetic workflow for this compound.

Proposed Mechanisms of Action and Therapeutic Targets

The 3-bromo-4,5-dihydroisoxazole moiety is a known covalent modifier, primarily targeting cysteine residues in proteins.[1][2] This reactivity opens up avenues for inhibiting enzymes that are crucial for disease progression, particularly in oncology and immunology.

Anticancer Potential: Targeting Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis and is often overexpressed in cancer cells, which rely heavily on this metabolic pathway (the Warburg effect).[3] Covalent inhibition of GAPDH presents a promising strategy for developing novel anticancer agents.[3] Derivatives of 3-bromo-isoxazoline have been identified as inhibitors of GAPDH.[2][3] The proposed mechanism involves the nucleophilic attack of the catalytic cysteine residue in the active site of GAPDH on the electrophilic bromine-bearing carbon of the dihydroisoxazole ring, leading to irreversible inhibition.[3]

GAPDH_Inhibition Compound This compound GAPDH GAPDH Enzyme Active Site Cysteine Compound->GAPDH:cys Covalent Inhibition Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes Covalent_Adduct Covalently Modified GAPDH (Inactive) Covalent_Adduct->Glycolysis Inhibition of Cancer_Cell_Death Cancer Cell Apoptosis Glycolysis->Cancer_Cell_Death Energy Production

Caption: Proposed mechanism of GAPDH inhibition.
Anti-inflammatory Potential: Activation of the Nrf2/HO-1 Pathway

The Nrf2/heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[1][8][9] Electrophilic compounds can activate this pathway by covalently modifying cysteine residues on Keap1, the repressor protein of Nrf2.[1][8][9] This modification leads to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant and anti-inflammatory genes, including HO-1.[1][8][9] 3-bromo-4,5-dihydroisoxazole derivatives have been shown to be potent activators of this pathway.[1][8]

In Vitro Experimental Protocols

The following protocols provide a framework for evaluating the biological activity of this compound.

Protocol for GAPDH Enzyme Inhibition Assay

Objective: To determine the IC50 value of the compound against human GAPDH.

Materials:

  • Recombinant human GAPDH

  • Glyceraldehyde-3-phosphate (substrate)

  • NAD+ (cofactor)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, NAD+, and varying concentrations of the test compound.

  • Add recombinant human GAPDH to each well and incubate for a predetermined time to allow for covalent modification.

  • Initiate the enzymatic reaction by adding the substrate, glyceraldehyde-3-phosphate.

  • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH, over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol for Nrf2 Nuclear Translocation Assay

Objective: To assess the ability of the compound to induce the nuclear translocation of Nrf2 in a relevant cell line (e.g., THP-1 human monocytic cells).[8]

Materials:

  • THP-1 cells

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffers for cytoplasmic and nuclear fractions

  • Antibodies against Nrf2 and a nuclear loading control (e.g., Lamin B1)

  • Western blotting reagents and equipment

Procedure:

  • Culture THP-1 cells to the desired confluency.

  • Treat the cells with varying concentrations of the test compound for a specified time.

  • Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.

  • Determine the protein concentration of each fraction.

  • Perform SDS-PAGE and Western blotting using primary antibodies against Nrf2 and the nuclear loading control.

  • Detect the protein bands using a suitable secondary antibody and chemiluminescence.

  • Quantify the band intensities to determine the relative amount of Nrf2 in the nuclear fraction compared to the control.

Data Interpretation and Future Directions

The experimental data obtained from these protocols will provide valuable insights into the therapeutic potential of this compound. A low IC50 value in the GAPDH assay would indicate potent anticancer activity, warranting further investigation in cancer cell viability assays and in vivo tumor models.[10] Similarly, significant induction of Nrf2 nuclear translocation would suggest strong anti-inflammatory and antioxidant properties, which could be further explored in models of inflammatory diseases.[11][12]

Future studies could involve pharmacokinetic profiling to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[13][14] Additionally, lead optimization studies could be conducted to further enhance potency and selectivity.

Safety Precautions

As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound and its precursors.[15][16] Work should be conducted in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[15][16] Consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.[15][16]

References

  • Pinto, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. European Journal of Medicinal Chemistry, 251, 115249.
  • Pinto, A., et al. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. ChemistryOpen, 7(11), 858–864.
  • PubMed. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. Retrieved from [Link]

  • Google Patents. (n.d.). US6583141B1 - 4,5-dihydro-isoxazole derivatives and their pharmaceutical use.
  • Google Patents. (n.d.). TW200630351A - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.
  • ResearchGate. (n.d.). The molecular structure of 5-bromo-3-(3-trifluoromethylphenyl)isoxazole.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.
  • Pharmacokinetic study of a new 4,5-dihydroisoxazole-5-carboxamide derivative in rats. (n.d.). Retrieved from [Link]

  • ChemBK. (n.d.). 3-BroMo-5-(2-trifluoroMethylphenyl)-4,5-dihydro-isoxazole. Retrieved from [Link]

  • PubChem. (n.d.). CID 177813698 | C10H5BrF3NO. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Retrieved from [Link]

  • PubChem. (n.d.). Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea - Patent US-11850241-B1. Retrieved from [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN117343023A - Preparation method of 3-bromo-5, 5-dimethyl-4, 5-dihydro-isoxazole.
  • PubMed. (n.d.). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-phenyl-4,5-dihydroisoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of pharmacokinetics of N-(4-trifluoromethylphenyl)-4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxamide various crystalline modifications in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. Retrieved from [Link]

  • PLOS One. (n.d.). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. Retrieved from [Link]

  • ERef Bayreuth. (n.d.). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. Retrieved from [Link]

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Application of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole in agrochemical research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Agrochemical Applications of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Introduction: The Isoxazoline Scaffold in Modern Crop Protection

The isoxazoline five-membered heterocycle is a cornerstone of modern agrochemical research, serving as a versatile and potent scaffold in the development of novel insecticides, herbicides, and fungicides.[1][2][3][4] The inherent chemical stability of the isoxazoline ring, coupled with its amenability to diverse substitutions, allows for the fine-tuning of biological activity and physicochemical properties. This has led to the successful commercialization of numerous isoxazoline-based products, particularly in the veterinary and agricultural sectors.[5]

This technical guide focuses on a specific, promising derivative: This compound . This molecule integrates three key structural motifs:

  • The 4,5-dihydroisoxazole core : The foundational heterocyclic system.

  • A 3-bromo substituent : This halogen atom is not merely a placeholder; it acts as a versatile synthetic handle for further chemical modification, making it an ideal intermediate for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[6][7]

  • A 5-(2-trifluoromethylphenyl) group : The trifluoromethyl (CF₃) moiety is a well-known bioisostere in agrochemical design, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins. Its position on the phenyl ring influences the molecule's spatial conformation and interaction with biological targets.

This document provides a comprehensive overview of the synthesis, mechanism of action, and detailed protocols for evaluating the agrochemical potential of this compound.

Part 1: Synthesis of this compound

The most efficient and regioselective method for synthesizing 3-bromo-4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition reaction.[5][6][8] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide with an alkene. For the target compound, this involves the reaction of bromonitrile oxide with 2-vinylbenzotrifluoride.

Causality in Synthesis:

The key to this synthesis is the in situ generation of the unstable bromonitrile oxide from a stable precursor, typically dibromoformaldoxime, by treatment with a mild base.[6][7] The base facilitates the elimination of hydrogen bromide to form the reactive 1,3-dipole, which is immediately trapped by the alkene present in the reaction mixture. This one-pot approach is highly efficient and avoids the isolation of the potentially hazardous nitrile oxide intermediate.

G cluster_0 Step 1: In Situ Generation of Bromonitrile Oxide cluster_1 Step 2: [3+2] Cycloaddition Dibromoformaldoxime Dibromoformaldoxime BromonitrileOxide Bromonitrile Oxide (Reactive Intermediate) Dibromoformaldoxime->BromonitrileOxide + Base Base Base (e.g., NaHCO₃) HBr HBr BromonitrileOxide->HBr Elimination of Target 3-Bromo-5-(2-trifluoromethylphenyl) -4,5-dihydroisoxazole BromonitrileOxide->Target + Alkene Alkene 2-vinylbenzotrifluoride Alkene->Target

Synthetic workflow for the target compound.
Detailed Synthesis Protocol

Materials:

  • Dibromoformaldoxime

  • 2-vinylbenzotrifluoride

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • To a stirred solution of 2-vinylbenzotrifluoride (1.0 eq) in ethyl acetate (0.2 M) at room temperature, add dibromoformaldoxime (1.1 eq).

  • Add a saturated aqueous solution of sodium bicarbonate (2.0 eq) dropwise over 15 minutes. The addition of a base is crucial for the in situ generation of bromonitrile oxide.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is fully consumed (typically 4-6 hours).

  • Separate the organic layer. Wash the organic phase sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2) to afford the pure This compound .

Part 2: Primary Mechanism of Action (Insecticidal)

The isoxazoline class of agrochemicals is renowned for its potent insecticidal activity, which stems from a well-defined neurological mechanism of action.[5][9] They function as noncompetitive antagonists or allosteric modulators of insect gamma-aminobutyric acid (GABA)-gated and, to a lesser extent, glutamate-gated chloride channels.[10][11]

Chain of Causality:
  • Binding: The isoxazoline molecule binds to a unique site within the transmembrane domain of the insect's GABA receptor chloride channel.[11][12] This binding site is distinct from those used by other insecticides like fiproles or cyclodienes, which is why cross-resistance is often not observed.[11]

  • Channel Blockade: This binding event stabilizes the receptor in a closed or non-conducting state, effectively blocking the influx of chloride ions into the neuron.

  • Hyperexcitation: In a healthy insect neuron, GABA is an inhibitory neurotransmitter; its binding opens chloride channels, causing hyperpolarization and dampening nerve impulses. By blocking this process, the isoxazoline compound prevents this inhibition.

  • Result: The lack of inhibition leads to uncontrolled nerve stimulation (hyperexcitation), resulting in tremors, paralysis, and ultimately, the death of the insect.[10][12]

A critical aspect of this mechanism is its selectivity. Isoxazolines exhibit a much higher affinity for insect GABA receptors than for their mammalian counterparts, providing a significant margin of safety for vertebrates.[5][10][12]

G Compound Isoxazoline Compound GABA_R Insect GABA-Gated Chloride Channel (GABA-R) Compound->GABA_R Binds to Allosteric Site Block Channel Blockade (No Cl⁻ Influx) GABA_R->Block Hyper Neuronal Hyperexcitation Block->Hyper Death Paralysis & Insect Death Hyper->Death

Insecticidal mechanism of action for isoxazolines.

Part 3: Protocols for Agrochemical Evaluation

The discovery of a new agrochemical requires a systematic screening process to evaluate its biological activity across different domains.[13] The following protocols provide a framework for assessing the insecticidal, herbicidal, and fungicidal potential of this compound.

G cluster_insect Insecticidal Screening cluster_herb Herbicidal Screening cluster_fungi Fungicidal Screening Start Test Compound: 3-Bromo-5-(2-trifluoromethylphenyl) -4,5-dihydroisoxazole I1 Primary Screen (e.g., Leaf-dip assay) Start->I1 H1 Pre- & Post-Emergence Application Start->H1 F1 In Vitro Assay (Mycelial Growth) Start->F1 I2 Dose-Response Assay I1->I2 I3 Calculate LC₅₀ I2->I3 H2 Evaluate Phytotoxicity (% Inhibition) H1->H2 H3 Determine Selectivity H2->H3 F2 Dose-Response Assay F1->F2 F3 Calculate EC₅₀ F2->F3

Agrochemical screening workflow.
Protocol 3.1: Insecticidal Activity Bioassay (Leaf-Dip Method)

Target Organism: Cotton leafworm (Spodoptera littoralis), 2nd instar larvae.

Rationale: The leaf-dip method is a standard secondary screening technique that simulates the exposure of leaf-feeding insects to a pesticide residue. S. littoralis is a significant agricultural pest with a broad host range.

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Make serial dilutions in water containing 0.1% Tween-20 (a surfactant to ensure even leaf coverage) to achieve final concentrations (e.g., 100, 50, 25, 10, 5, 1 ppm). A negative control (0.1% Tween-20 in water) and a positive control (a commercial insecticide) must be included.

  • Leaf Treatment: Excise cotton leaf discs (approx. 5 cm diameter). Using forceps, dip each disc into the respective test solution for 10 seconds with gentle agitation.

  • Drying: Place the treated leaf discs on a wire rack and allow them to air-dry completely in a fume hood.

  • Infestation: Place one dried leaf disc into a Petri dish lined with moistened filter paper. Introduce ten 2nd instar larvae into each dish.

  • Incubation: Seal the Petri dishes and incubate at 25±2°C with a 16:8 hour (light:dark) photoperiod.

  • Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Use probit analysis to calculate the LC₅₀ (Lethal Concentration, 50%) value. Each treatment should be replicated at least three times.

Protocol 3.2: Herbicidal Activity Screening (Pre- and Post-Emergence)

Target Organisms: Monocot: Barnyard grass (Echinochloa crus-galli); Dicot: Field mustard (Brassica campestris).

Rationale: This protocol assesses both pre-emergence (soil-acting) and post-emergence (foliar-acting) herbicidal activity, which are two primary application methods for herbicides.[14][15]

Procedure:

  • Planting: Sow seeds of the target organisms in plastic pots filled with a sandy loam soil. For post-emergence tests, allow plants to grow to the 2-3 leaf stage.

  • Preparation of Test Solutions: Formulate the test compound as an emulsifiable concentrate or wettable powder. Prepare spray solutions at a defined application rate (e.g., 1000 g a.i./ha) in a water-acetone mixture with a surfactant.

  • Application:

    • Pre-emergence: Spray the soil surface evenly one day after sowing.

    • Post-emergence: Spray the foliage of the young plants until runoff.

  • Incubation: Place the treated pots in a greenhouse with controlled temperature (25-28°C) and humidity. Water the pots as needed by subirrigation to avoid washing the chemical off.

  • Assessment: After 14-21 days, visually assess the herbicidal effect as a percentage of growth inhibition or phytotoxicity compared to an untreated control (0 = no effect, 100 = complete kill).

Protocol 3.3: In Vitro Fungicidal Activity (Mycelial Growth Inhibition)

Target Organisms: Gray mold (Botrytis cinerea), Early blight (Alternaria solani).

Rationale: This in vitro assay is a rapid and effective primary screen to determine the intrinsic fungitoxicity of a compound by measuring its effect on fungal vegetative growth.[16][17]

Procedure:

  • Preparation of Amended Media: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50-55°C. Add the test compound (dissolved in a small amount of DMSO or acetone) to the molten agar to achieve the desired final concentrations (e.g., 100, 50, 10, 1 ppm). Pour the amended agar into sterile Petri dishes. A control plate should contain only the solvent.

  • Inoculation: From a 7-day-old culture of the test fungus, cut a 5 mm diameter mycelial plug from the edge of the colony. Place the plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Assessment: When the fungal growth in the control plate has reached the edge of the dish, measure the colony diameter (in two perpendicular directions) for all treatments.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. Use the results to calculate the EC₅₀ (Effective Concentration, 50%) value.

Part 4: Illustrative Data Presentation

The following tables summarize hypothetical, but representative, data that could be obtained from the protocols described above.

Table 1: Insecticidal Activity against S. littoralis (72h)

Concentration (ppm) % Mortality (Corrected)
100 100
50 97
25 85
10 62
5 35
1 10

| LC₅₀ (ppm) | 8.5 |

Table 2: Herbicidal Activity (% Inhibition at 1000 g/ha, 14 DAT)

Application Type Echinochloa crus-galli (Monocot) Brassica campestris (Dicot)
Pre-emergence 25% 80%

| Post-emergence | 15% | 75% |

Table 3: Fungicidal Activity against Plant Pathogens

Pathogen EC₅₀ (ppm)
Botrytis cinerea >100

| Alternaria solani | >100 |

Interpretation of Illustrative Data: The hypothetical results suggest that this compound demonstrates strong insecticidal activity against S. littoralis and moderate, selective herbicidal activity against broadleaf weeds. In this example, it shows weak fungicidal activity, indicating its primary potential lies in insecticide development.

Conclusion and Future Perspectives

This compound represents a valuable lead compound in agrochemical research. Its potent insecticidal mode of action, characteristic of the isoxazoline class, combined with a versatile synthetic handle for derivatization, makes it an excellent candidate for further optimization. Future research should focus on SAR studies by modifying the 3-bromo position to enhance efficacy, broaden the activity spectrum, and optimize physicochemical properties for field application. The protocols detailed herein provide a robust framework for guiding such discovery and development efforts.

References

  • Clinician's Brief. (n.d.).
  • Merck Veterinary Manual. (n.d.). Isoxazoline Toxicosis in Animals.
  • Wikipedia. (n.d.). Isoxazoline.
  • ACS Publications. (n.d.). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry.
  • Bentham Science. (n.d.).
  • ResearchGate. (2024). Discovery, development, chemical diversity and design of isoxazoline-based insecticides.
  • PubMed. (n.d.). The mode of action of isocycloseram: A novel isoxazoline insecticide.
  • USDA ARS. (2025). Isoxazoline: An emerging scaffold in pesticide discovery.
  • PubMed. (2025). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2018). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review.
  • Horizon Research Publishing. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Universal Journal of Agricultural Research.
  • BenchChem. (n.d.). 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • ChemicalBook. (n.d.). 3-Bromo-5-phenyl-4,5-dihydroisoxazole synthesis.
  • BOC Sciences. (n.d.). AgroChemical Screening Library.
  • Sparks, T. C., & Lorsbach, B. A. (2017).
  • ResearchGate. (2024).
  • BenchChem. (n.d.).
  • ChemBK. (n.d.). 3-BroMo-5-(2-trifluoroMethylphenyl)-4,5-dihydro-isoxazole.
  • ResearchGate. (2008). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles.
  • ResearchGate. (2014). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole.
  • PubMed. (2023). CoMFA Directed Molecular Design for Significantly Improving Fungicidal Activity of Novel[1][10][12]-Triazolo-[3,4-b][1][9][10]-thiadiazoles. Journal of Agricultural and Food Chemistry.

  • ResearchGate. (2024). Broad Spectrum Fungicidal Activity of the Synthesised 5, 5-Dihydro-1,3,4-Thiadiazolo- [3, 2-A]-[2][9][10]-Triazin-5-Ones.

  • ResearchGate. (2020). Insecticidal activity of some 3, 5-pyrazolidinedione derivatives against cotton leaf worm, Spodoptera littoralis (Boised.) (Lepidoptera: Noctuidae).

Sources

Application Note & Protocols: A Comprehensive Guide to Cell-Based Assays for Characterizing 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-halo-4,5-dihydroisoxazole (DHI) scaffold is a significant pharmacophore in modern medicinal chemistry, primarily due to the electrophilic nature of the halogen at the C3 position.[1] This halogen acts as a covalent "warhead," enabling these molecules to form stable bonds with nucleophilic amino acid residues, such as cysteine, within the active or allosteric sites of target proteins.[2] The specific compound, 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole, combines this reactive core with a trifluoromethylphenyl group, which can significantly influence its target specificity, potency, and pharmacokinetic properties.

Derivatives of the 3-bromo-4,5-dihydroisoxazole scaffold have been identified as potent modulators of key cellular pathways, including the Nrf2/heme oxygenase-1 (HO-1) antioxidant response pathway, by covalently modifying the sensor protein Keap1.[1][3][4] Furthermore, the broader isoxazole class of compounds is known to exhibit a wide range of biological activities, including antiproliferative, pro-apoptotic, and anti-inflammatory effects.[5][6][7][8]

This guide provides a structured, multi-tiered approach for researchers to comprehensively characterize the cellular effects of this compound. The protocols herein are designed to first establish a foundational understanding of its cytotoxic profile, then to dissect its specific mechanisms of action, and finally to explore potential secondary or off-target effects. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results with confidence.

Section 1: Foundational Assays: Assessing General Cytotoxicity

Expertise & Experience: Before investigating complex mechanisms of action, it is critical to determine the concentration range at which the compound affects cell viability. This foundational data, typically expressed as an IC₅₀ (half-maximal inhibitory concentration), is essential for designing all subsequent mechanistic experiments. Using at least two distinct methods to assess cytotoxicity provides a more robust profile, as one assay may measure metabolic activity while another measures plasma membrane integrity.[9][10]

Protocol 1.1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Materials:

  • Selected cancer or normal cell lines (e.g., A549, MCF-7, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Absorbance_treated / Absorbance_vehicle) * 100.

  • Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Protocol 1.2: Membrane Integrity Assessment using LDH Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[11] This assay quantifies the amount of LDH in the supernatant as a direct measure of cell death.[9]

Materials:

  • Cells and compound-treated plates (prepared as in Protocol 1.1)

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Abcam)

  • 96-well plates

  • Plate reader (as per kit instructions, typically 490 nm)

Step-by-Step Methodology:

  • Prepare Controls: Following compound incubation (e.g., 24 hours), prepare three types of controls as per the kit manufacturer's instructions:

    • Spontaneous LDH release: Supernatant from vehicle-treated, healthy cells.

    • Maximum LDH release: Lysate from vehicle-treated cells (add lysis buffer provided in the kit).

    • Background: Culture medium only.

  • Collect Supernatant: Centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Run Assay: Add 50 µL of the LDH reaction mixture (catalyst and dye solution) to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction & Read: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (e.g., 490 nm).

Data Analysis & Interpretation:

  • Calculate the percentage of cytotoxicity: Cytotoxicity (%) = [(Compound_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)] * 100.

  • Plot cytotoxicity against compound concentration to determine the EC₅₀ (half-maximal effective concentration). Comparing MTT (viability) and LDH (cytotoxicity) data can help distinguish between cytostatic (inhibiting growth) and cytotoxic (killing) effects.

Parameter MTT Assay LDH Release Assay
Principle Measures mitochondrial metabolic activityMeasures plasma membrane integrity
Endpoint Cell Viability (IC₅₀)Cell Death/Cytotoxicity (EC₅₀)
Timing Detects early metabolic declineDetects late-stage cell death
Primary Mode Cytostatic or Cytotoxic EffectsPrimarily Cytotoxic Effects

Section 2: Primary Mechanistic Assays

Once the effective concentration range is established, the next logical step is to investigate how the compound induces cell death or growth inhibition.

Apoptosis Induction

Expertise & Experience: A common mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death.[12] The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] This is based on the translocation of phosphatidylserine (PS) to the outer cell membrane during early apoptosis, which Annexin V can bind to.[12] PI is a nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[13][14]

Principle: This flow cytometry-based assay uses fluorescently labeled Annexin V to detect exposed phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is used as a vital dye to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).[13][15]

Materials:

  • Cells treated with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.[16] Acquire data for at least 10,000 events per sample.

Data Analysis & Interpretation:

  • Quadrant Analysis:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[14]

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells damaged during processing).

  • Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.

G cluster_workflow Apoptosis Detection Workflow cluster_results Data Interpretation start Cell Treatment with 3-Bromo-5-(2-trifluoromethylphenyl) -4,5-dihydroisoxazole harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI in Binding Buffer wash->stain acquire Acquire Data via Flow Cytometry stain->acquire analyze Quadrant Analysis acquire->analyze q1 Q1: Annexin V- / PI- (Live Cells) q2 Q2: Annexin V+ / PI- (Early Apoptosis) q3 Q3: Annexin V+ / PI+ (Late Apoptosis/Necrosis) q4 Q4: Annexin V- / PI+ (Necrosis)

Caption: Workflow and interpretation for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

Expertise & Experience: Many cytotoxic compounds exert their effects by disrupting the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) before undergoing apoptosis.[7][17] Propidium Iodide (PI) staining of DNA content is a robust and widely used method for analyzing cell cycle distribution by flow cytometry.[18] Because PI stoichiometrically binds to DNA, the fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

Principle: Cells are fixed to permeabilize their membranes and then treated with RNase to prevent PI from binding to double-stranded RNA. PI then intercalates with DNA, and the cellular fluorescence intensity measured by flow cytometry allows for quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[18]

Materials:

  • Cells treated with the compound at IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

  • Ice-cold 70% ethanol.

  • PBS.

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample after treatment.

  • Washing: Wash cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[19][20]

  • Incubation: Incubate the fixed cells for at least 2 hours at 4°C (or overnight).

  • Rehydration: Centrifuge the cells to remove the ethanol and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data on a linear scale.[18]

Data Analysis & Interpretation:

  • Generate a histogram of fluorescence intensity.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest at that checkpoint.

CellCycle G1 G1 S S (DNA Replication) G1->S G1/S Checkpoint G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The four main phases of the eukaryotic cell cycle.

Section 3: Targeted Mechanistic & Exploratory Assays

This section focuses on assays to test specific hypotheses derived from the chemical structure of this compound.

Nrf2/HO-1 Pathway Activation

Expertise & Experience: The 3-bromo group on the dihydroisoxazole ring is a known electrophile capable of reacting with cysteine residues.[1][2] A key cellular sensor for electrophilic stress is Keap1, which contains multiple reactive cysteines.[4] Covalent modification of Keap1 by an electrophile like our test compound is a well-established mechanism that leads to the release and nuclear translocation of the transcription factor Nrf2, which then drives the expression of antioxidant genes like Heme Oxygenase-1 (HO-1).[3][4] Therefore, investigating this pathway is a primary, structure-driven hypothesis.

Principle: This assay uses immunofluorescence and automated microscopy (High-Content Screening) to quantify the movement of Nrf2 from the cytoplasm to the nucleus upon compound treatment.

Materials:

  • Cells cultured in 96- or 384-well imaging plates (e.g., A549 cells, known to have a robust Nrf2 response).

  • Test compound and a positive control (e.g., Sulforaphane).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • 0.1% Triton X-100 in PBS for permeabilization.

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody: anti-Nrf2 (rabbit polyclonal).

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG.

  • Nuclear counterstain: Hoechst 33342 or DAPI.

  • High-Content Imaging System.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells in imaging plates and allow them to adhere overnight. Treat with the compound for a short duration (e.g., 1-4 hours).

  • Fix & Permeabilize: Wash with PBS, fix with 4% PFA for 15 minutes, wash again, and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash and block with blocking buffer for 1 hour at room temperature.

  • Antibody Staining: Incubate with primary anti-Nrf2 antibody overnight at 4°C. Wash, then incubate with the fluorescent secondary antibody and Hoechst stain for 1 hour at room temperature in the dark.

  • Imaging: Wash thoroughly and acquire images on a high-content imaging system.

Data Analysis & Interpretation:

  • The imaging software identifies individual cells and defines the nuclear (from Hoechst stain) and cytoplasmic compartments.

  • The fluorescence intensity of Nrf2 is measured in both compartments.

  • The primary output is the ratio of nuclear to cytoplasmic Nrf2 intensity. An increase in this ratio indicates Nrf2 activation and translocation.

Nrf2Pathway cluster_cytoplasm cluster_nucleus Compound 3-Bromo-dihydroisoxazole (Electrophile) Keap1_Nrf2 Cytoplasm Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Covalent modification of Keap1 Cysteines Nrf2_free Nrf2 (Released) Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binds to ARE Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Gene Transcription

Caption: Activation of the Nrf2 pathway by an electrophilic compound.

NF-κB Signaling Pathway Inhibition

Expertise & Experience: The NF-κB pathway is a master regulator of inflammation, and its dysregulation is linked to many diseases, including cancer.[21][22] There is significant crosstalk between the Nrf2 and NF-κB pathways. Often, activation of the protective Nrf2 pathway is associated with the suppression of the pro-inflammatory NF-κB pathway. Investigating NF-κB is therefore a logical exploratory step. A common method is to measure the translocation of the p65 subunit from the cytoplasm to the nucleus following stimulation with an inflammatory agent like TNF-α.[23]

Principle: Similar to the Nrf2 assay, this imaging-based method quantifies the stimulus-induced translocation of the NF-κB p65 subunit into the nucleus. The inhibitory potential of the test compound is measured by its ability to prevent this translocation.

Materials:

  • All materials from Protocol 3.1.1, but with:

  • Primary antibody: anti-NF-κB p65 (rabbit polyclonal).

  • Stimulant: Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL).

  • Inhibitor control: BAY 11-7082.

Step-by-Step Methodology:

  • Seeding & Pre-treatment: Seed cells in imaging plates. Pre-treat with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Add TNF-α (10 ng/mL) to all wells (except the unstimulated control) and incubate for 30-60 minutes.

  • Fix, Stain, and Image: Follow the exact steps for fixation, permeabilization, staining (using anti-p65 antibody), and imaging as described in Protocol 3.1.1.

Data Analysis & Interpretation:

  • Calculate the nuclear-to-cytoplasmic intensity ratio of p65.

  • In stimulated, untreated cells, this ratio will be high.

  • An effective inhibitor will cause a dose-dependent decrease in this ratio, indicating that it prevents p65 from entering the nucleus.

References

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC (PubMed Central) URL: [Link]

  • Title: Flow Cytometry Protocol | 10 Hints & Tips Source: Assay Genie URL: [Link]

  • Title: Apoptosis Assay Protocol | Technical Note 244 Source: DeNovix URL: [Link]

  • Title: Cell Cycle Analysis Source: University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory URL: [Link]

  • Title: Assaying cell cycle status using flow cytometry Source: PMC (PubMed Central), National Institutes of Health URL: [Link]

  • Title: Cell Cycle Tutorial Source: Flow Cytometry Core Facility, University of Aberdeen URL: [Link]

  • Title: Apoptosis Protocols Source: University of South Florida Health URL: [Link]

  • Title: Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells Source: PLOS ONE URL: [Link]

  • Title: Transcription - NF-kB signaling pathway Source: Bio-Rad URL: [Link]

  • Title: NF-kappaB Signaling Pathway Source: RayBiotech URL: [Link]

  • Title: Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening Source: NCBI (National Center for Biotechnology Information) URL: [Link]

  • Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]

  • Title: Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors Source: Nature URL: [Link]

  • Title: Monitoring the Levels of Cellular NF-κB Activation States Source: PMC (PubMed Central), National Institutes of Health URL: [Link]

  • Title: GABA Receptor Physiology and Pharmacology Source: NCBI Bookshelf URL: [Link]

  • Title: Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro Source: National Institutes of Health URL: [Link]

  • Title: Antiproliferative novel isoxazoles: modeling, virtual screening, synthesis, and bioactivity evaluation Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents Source: An-Najah Staff Website URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents Source: ResearchGate URL: [Link]

  • Title: Structure, Function, and Modulation of GABAA Receptors Source: PMC (PubMed Central), National Institutes of Health URL: [Link]

  • Title: Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives Source: Malaria World URL: [Link]

  • Title: Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective Source: MDPI URL: [Link]

  • Title: Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression Source: PubMed URL: [Link]

  • Title: Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression Source: National Institutes of Health URL: [Link]

  • Title: GABAA receptor positive allosteric modulator Source: Wikipedia URL: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole, a crucial intermediate for drug discovery and agrochemical development, is provided in this technical support center. The 3-bromo-4,5-dihydroisoxazole scaffold is a versatile synthetic intermediate, and compounds bearing this core structure have been investigated for a range of biological activities, including their potential as enzyme inhibitors.[1][2][3]

This guide offers practical, field-tested advice in a direct question-and-answer format to address common challenges encountered during the synthesis, which is primarily achieved through a highly regioselective 1,3-dipolar cycloaddition reaction.[1][4]

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental problems that can arise during the synthesis of this compound.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix this?

A1: Low or no yield is a common issue that can typically be traced back to three main areas: the generation of the nitrile oxide, the stability of this intermediate, or the quality of the starting materials.

  • Inefficient Bromonitrile Oxide Generation: The 1,3-dipole for this reaction, bromonitrile oxide, is generated in situ from a precursor, typically dibromoformaldoxime, using a mild base.[1][5] If this step is inefficient, the entire reaction will fail.

    • Cause: The base may be old, hydrated, or used in the wrong stoichiometric amount. Moisture in the reaction vessel or solvent can hydrolyze the generated nitrile oxide.

    • Solution: Use a fresh supply of anhydrous base, such as sodium bicarbonate (NaHCO₃).[1] Ensure you are using 1.5 to 2.0 equivalents relative to the dibromoformaldoxime.[1] All glassware should be oven-dried, and anhydrous solvents are essential for optimal results.[1]

  • Instability of Bromonitrile Oxide: Bromonitrile oxide is an unstable intermediate that can readily dimerize to form furoxan side products, which reduces the amount available to react with your alkene.[6]

    • Cause: The concentration of the generated nitrile oxide is too high.

    • Solution: The key is to keep the instantaneous concentration of the bromonitrile oxide low. This is achieved by adding the dibromoformaldoxime solution dropwise to the reaction mixture containing the alkene and the base over a prolonged period (e.g., 1-2 hours).[1] This ensures that as soon as the nitrile oxide is formed, it is more likely to encounter and react with the alkene dipolarophile rather than another molecule of itself.

  • Poor Reagent Quality: The purity of the dipolarophile, 2-(trifluoromethyl)styrene, is critical.

    • Cause: The styrene derivative may have polymerized upon storage or could contain inhibitors from its manufacturing process.

    • Solution: Purify the 2-(trifluoromethyl)styrene immediately before use by passing it through a short plug of activated neutral alumina to remove any inhibitors or oligomers.

Q2: I'm observing significant side product formation, complicating my purification. What are these impurities and how can I prevent them?

A2: The most common side product is the furoxan dimer of bromonitrile oxide. Polymerization of the styrene starting material can also occur.

  • Preventing Furoxan Formation: As detailed in Q1, the primary strategy to prevent the dimerization of bromonitrile oxide is the slow, controlled addition of the dibromoformaldoxime precursor to the reaction mixture.[1] This ensures the highly reactive intermediate is consumed in the desired [3+2] cycloaddition as quickly as it is generated.[7]

  • Minimizing Styrene Polymerization: While less common at room temperature, polymerization can be an issue if the reaction is heated or if the starting alkene is not properly purified.

    • Solution: Run the reaction at room temperature.[5] Ensure the 2-(trifluoromethyl)styrene is free of any acidic impurities or polymerization initiators by passing it through a column of basic or neutral alumina prior to the reaction.

Q3: My product seems to be degrading during silica gel column chromatography. What's happening and what are my options?

A3: The 4,5-dihydroisoxazole ring system can be sensitive to the acidic nature of standard silica gel, leading to decomposition during purification.[8]

  • Cause: The Lewis acidic sites on the surface of the silica gel can catalyze ring-opening or other decomposition pathways.

  • Solutions:

    • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites. This is commonly done by preparing a slurry of the silica gel in the starting eluent that has been treated with a small amount of triethylamine (typically 0.1-1% v/v).[8]

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Neutral alumina is an excellent alternative for purifying sensitive compounds.[8]

    • Minimize Contact Time: Perform the chromatography as quickly as possible. Flash chromatography is preferred over gravity chromatography. Ensure your fractions are collected promptly and the solvent is removed from the product-containing fractions without delay.

Table 1: Quick Troubleshooting Reference

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inefficient nitrile oxide generation.2. Nitrile oxide instability/dimerization.3. Poor quality of alkene.1. Use fresh, anhydrous base (NaHCO₃); ensure dry conditions.2. Add dibromoformaldoxime solution dropwise over 1-2 hours.3. Purify 2-(trifluoromethyl)styrene via an alumina plug.
Side Product Formation 1. Furoxan from nitrile oxide dimerization.2. Polymerization of styrene.1. Slow, controlled addition of nitrile oxide precursor.2. Purify alkene before use; maintain room temperature.
Degradation on Column 1. Acidity of silica gel.1. Deactivate silica with 0.1-1% triethylamine in eluent.2. Use neutral alumina as the stationary phase.3. Minimize purification time.

Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions regarding the synthesis.

Q4: What is the underlying mechanism of this reaction?

A4: The synthesis is a classic example of a 1,3-dipolar cycloaddition, also known as a Huisgen cycloaddition.[7] It is a concerted, pericyclic reaction where the π systems of the 1,3-dipole (bromonitrile oxide) and the dipolarophile (2-(trifluoromethyl)styrene) react to form a five-membered heterocyclic ring in a single step.[7] This concerted mechanism is what imparts the reaction's characteristic high regio- and stereoselectivity.[4]

G cluster_0 Step 1: In situ Generation of Bromonitrile Oxide cluster_1 Step 2: [3+2] Cycloaddition Dibromoformaldoxime Dibromoformaldoxime BromonitrileOxide [Br-C≡N⁺-O⁻] Bromonitrile Oxide (1,3-Dipole) Dibromoformaldoxime->BromonitrileOxide -HBr Base Base (e.g., NaHCO₃) BromonitrileOxide_ref Bromonitrile Oxide HBr HBr Salt Salt Alkene 2-(Trifluoromethyl)styrene (Dipolarophile) Product 3-Bromo-5-(2-trifluoromethylphenyl) -4,5-dihydroisoxazole Alkene->Product BromonitrileOxide_ref->Product Concerted Pericyclic Reaction

Caption: Reaction mechanism for the synthesis.

Q5: How should I monitor the reaction's progress effectively?

A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[1][9]

  • Setup: Use silica gel TLC plates. A good starting eluent system for developing the plate is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

  • Visualization: The product and starting materials may be visible under UV light (254 nm). However, if visualization is poor, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is highly effective for visualizing the isoxazoline product and the alkene starting material, as they will react with the stain to produce yellow spots on a purple background.[8]

  • Interpretation: The reaction is complete when the spot corresponding to the starting alkene has been completely consumed.

Q6: Are there any specific safety precautions I should take?

A6: Yes, standard laboratory safety practices should be followed, with special attention to the reagents.

  • Dibromoformaldoxime: This precursor can be a lachrymator (an irritant that causes tearing).[1] It should always be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Solvents: Organic solvents like ethyl acetate are flammable and should be handled away from ignition sources.

Q7: Can I use a different base for the reaction?

A7: While sodium bicarbonate is commonly used due to its low cost, mildness, and ease of removal (it's an insoluble solid), other non-nucleophilic bases can be employed.[1][4] Organic bases like triethylamine (Et₃N) are also effective. However, using a soluble organic base means it will need to be removed during the aqueous work-up, which can sometimes complicate the extraction process. For initial attempts, sticking with a solid inorganic base like NaHCO₃ is recommended.

Experimental Protocol and Workflow

The following provides a generalized, step-by-step protocol based on established methods for analogous syntheses.[1][4][5]

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add anhydrous sodium bicarbonate (1.5 - 2.0 equivalents). Suspend the base in a suitable anhydrous solvent (e.g., ethyl acetate, 100 mL). Add 2-(trifluoromethyl)styrene (1.2 equivalents) to the suspension.

  • Precursor Preparation: In a separate flask, dissolve dibromoformaldoxime (1.0 equivalent) in a minimal amount of the anhydrous solvent. Transfer this solution to a dropping funnel.

  • Cycloaddition: Begin vigorously stirring the suspension in the round-bottom flask. Add the dibromoformaldoxime solution dropwise from the dropping funnel to the flask over 1-2 hours at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for an additional 12-24 hours. Monitor the consumption of the starting alkene by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Wash the solid residue with a small amount of fresh solvent. Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.[1][8]

G Setup 1. Reaction Setup (Flask with NaHCO₃, Alkene, Solvent) Addition 2. Slow Dropwise Addition (Dibromoformaldoxime solution over 1-2h) Setup->Addition Stir 3. Stir at Room Temperature (12-24h) Addition->Stir Monitor 4. Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup 5. Aqueous Work-up (Filter, Wash, Extract) Monitor->Workup Complete Dry 6. Dry & Concentrate (Dry over Na₂SO₄, Rotovap) Workup->Dry Purify 7. Column Chromatography Dry->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for the synthesis.

References
  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. National Institutes of Health (NIH). Available from: [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available from: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available from: [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. Available from: [Link]

  • 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D. Available from: [Link]

  • 3-BroMo-5-(2-trifluoroMethylphenyl)-4,5-dihydro-isoxazole. ChemBK. Available from: [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. Iraqi National Journal of Chemistry. Available from: [Link]

  • WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same. Google Patents.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health (NIH). Available from: [Link]

  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. ResearchGate. Available from: [Link]

  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. PubMed. Available from: [Link]

  • CN107652246B - Preparation method of 3- [ 3-bromo-2-methyl-6- (methylsulfonyl) phenyl ] -4, 5-dihydro isoxazole. Google Patents.
  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. Semantic Scholar. Available from: [Link]

  • CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene. Google Patents.
  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife. ScienceDirect. Available from: [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. National Institutes of Health (NIH). Available from: [Link]

Sources

Technical Support Center: Purification of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole. As a Senior Application Scientist, this document synthesizes technical knowledge with practical, field-tested insights to help you navigate the complexities of purifying this specific halogenated heterocyclic compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing potential causes and actionable solutions.

Question: My purified product yield is significantly lower than expected after column chromatography. What are the likely causes and how can I improve it?

Answer: Low recovery after chromatographic purification can stem from several factors, particularly for a molecule like this compound.

  • Compound Instability on Silica Gel: 3-Bromo-4,5-dihydroisoxazoles can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.[1] The electron-withdrawing trifluoromethyl group on the phenyl ring can further influence the molecule's stability.

    • Solution: Consider deactivating the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1% v/v).[1][2] Alternatively, using a different stationary phase like neutral or basic alumina could be beneficial.[1]

  • Irreversible Adsorption: The polarity of your compound might cause it to bind too strongly to the silica gel, preventing its elution.

    • Solution: A gradual increase in the polarity of the mobile phase should be employed. If the compound still doesn't elute, a stronger, more polar solvent system may be necessary. However, be mindful of the solubility of your compound in the chosen solvent.

  • Improper Solvent System Selection: An inadequately optimized solvent system can lead to poor separation and co-elution with impurities, resulting in the loss of product during fraction cutting.

    • Solution: Meticulously screen for the optimal solvent system using thin-layer chromatography (TLC) before performing column chromatography.[3][4] Aim for a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1] A good starting point for this class of compounds is a mixture of hexanes and ethyl acetate.[1][5][6]

Question: I'm observing peak tailing in my HPLC analysis of the purified compound. What could be the reason and how can I resolve it?

Answer: Peak tailing in HPLC is a common issue, often indicating undesirable interactions between the analyte and the stationary phase.

  • Secondary Interactions with Residual Silanols: For reverse-phase HPLC, the nitrogen atom in the isoxazole ring can interact with acidic residual silanol groups on the C18 column, causing tailing.[7]

    • Solution: Incorporating a small amount of a competing base, like triethylamine (TEA), or an acid, like trifluoroacetic acid (TFA) or formic acid, into the mobile phase can mitigate these interactions and improve peak shape.[2] Using a modern, end-capped column with minimal residual silanols is also recommended.

  • Influence of the Trifluoromethyl Group: The trifluoromethyl group can engage in dipole-dipole interactions, which might contribute to peak shape issues.

    • Solution: Experimenting with a phenyl- or pentafluorophenyl (PFP)-based stationary phase could offer alternative selectivity through π-π and dipole-dipole interactions, potentially leading to better peak shapes and resolution for halogenated and aromatic compounds.[7][8][9]

Question: My NMR spectrum shows the presence of an unexpected regioisomer. How can I separate it from my desired product?

Answer: The formation of regioisomers is a known challenge in 1,3-dipolar cycloaddition reactions used to synthesize 4,5-dihydroisoxazoles.[3] The electronic and steric effects of the substituents on both the nitrile oxide and the alkene influence the regioselectivity.[10]

  • Chromatographic Separation: Regioisomers often have very similar polarities, making their separation challenging.

    • Solution: High-performance liquid chromatography (HPLC) or flash chromatography with a high-resolution stationary phase (smaller particle size) and a very shallow solvent gradient can improve separation.[2] As mentioned previously, exploring different stationary phases that offer alternative selectivities, such as PFP columns, could be advantageous.[8]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for separating isomers.

    • Solution: Systematically screen for a solvent or a binary solvent system in which the desired isomer has lower solubility than the undesired one, especially at lower temperatures. Seeding with a pure crystal of the desired product can sometimes facilitate crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for column chromatography of this compound?

A1: A good starting point for method development is a non-polar/polar solvent system, typically a mixture of hexanes and ethyl acetate.[1][5][6] The trifluoromethylphenyl group will increase the polarity compared to an unsubstituted phenyl ring. Therefore, you may need a slightly more polar mobile phase than what is reported for similar, non-fluorinated analogues. It is crucial to optimize the exact ratio using TLC to achieve an Rf value between 0.2 and 0.4 for the target compound.[1]

Q2: How can I visualize the compound on a TLC plate if it's not UV-active?

A2: While many aromatic compounds are UV-active, if visualization is poor, several staining solutions can be used. A potassium permanganate (KMnO₄) stain is often effective for visualizing isoxazoline compounds.[1] An iodine chamber is another useful and generally non-destructive method.[1]

Q3: Can my compound decompose during workup or purification?

A3: Yes, the isoxazole ring, particularly the N-O bond, can be sensitive to certain conditions.[3] Strongly basic or acidic conditions should be avoided during workup. Additionally, some isoxazoles can be sensitive to prolonged exposure to silica gel.[1] It is advisable to perform the purification as efficiently as possible and to consider using deactivated silica or an alternative stationary phase if decomposition is suspected.[1][3]

Q4: What are the common byproducts in the synthesis of 3-bromo-4,5-dihydroisoxazoles that I should be aware of during purification?

A4: A common byproduct in syntheses involving the in-situ generation of nitrile oxides is the furoxan dimer, formed from the dimerization of the nitrile oxide.[10][11] This byproduct can complicate purification. Optimizing the reaction conditions, such as the slow addition of the nitrile oxide precursor, can minimize its formation.[11]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography with deactivated silica gel to minimize potential degradation.

Materials:

  • Crude this compound

  • Flash chromatography grade silica gel (230-400 mesh)

  • Hexanes, HPLC grade

  • Ethyl acetate, HPLC grade

  • Triethylamine (TEA)

  • Glass column for flash chromatography

  • Sand

  • Collection tubes

  • TLC plates, solvent chamber, and visualization reagents (UV lamp, KMnO₄ stain)

Procedure:

  • Solvent System Optimization: Using TLC, determine the optimal mobile phase composition (hexanes/ethyl acetate) that provides an Rf of 0.2-0.4 for the target compound.

  • Preparation of Deactivated Silica Gel Slurry: In a fume hood, prepare the least polar mobile phase determined in step 1 and add 0.5% (v/v) triethylamine. In a separate beaker, add the required amount of silica gel and slowly add the prepared solvent to create a slurry.

  • Column Packing: Secure the column vertically. Add a small layer of sand to the bottom. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing. Allow the silica to settle, and then add a protective layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica bed. For less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]

  • Elution and Fraction Collection: Begin eluting with the optimized solvent system, applying gentle pressure. Collect fractions of consistent volume.

  • Monitoring: Monitor the elution by performing TLC analysis on the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol outlines a general procedure for purifying the target compound by recrystallization.

Materials:

  • Crude this compound

  • A range of solvents for screening (e.g., hexanes, ethyl acetate, methanol, ethanol, dichloromethane, diethyl ether)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A binary solvent system (one solvent in which the compound is soluble and another in which it is not) can also be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent or solvent system.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Recommended Starting Conditions for Purification

Purification MethodStationary PhaseRecommended Mobile Phase/SolventKey Considerations
Flash Column Chromatography Silica Gel (deactivated with 0.5% TEA)Hexanes/Ethyl Acetate gradientOptimize Rf to 0.2-0.4 using TLC.[1] The trifluoromethyl group may require a more polar eluent.
Reverse-Phase HPLC C18 or PFPAcetonitrile/Water or Methanol/Water with 0.1% TFA or Formic AcidA PFP column may offer better selectivity for this fluorinated compound.[8]
Recrystallization N/AScreen various solvents (e.g., ethanol, hexanes/ethyl acetate)The trifluoromethylphenyl group will affect solubility; systematic screening is essential.

Visualization of Workflows

Below are diagrams illustrating the decision-making process and experimental workflow for the purification of this compound.

G cluster_0 Purification Strategy Decision start Crude Product tlc Perform TLC Analysis start->tlc check_spots Single Spot? tlc->check_spots direct_recrys Attempt Direct Recrystallization check_spots->direct_recrys  Yes col_chrom Perform Column Chromatography check_spots->col_chrom  No pure_product Pure Product direct_recrys->pure_product col_chrom->pure_product

Caption: Decision workflow for selecting a purification method.

G cluster_1 Column Chromatography Workflow start Optimize Solvent System (TLC) prep_column Prepare & Pack Column (Deactivated Silica) start->prep_column load_sample Load Crude Sample (Wet or Dry Loading) prep_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Characterize Pure Product evaporate->end

Sources

Technical Support Center: Synthesis of 3-Bromo-4,5-dihydroisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-4,5-dihydroisoxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the 1,3-dipolar cycloaddition of bromonitrile oxide for the creation of these valuable heterocyclic intermediates. The 3-bromo-4,5-dihydroisoxazole scaffold is a potent electrophilic warhead and a versatile synthetic handle, making its efficient synthesis critical for various drug discovery and agrochemical development programs.[1][2]

This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges and side reactions encountered during synthesis, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, or the reaction fails to proceed. What are the most common causes?

A1: Low or no yield in the synthesis of 3-bromo-4,5-dihydroisoxazoles typically points to issues with the in situ generation of bromonitrile oxide or the stability of the reagents. The primary causes include:

  • Inefficient Dehydrohalogenation: The base used (commonly sodium bicarbonate) may be old or of insufficient quantity to effectively dehydrohalogenate the dibromoformaldoxime precursor.[3]

  • Decomposition of Dibromoformaldoxime: This precursor can be unstable. Ensure it is handled carefully and, if possible, use a freshly prepared batch.[3]

  • Rapid Dimerization of Bromonitrile Oxide: The most common side reaction is the dimerization of the generated bromonitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[4] This occurs when the concentration of the nitrile oxide intermediate is too high relative to the alkene.

  • Low Reaction Temperature: While the reaction is often run at room temperature, insufficient thermal energy can slow the rate of cycloaddition, allowing dimerization to become the dominant pathway.

Q2: I've isolated a major byproduct that is not my desired dihydroisoxazole. What is it likely to be and how can I prevent its formation?

A2: The most probable byproduct is the furoxan dimer of bromonitrile oxide. This side reaction is kinetically competitive with the desired [3+2] cycloaddition.[4] To minimize its formation, the concentration of the bromonitrile oxide intermediate must be kept low and constant throughout the reaction. This is best achieved by the slow, portion-wise addition of the base to the reaction mixture containing both the dibromoformaldoxime and the alkene.[5] This ensures that as soon as bromonitrile oxide is generated, it is more likely to react with the abundant alkene rather than another molecule of itself.

Q3: My product appears to be degrading during silica gel chromatography. Why is this happening and what is the solution?

A3: 3-Bromo-4,5-dihydroisoxazoles can be sensitive to the acidic nature of standard silica gel.[6] The Lewis acidic sites on the silica surface can catalyze ring-opening or other decomposition pathways. To mitigate this, the silica gel should be deactivated. This is easily accomplished by preparing the column slurry with an eluent containing a small amount of a tertiary amine, such as 0.5-1% triethylamine (v/v).[6] Alternatively, using a different stationary phase like neutral or basic alumina can be explored.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Product Yield

This is a frequent issue stemming from multiple potential root causes. A systematic approach is necessary for diagnosis.

dot

Caption: Troubleshooting workflow for low product yield.

Detailed Analysis:

  • Reagent Quality:

    • Dibromoformaldoxime: This is the most critical reagent. Its stability can be limited. If it has been stored for an extended period, its purity should be checked, or a fresh batch should be synthesized.

    • Alkene (Dipolarophile): The presence of impurities in the alkene can inhibit the reaction or lead to other side products. Verify its purity by NMR or GC-MS.

    • Base: Sodium bicarbonate is hygroscopic. Use a freshly opened container or dry the base in an oven prior to use. The stoichiometry is also critical; typically, at least 2.0 equivalents are required to drive the dehydrohalogenation.[1]

  • Reaction Conditions:

    • Rate of Nitrile Oxide Generation: As detailed in the FAQs, the slow addition of the base is paramount. A syringe pump for liquid bases (like triethylamine) or adding solid base in small portions over 1-2 hours is recommended.[5]

    • Temperature: While many cycloadditions proceed at room temperature, gentle heating (e.g., to 35-40 °C) can sometimes favor the desired cycloaddition over the dimerization pathway, especially for less reactive alkenes.

Problem 2: Formation of Furoxan Dimer and Regioisomers

Even with optimized conditions, side products can form. Understanding their origin is key to suppression.

dot

Caption: Competing reaction pathways in the synthesis.

Discussion:

  • Furoxan Dimerization: This is a [3+3] cycloaddition of two nitrile oxide molecules. The primary method of control is maintaining a low concentration of the nitrile oxide intermediate, as described previously.

  • Regioisomer Formation: The 1,3-dipolar cycloaddition of nitrile oxides is generally highly regioselective, yielding the 5-substituted isoxazoline.[2][7] This selectivity is governed by Frontier Molecular Orbital (FMO) theory.[8] The reaction is typically dominated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. However, with certain substitution patterns on the alkene (e.g., strong electron-withdrawing groups), the energy gap to the alternative HOMO(nitrile oxide)-LUMO(alkene) interaction can become smaller, leading to mixtures of regioisomers.

    • Troubleshooting: If regioisomers are observed, there are limited options beyond separation. Changing the solvent may slightly alter the regiochemical ratio. In most cases, careful column chromatography is required to separate the isomers.

Quantitative Data & Recommended Protocols

Table 1: Typical Reaction Parameters
ParameterRecommended ValueRationale & Notes
Stoichiometry
Dibromoformaldoxime1.0 eqLimiting reagent.
Alkene1.2 - 1.5 eqUsing a slight excess of the alkene helps to trap the nitrile oxide intermediate, minimizing dimerization.[1]
Base (NaHCO₃)2.0 - 2.5 eqEnsures complete dehydrohalogenation. Must be sufficient to neutralize the two equivalents of HBr generated.[1]
Solvent Ethyl Acetate, DichloromethaneThese solvents offer good solubility for the reagents and are relatively inert.
Temperature 20 - 40 °CRoom temperature is often sufficient. Gentle warming can increase the rate of cycloaddition for sluggish reactions.
Addition Time (Base) 1 - 3 hoursCritical for minimizing dimerization. Slower is generally better.
Protocol 1: Standard Synthesis of a 3-Bromo-4,5-dihydroisoxazole

This protocol is a general guideline for the synthesis of a representative compound, 3-bromo-5-tert-butyl-4,5-dihydroisoxazole.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add dibromoformaldoxime (1.0 eq) and the alkene (e.g., 3,3-dimethyl-1-butene, 1.2 eq). Dissolve the reagents in ethyl acetate (approx. 0.2 M concentration relative to the oxime).

  • Base Addition: Begin stirring the solution vigorously. Add sodium bicarbonate (2.0 eq) in 5-10 small portions over the course of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting alkene is a good indicator. The product can be visualized using a potassium permanganate (KMnO₄) stain.[6]

  • Work-up: Once the reaction is complete (typically 2-4 hours after the final base addition), filter the reaction mixture through a pad of celite to remove inorganic salts. Wash the filtrate with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography. (See Protocol 2).

Protocol 2: Purification of Acid-Sensitive Dihydroisoxazoles
  • Prepare Slurry: In a beaker, add the required amount of silica gel for your column. Add the chromatography eluent (e.g., a starting mixture of 98:1:1 Hexanes:Ethyl Acetate:Triethylamine). Mix to form a slurry.

  • Pack Column: Pour the slurry into the chromatography column and allow it to pack under gentle pressure. Ensure the eluent level does not drop below the top of the silica bed.

  • Load Sample: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Elute the column with the triethylamine-containing solvent system, gradually increasing polarity as needed to move the product.

  • Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

By systematically addressing these common issues and employing robust, validated protocols, researchers can significantly improve the efficiency and reproducibility of 3-bromo-4,5-dihydroisoxazole synthesis.

References

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • BenchChem. (2025). Technical Support Center: Stability of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole Under Acidic Conditions.
  • BenchChem. (2025).
  • Conti, P. et al. (2020). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. ResearchGate. [Link]

  • Galbiati, A. et al. (2023). Reported two‐steps ring opening of 3‐bromo‐4,5‐dihydroisoxazoles to.... ResearchGate. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • Gandeepan, P. et al. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. [Link]

  • da Silva, J. B. P. et al. (2016). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Structural Analysis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • Google Patents. (2006). 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.

Sources

Technical Support Center: 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. As a molecule combining the reactive 3-bromo-4,5-dihydroisoxazole core with a stable trifluoromethylphenyl group, understanding its chemical behavior is paramount for successful experimentation.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common problems encountered during the use of this compound in experimental settings.

Problem 1: Inconsistent Results and Apparent Compound Degradation in Solution

Symptoms:

  • Varying potency or activity in biological assays between freshly prepared and older solutions.

  • Appearance of new, unidentified peaks in HPLC or LC-MS analysis of stock solutions over time.

  • A gradual decrease in the concentration of the parent compound in solution, even when stored at low temperatures.

Potential Causes & Solutions:

Potential CauseScientific Rationale & Recommended Action
Acid-Catalyzed Hydrolysis The dihydroisoxazole ring is susceptible to acid-catalyzed hydrolysis, particularly at lower pH values.[1] Protonation of the nitrogen or oxygen atom in the ring can initiate a ring-opening cascade. Action: Ensure all solvents and buffers are free of acidic contaminants. If possible, maintain the pH of your experimental solutions at or near neutral (pH 7). For long-term storage in solution, consider a buffered system.
Solvent Reactivity Protic solvents (e.g., methanol, ethanol) can potentially participate in nucleophilic attack on the electrophilic C3 position of the dihydroisoxazole ring, especially under prolonged storage or elevated temperatures. Action: For stock solutions, prioritize the use of aprotic solvents such as DMSO or DMF. Prepare fresh dilutions in aqueous or protic buffers immediately before use.
Photodegradation While the trifluoromethylphenyl group is generally stable, exposure to UV light can sometimes induce degradation of aromatic compounds.[2] Action: Protect stock solutions and experimental setups from direct light by using amber vials or covering with aluminum foil.
Freeze-Thaw Cycles Repeated freezing and thawing can lead to the degradation of some organic molecules. This can be due to concentration effects as the solvent freezes, potentially leading to localized pH changes or increased interaction with dissolved gases like oxygen. Action: Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Problem 2: Low or No Reactivity in Covalent Modification Assays

Symptoms:

  • Failure to observe the expected covalent modification of a target protein (e.g., a cysteine residue) in mass spectrometry-based assays.

  • Lack of irreversible inhibition in enzyme kinetics studies where a covalent mechanism is anticipated.

Potential Causes & Solutions:

Potential CauseScientific Rationale & Recommended Action
Hydrolysis of the "Warhead" The 3-bromo substituent is the electrophilic "warhead" responsible for covalent bond formation.[3] If the compound has degraded via hydrolysis or other pathways, it will no longer be reactive. Action: Confirm the integrity of your compound stock using HPLC or LC-MS immediately before the experiment. Use freshly prepared solutions for all reactivity studies.
pH Dependence of the Reaction The nucleophilic attack by a cysteine thiol is pH-dependent. The thiol needs to be in its deprotonated, thiolate form to be sufficiently nucleophilic. Action: Ensure the pH of your reaction buffer is appropriate for the pKa of the target cysteine residue, typically in the range of 7.5-8.5 to favor the thiolate form.
Steric Hindrance The 2-trifluoromethylphenyl group may introduce steric bulk that hinders the approach of the dihydroisoxazole ring to the target nucleophile within a constrained binding pocket. Action: If possible, use computational modeling to assess the fit of the compound in the active site. Consider synthesizing analogs with smaller substituents or different substitution patterns on the phenyl ring to probe for steric clashes.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for solid this compound?

A1: As a solid, the compound should be stored in a tightly sealed container in a cool, dark, and dry place. A desiccator at room temperature is generally sufficient for short-to-medium-term storage. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended to minimize any potential for slow degradation.

Q2: How should I prepare stock solutions of this compound?

A2: It is best to prepare stock solutions in high-quality, anhydrous aprotic solvents such as DMSO or DMF. These solvents are less likely to react with the compound compared to protic solvents. After preparation, store the stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Stability Profile

Q3: What is the expected stability of the trifluoromethylphenyl group?

A3: The trifluoromethyl (-CF3) group is known for its high metabolic and chemical stability due to the strong carbon-fluorine bond.[2][4] It is generally resistant to degradation under typical experimental conditions. However, under harsh conditions, such as high pH, it can undergo hydrolysis to a carboxylic acid.[2]

Q4: What is the primary degradation pathway for the dihydroisoxazole ring?

A4: The most likely degradation pathway for the 4,5-dihydroisoxazole ring is acid-catalyzed hydrolysis.[1] This involves protonation of the ring followed by ring-opening, which can ultimately lead to the formation of a β-hydroxy ketone or related acyclic compounds.[1]

Compound This compound Protonation Protonation of Ring (Acidic Conditions) Compound->Protonation H+ RingOpening Ring Opening Protonation->RingOpening DegradationProduct β-Hydroxy Ketone Derivative RingOpening->DegradationProduct

Caption: Proposed acid-catalyzed degradation pathway.

Experimental Design

Q5: How can I monitor the stability of this compound in my experimental buffer?

A5: A stability-indicating HPLC method is the recommended approach.[1] Incubate the compound in your buffer at the desired experimental temperature. At various time points, take an aliquot, quench any reaction if necessary (e.g., by adding a neutralizing agent or a miscible organic solvent), and analyze by HPLC. A decrease in the peak area of the parent compound and the appearance of new peaks will indicate degradation.

Q6: Are there any known incompatibilities I should be aware of?

A6: Avoid strong acids and bases. Be cautious with strong nucleophiles, as they may react with the electrophilic C3-bromo position. As with many halogenated compounds, it is prudent to check for compatibility with any reactive reagents in your planned experiments.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability by HPLC
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Incubation: Dilute the stock solution to a final concentration of 100 µM in your experimental buffer (e.g., PBS, pH 7.4). Prepare a control sample in a stable solvent like acetonitrile.

  • Time Points: Incubate the samples at your experimental temperature (e.g., 37°C). At time points of 0, 1, 2, 4, 8, and 24 hours, withdraw an aliquot.

  • Sample Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile to precipitate proteins and halt further degradation.

  • Analysis: Centrifuge the quenched samples to remove any precipitate. Analyze the supernatant by reverse-phase HPLC with UV detection at an appropriate wavelength.

  • Data Interpretation: Quantify the peak area of the parent compound at each time point relative to the t=0 sample to determine the rate of degradation.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare 10 mM Stock in DMSO Dilute Dilute to 100 µM in Buffer PrepStock->Dilute Incubate Incubate at Experimental Temp. Dilute->Incubate TimePoints Take Aliquots at Time Points Incubate->TimePoints Quench Quench with Acetonitrile TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC Analyze by HPLC Centrifuge->HPLC Data Quantify Peak Area HPLC->Data

Caption: Workflow for HPLC-based stability assessment.

References

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

Technical Support Center: NMR Analysis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related compounds. Here, we address common and complex issues encountered during NMR data acquisition and interpretation, providing expert insights and actionable troubleshooting protocols.

Our approach is rooted in a deep understanding of NMR principles and extensive field experience. We aim to explain the "why" behind experimental choices, ensuring you can develop robust, self-validating analytical methods.

Troubleshooting Guide: Common Spectroscopic Challenges

Question 1: My ¹H NMR spectrum shows broad, poorly resolved peaks for the dihydroisoxazole ring protons. What are the likely causes and how can I fix this?

Answer:

Broad peaks in NMR are a common issue that can obscure crucial coupling information and integrations.[1] The primary causes can be categorized into sample-related issues and instrument-related problems.

Causality and Rationale: Peak broadening is fundamentally linked to fast relaxation processes or magnetic field inhomogeneity. For a molecule like this compound, several factors can contribute:

  • Sample Concentration & Aggregation: At high concentrations, intermolecular interactions (like hydrogen bonding with trace water or self-aggregation) can increase the solution's viscosity. This slows molecular tumbling, leading to more efficient relaxation and thus, broader lines.[2][3]

  • Paramagnetic Impurities: Dissolved molecular oxygen (O₂) is paramagnetic and can significantly shorten relaxation times, causing peak broadening. Similarly, trace metal ions from glassware or reagents can have the same effect.[3]

  • Magnetic Field Inhomogeneity (Shimming): This is the most common instrument-related cause. An improperly shimmed magnetic field means that molecules in different parts of the sample experience slightly different magnetic fields, leading to a distribution of resonance frequencies and a broad peak.[3]

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate Sample Preparation:

    • Concentration: Aim for a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent.[2] If your sample is highly concentrated, dilute it and re-acquire the spectrum.

    • Filtration: Filter your sample through a small plug of glass wool in a Pasteur pipette or a syringe filter directly into a high-quality NMR tube. This removes particulate matter that disrupts field homogeneity.[2]

    • Solvent Quality: Ensure your deuterated solvent is fresh and free from moisture. Water peaks can sometimes obscure or broaden adjacent signals.

  • Address Paramagnetic Impurities:

    • Degassing: For high-resolution spectra, degas your sample to remove dissolved oxygen. The most common method is the "freeze-pump-thaw" technique, repeated three times.

  • Optimize Instrumental Parameters:

    • Shimming: This is critical. Re-shim the magnet for your specific sample. If you are using an automated shimming routine, check the quality of the lock signal. A fluctuating lock level can indicate a shimming problem.

    • Temperature: Try acquiring the spectrum at a slightly elevated temperature (e.g., 35-40 °C). This can help break up molecular aggregates and may average out conformational isomers if they are present.

Question 2: The aromatic region of my ¹H NMR spectrum is complex and difficult to assign. How can I interpret the signals from the 2-trifluoromethylphenyl group?

Answer:

The 2-trifluoromethylphenyl group presents a classic case of a substituted aromatic system where both electron-withdrawing effects and spin-spin coupling complicate the spectrum. The protons on this ring are chemically non-equivalent and will couple to each other and potentially show long-range coupling to the fluorine atoms of the CF₃ group.

Causality and Rationale: The complexity arises from two main factors:

  • Chemical Shift Dispersion: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing. This deshields the protons on the aromatic ring, shifting them downfield, typically into the 7.0-8.0 ppm range.[4][5] The deshielding effect is most pronounced on the ortho and para positions relative to the substituent.[6]

  • Coupling Patterns:

    • ¹H-¹H Coupling: You will observe standard ortho (³JHH ≈ 7–10 Hz), meta (⁴JHH ≈ 2–3 Hz), and sometimes para (⁵JHH ≈ 0-1 Hz) coupling.[7]

    • ¹H-¹⁹F Coupling: The protons on the aromatic ring will also couple to the three equivalent fluorine atoms of the CF₃ group. This long-range coupling (typically ⁴JHF and ⁵JHF) is usually small (0.5-2 Hz) but can add another layer of complexity, often turning expected multiplets into "doublets of doublets of..." or even more complex patterns.

Step-by-Step Interpretation Protocol:

  • Predict the Pattern:

    • Start by drawing the structure and labeling the four aromatic protons (let's call them H-3', H-4', H-5', and H-6').

    • H-3' is ortho to the CF₃ group and meta to the dihydroisoxazole ring. It will be strongly deshielded.

    • H-6' is ortho to the dihydroisoxazole ring and meta to the CF₃ group. Its chemical shift will be influenced by both substituents.

    • The signals for these protons will likely appear as complex multiplets due to multiple coupling partners.

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This is essential. A COSY spectrum will show correlations between protons that are coupled to each other. You should be able to "walk" around the aromatic ring, identifying which proton is adjacent to which.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It can be invaluable for confirming assignments. For example, the proton at the 5-position of the dihydroisoxazole ring should show a correlation to the C-1' and C-2' carbons of the aromatic ring.

    • ¹⁹F NMR: Acquire a proton-coupled ¹⁹F NMR spectrum. The CF₃ group should appear as a singlet in a decoupled spectrum. In a coupled spectrum, it may show fine structure due to coupling with the aromatic protons, helping to confirm the presence of these interactions.[8]

  • Consider Solvent Effects:

    • If signal overlap is severe, try acquiring the spectrum in a different solvent (e.g., benzene-d₆ or DMSO-d₆).[1] Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts by creating a solvent shell around the molecule, often resolving overlapping signals.[1]

Frequently Asked Questions (FAQs)

Q1: I see unexpected singlets in my ¹H NMR spectrum. What could they be? A1: Unexpected singlets are often due to impurities from the synthesis or workup.[9] Common culprits include residual solvents like acetone (δ ~2.17 ppm in CDCl₃), ethyl acetate (δ ~2.05, 4.12, 1.26 ppm), or grease.[10] Always check tables of common NMR impurities.[10][11][12] If the singlet is broad, it could be water (δ ~1.56 ppm in CDCl₃, but highly variable).[10] A D₂O exchange experiment can confirm this; adding a drop of D₂O to the NMR tube will cause a water or other exchangeable proton peak to disappear.[13]

Q2: What are the expected chemical shifts for the dihydroisoxazole ring protons (H-4 and H-5)? A2: For a 4,5-dihydroisoxazole ring, the protons at the 4- and 5-positions form an AMX or ABX spin system.

  • H-5 (methine proton): This proton is adjacent to an oxygen atom and the aromatic ring. It is expected to be the most downfield of the aliphatic protons, likely appearing as a doublet of doublets (dd) in the range of ~4.5 - 5.5 ppm .

  • H-4 (methylene protons): These two protons are diastereotopic, meaning they are chemically non-equivalent. They will appear as two separate multiplets, likely in the range of ~3.0 - 4.0 ppm . They will couple to each other (geminal coupling) and to H-5 (vicinal coupling).

Q3: My integrations are not accurate. What should I do? A3: Inaccurate integration is usually a result of poor acquisition parameters.

  • Increase the Relaxation Delay (d1): Ensure the delay between scans is long enough for all protons to fully relax. A good starting point is a delay of 5 times the longest T₁ relaxation time. For practical purposes, a delay of 10-15 seconds is often sufficient for quantitative work.

  • Check for Signal Overlap: If peaks are overlapping, the integration will be compromised. Try to improve resolution as described in Question 1.

  • Baseline Correction: Ensure the baseline of the spectrum is flat before integrating. Automated baseline correction algorithms can sometimes be inaccurate, so manual correction may be necessary.

Q4: How will the ¹³C NMR spectrum be affected by the bromine and trifluoromethyl substituents? A4: Both substituents have predictable effects on the ¹³C NMR spectrum.

  • C-3 (attached to Bromine): The carbon atom bonded to the bromine will be significantly shifted downfield due to the electronegativity of the halogen. Expect this signal around ~150-160 ppm .

  • CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The coupling constant is typically large, around 270-290 Hz.

  • Aromatic Carbons: The carbons of the phenyl ring will appear in the typical aromatic region (~120-150 ppm).[4][5] The carbon attached to the CF₃ group will show a quartet due to two-bond C-F coupling (²JCF). Other aromatic carbons may also show smaller couplings to the fluorine atoms.[14]

Visual Workflow and Data Summary

Workflow for Troubleshooting Poor Spectral Resolution

This diagram outlines the logical steps to diagnose and resolve issues of peak broadening in your NMR spectrum.

Troubleshooting_Workflow Start Start: Broad Peaks Observed Sample_Prep Step 1: Review Sample Preparation Start->Sample_Prep Concentration Is concentration > 10 mg/mL? Sample_Prep->Concentration Dilute Dilute Sample & Re-acquire Concentration->Dilute Yes Filter Filter Sample? Concentration->Filter No Instrument Step 2: Check Instrument Parameters Dilute->Instrument Perform_Filter Filter into New Tube & Re-acquire Filter->Perform_Filter No Filter->Instrument Yes Perform_Filter->Instrument Shim Re-shim Magnet Instrument->Shim Degas Degas Sample (Freeze-Pump-Thaw) Shim->Degas Advanced Step 3: Advanced Methods Degas->Advanced Temp Acquire at Higher Temperature Advanced->Temp Solvent Change NMR Solvent Advanced->Solvent Result Resolved Spectrum Temp->Result Solvent->Result

Caption: A systematic workflow for troubleshooting and resolving broad NMR signals.

Predicted Spectroscopic Data Summary

The following tables provide estimated chemical shifts based on analogous structures and established principles. Actual values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz)
Aromatic (H-3' to H-6') 7.2 - 8.0 m -
Dihydroisoxazole H-5 4.5 - 5.5 dd J_vic, J_vic
Dihydroisoxazole H-4a 3.0 - 4.0 m J_gem, J_vic

| Dihydroisoxazole H-4b | 3.0 - 4.0 | m | J_gem, J_vic |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to ¹⁹F)
C-3 (C-Br) 150 - 160 s
Aromatic (ipso-CF₃) 125 - 135 q (²J_CF)
Aromatic (other) 120 - 140 s or d/t (long-range J_CF)
CF₃ 120 - 130 q (¹J_CF ≈ 280 Hz)
C-5 75 - 85 s

| C-4 | 40 - 50 | s |

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available from: [Link]

  • Benchchem. (n.d.). Troubleshooting poor resolution in NMR spectra of 4-amino-2,3,5-trimethylphenol.
  • Benchchem. (n.d.). Dealing with poor resolution in NMR spectra of Olean-12-en-3-one.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ACD/Labs. (n.d.). Distinguishing Impurities … Part 1. Retrieved from [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723–730. Available from: [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Inorganic Chemistry. (2026). Perfluoroalkylated Arsoranide Salts: Syntheses and Structural Insights. Retrieved from [Link]

  • NMR Facility, University of California, San Diego. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]

  • CDN. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this important heterocyclic scaffold. The 3-bromo-4,5-dihydroisoxazole moiety serves as a potent electrophilic "warhead" in the design of covalent inhibitors and is a key intermediate in pharmaceuticals and agrochemicals.[1][2]

This guide moves beyond simple protocols to address the nuanced challenges encountered during synthesis, focusing on impurity profiling, yield optimization, and purification strategies. The information is structured in a practical question-and-answer format to directly resolve common experimental issues.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

The principal and most efficient method for synthesizing the 3-bromo-4,5-dihydroisoxazole ring system is the 1,3-dipolar cycloaddition reaction.[1][2] This involves the in situ generation of bromonitrile oxide from a precursor like dibromoformaldoxime, which then reacts with an alkene—in this case, 2-vinylbenzotrifluoride. While robust, this reaction is prone to specific side reactions that can complicate synthesis and purification.

Section 1: Low Reaction Yield

Question: My reaction yield is consistently low (<50%). What are the primary causes and how can I mitigate them?

Answer: Low yield is the most common complaint and almost always traces back to the management of the highly reactive bromonitrile oxide intermediate.

  • Primary Cause: Nitrile Oxide Dimerization. Bromonitrile oxide can rapidly dimerize to form a stable furoxan (1,2,5-oxadiazole 2-oxide) byproduct.[3] This is the most significant competing reaction. It occurs when the concentration of the nitrile oxide intermediate becomes too high relative to the alkene dipolarophile.

    • Solution: The key is to generate the bromonitrile oxide slowly and in situ. Instead of adding all the base at once, use a mild base like sodium bicarbonate (NaHCO₃) and add it portion-wise over an extended period (e.g., 30-60 minutes).[4] This ensures the concentration of the reactive dipole remains low, favoring cycloaddition with the alkene over dimerization.

  • Secondary Cause: Suboptimal Base or Temperature. An overly strong base can accelerate nitrile oxide formation beyond the rate of its consumption, promoting dimerization. High temperatures can also increase the rate of side reactions.

    • Solution: Use sodium bicarbonate as the base and run the reaction at room temperature.[5][6] Vigorous stirring is essential to ensure efficient mixing in the heterogeneous mixture.

  • Tertiary Cause: Poor Quality Reagents. Dibromoformaldoxime can degrade over time. The alkene, 2-vinylbenzotrifluoride, may contain polymerization inhibitors or impurities.

    • Solution: Use freshly prepared or recently purchased dibromoformaldoxime. Purify the alkene via distillation or filtration through a short plug of alumina to remove inhibitors if necessary.

Section 2: Product Purity and Common Impurities

Question: My crude product shows multiple spots on TLC and complex NMR spectra. What are the likely impurities and how do I remove them?

Answer: The impurity profile is typically dominated by the furoxan dimer, unreacted starting materials, and potential regioisomers.

Impurity Origin Identification & Removal
3,4-Dibromo-furoxan Dimerization of bromonitrile oxide.Identification: Appears as a distinct, often less polar, spot on TLC. Can be confirmed by LC-MS. Removal: Careful flash column chromatography on silica gel is usually effective.[7] The furoxan dimer typically elutes before the desired product in a hexane/ethyl acetate system.
Regioisomer Non-selective cycloaddition.Identification: The desired 5-substituted regioisomer is electronically and sterically favored. However, a minor amount of the 4-substituted isomer can form. It will have a similar mass but a different fragmentation pattern in MS and a distinct set of signals in ¹H NMR. Removal: Meticulous column chromatography is required. A shallower solvent gradient can improve resolution.[7]
Unreacted Alkene Incomplete reaction.Identification: Highly non-polar, runs at the solvent front on TLC. Removal: Easily removed during solvent evaporation under reduced pressure or during the initial non-polar elution phase of column chromatography.
Ring-Opened Products Degradation on silica gel.Identification: Appearance of new, often more polar, spots during chromatography. Can lead to streaking on the column.[7] Removal: Deactivate the silica gel by pre-treating it with 0.5-1% triethylamine in the eluent.[7] Alternatively, use a neutral stationary phase like alumina.

Visualizing the Synthetic Challenge

To effectively troubleshoot, it's crucial to visualize the competing reaction pathways that dictate the success of the synthesis.

G cluster_start Reactants cluster_intermediate Reactive Intermediate cluster_products Reaction Outcomes DBF Dibromoformaldoxime NO Bromonitrile Oxide (Generated in situ via Base) DBF->NO Slow Base Addition Alkene 2-Vinylbenzotrifluoride Product Desired Product (3-Bromo-5-(2-trifluoromethylphenyl) -4,5-dihydroisoxazole) Alkene->Product NO->Product [3+2] Cycloaddition (Desired Pathway) Dimer Furoxan Byproduct (Dimerization) NO->Dimer Dimerization (Side Reaction)

Caption: Competing pathways in the synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition

This protocol is optimized to minimize dimerization and favor the formation of the desired product.[4][5]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-vinylbenzotrifluoride (1.0 eq) and dibromoformaldoxime (1.05 eq).

  • Solvent Addition: Dissolve the reactants in ethyl acetate (approx. 0.2 M concentration relative to the alkene).

  • Base Addition: Begin vigorous stirring. Add sodium bicarbonate (NaHCO₃, 2.0 eq) portion-wise over a period of 60 minutes at room temperature. Causality Note: This slow addition is the most critical step to prevent the buildup of the bromonitrile oxide intermediate, thereby suppressing the dimerization side reaction.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the consumption of the starting alkene using Thin Layer Chromatography (TLC) with a 9:1 Hexane:Ethyl Acetate eluent. Visualize under UV light (254 nm).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

Protocol 2: Purification by Flash Column Chromatography

The 3-bromo-4,5-dihydroisoxazole ring can be sensitive to the acidic nature of standard silica gel, which may cause degradation.[7] This protocol includes an option for deactivating the silica.

G Crude Crude Product Prep Prepare Column: - Slurry pack silica gel in Hexane - Add 0.5% Et3N to eluent  (Optional, for deactivation) Load Dry Load Crude Product onto Silica Gel Crude->Load Elute Elute with Gradient: - Start: 100% Hexane - Gradient to 5-10% EtOAc/Hexane Load->Elute TLC Analyze Fractions by TLC Elute->TLC Combine Combine Pure Fractions TLC->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for chromatographic purification.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in 100% hexanes. For sensitive compounds, add triethylamine (Et₃N) to the slurry and the mobile phase to a final concentration of 0.5% v/v. Pour and pack the column.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column. Experience Note: Dry loading prevents band broadening and improves separation compared to liquid loading a large volume.

  • Elution: Begin eluting with 100% hexanes to remove highly non-polar impurities. Gradually increase the polarity by introducing ethyl acetate. The desired product typically elutes at around 5-10% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • BenchChem Technical Support Center. (2025). Stability of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole Under Acidic Conditions.
  • BenchChem Technical Support Center. (2025). Chromatographic Purification of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • ResearchGate. (2025). 1,3-Dipolar cycloaddition reaction of nitrile oxides.
  • BenchChem. (2025).
  • BenchChem. (2025). 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole.
  • ResearchGate. (n.d.). Reported two-steps ring opening of 3-bromo-4,5-dihydroisoxazoles to....
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • Fraveto, R., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. European Journal of Medicinal Chemistry.
  • Tong, G., et al. (2020). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules.
  • Google Patents. (2022). Preparation method of 3-bromo-5, 5-dimethyl-4, 5-dihydro-isoxazole. CN117343023A.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis from the lab bench to pilot plant or manufacturing scale. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific chemical transformation.

I. Core Synthesis Pathway: 1,3-Dipolar Cycloaddition

The most common and efficient method for synthesizing 3-bromo-4,5-dihydroisoxazoles is through a 1,3-dipolar cycloaddition reaction.[1][2][3] This involves the in situ generation of bromonitrile oxide from a suitable precursor, which then reacts with an alkene. For the synthesis of our target molecule, the key reagents are dibromoformaldoxime (the bromonitrile oxide precursor) and 2-trifluoromethylstyrene (the dipolarophile).

Reaction Scheme

Synthesis_Workflow reagents Dibromoformaldoxime + 2-Trifluoromethylstyrene + Base (e.g., NaHCO3) reaction 1,3-Dipolar Cycloaddition (in situ generation of Bromonitrile Oxide) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 3-Bromo-5-(2-trifluoromethylphenyl) -4,5-dihydroisoxazole purification->product

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis.

Problem 1: Low or Inconsistent Yields

Question: We are experiencing significantly lower yields upon scaling up the reaction from a 1g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer:

Low yields during scale-up are a common challenge and can often be attributed to a combination of factors related to reaction kinetics, mass transfer, and heat management.[4][5][6]

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Inefficient Mixing In larger reactors, achieving homogenous mixing of the reactants is more challenging. This can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions.[5][6]- Optimize Stirring: Increase the stirring rate and consider using an overhead stirrer with a properly designed impeller for better agitation.- Baffled Reactor: Use a baffled reactor to improve mixing efficiency and prevent vortex formation.
Poor Temperature Control The 1,3-dipolar cycloaddition can be exothermic. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[4][6] This can lead to an increase in reaction temperature, promoting the decomposition of the nitrile oxide intermediate or the formation of byproducts.- Controlled Addition: Add the dibromoformaldoxime solution dropwise to the reaction mixture using an addition funnel or a syringe pump to control the rate of the exothermic reaction.- Cooling Bath: Maintain a consistent reaction temperature using a cooling bath (e.g., ice-water bath).
Nitrile Oxide Dimerization Bromonitrile oxide is an unstable intermediate that can dimerize to form a furoxan if it does not react with the alkene quickly enough.[7] This is more likely to occur if the local concentration of the alkene is low.- Slow Addition of Precursor: The slow, controlled addition of the dibromoformaldoxime ensures that the concentration of the nitrile oxide intermediate remains low at any given time, favoring the desired cycloaddition over dimerization.[7]
Impure Starting Materials Impurities in the 2-trifluoromethylstyrene or dibromoformaldoxime can interfere with the reaction.- Purity Analysis: Ensure the purity of all starting materials using techniques like NMR or GC-MS before use.
Problem 2: Formation of Impurities

Question: Our crude product shows significant impurities that are difficult to separate by column chromatography. What are these impurities and how can we prevent their formation?

Answer:

The formation of impurities is often linked to the stability of the nitrile oxide intermediate and the reaction conditions.

Potential Impurities & Prevention Strategies:

Impurity Formation Mechanism Prevention Strategy
Furoxan (1,2,5-oxadiazole-2-oxide) Dimerization of the bromonitrile oxide intermediate.[7]- In situ Generation: Generate the bromonitrile oxide in the presence of the alkene to ensure it is trapped before it can dimerize.[7]- Slow Addition: As mentioned previously, the slow addition of the dibromoformaldoxime is crucial.
Regioisomers While the 1,3-dipolar cycloaddition is generally regioselective, the formation of the other regioisomer (4-bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole) can occur.- Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., ethyl acetate, dichloromethane, THF) to find the optimal conditions.
Polymerization of Styrene 2-Trifluoromethylstyrene can polymerize under certain conditions, especially at elevated temperatures.- Temperature Control: Maintain a low and consistent reaction temperature.- Inhibitors: While not always necessary, the addition of a radical inhibitor could be considered if polymerization is a significant issue.
Problem 3: Difficult Purification

Question: We are struggling with the purification of the final product. The product co-elutes with a major impurity during column chromatography.

Answer:

Purification challenges often arise from the similar polarities of the desired product and byproducts.[7]

Troubleshooting Purification:

Issue Potential Cause Recommended Solution
Co-elution of Impurities The impurity has a very similar polarity to the product.- Optimize Solvent System: Systematically screen different solvent systems for your column chromatography. A good starting point is a mixture of hexanes and ethyl acetate.[8] Use TLC to find a solvent system that provides better separation (a larger ΔRf).- Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (neutral or basic).[8]- Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
Product Degradation on Silica Gel 3-Bromo-4,5-dihydroisoxazoles can be sensitive to the acidic nature of silica gel.[8]- Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (0.1-1% v/v), added to the eluent to neutralize the acidic sites.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for the in situ generation of bromonitrile oxide?

A1: Sodium bicarbonate (NaHCO₃) is a commonly used and effective base for this reaction.[1][9] It is a mild, inexpensive, and readily available base that is sufficient to dehydrohalogenate the dibromoformaldoxime to the nitrile oxide.

Q2: How should the reaction be monitored for completion?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of the reaction.[1][9] Spot the reaction mixture alongside the starting materials (dibromoformaldoxime and 2-trifluoromethylstyrene) on a TLC plate. The reaction is complete when the starting material spots have disappeared.

Q3: What are the key safety considerations when scaling up this synthesis?

A3:

  • Exothermic Reaction: Be prepared for the exothermic nature of the reaction. Ensure adequate cooling capacity and controlled addition of reagents.[4][6]

  • Dibromoformaldoxime: This reagent can be a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[9]

  • Pressure Build-up: The reaction may evolve gas. Ensure the reaction vessel is not sealed and is properly vented.

Q4: Can this reaction be performed in a continuous flow setup?

A4: Yes, continuous flow chemistry can be an excellent option for scaling up this synthesis, particularly for managing the exothermic nature of the reaction and improving safety.[1] A flow setup allows for better temperature control and reduces the accumulation of unstable intermediates.

IV. Detailed Experimental Protocol (100g Scale)

This protocol is a general guideline and may require optimization based on your specific laboratory setup and conditions.

Materials & Equipment
Reagent/Equipment Quantity/Type Notes
2-Trifluoromethylstyrene1.2 equivalentsEnsure high purity.
Dibromoformaldoxime1.0 equivalentHandle with care in a fume hood.
Sodium Bicarbonate (NaHCO₃)2.0 equivalentsAnhydrous.
Ethyl Acetate (EtOAc)Sufficient for reaction and extractionAnhydrous.
5L Jacketed Reactor-With overhead stirrer and temperature probe.
Addition Funnel-For controlled addition of dibromoformaldoxime solution.
Rotary Evaporator-For solvent removal.
Glassware for Extraction & Purification-Separatory funnel, flasks, etc.
Silica Gel for Column Chromatography-230-400 mesh.
Procedure
  • Reaction Setup:

    • To the 5L jacketed reactor, add sodium bicarbonate (2.0 equiv.) and anhydrous ethyl acetate.

    • Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

    • Add 2-trifluoromethylstyrene (1.2 equiv.) to the cold suspension.

  • In situ Generation of Bromonitrile Oxide and Cycloaddition:

    • In a separate flask, dissolve dibromoformaldoxime (1.0 equiv.) in a minimal amount of anhydrous ethyl acetate.

    • Transfer this solution to the addition funnel.

    • Add the dibromoformaldoxime solution dropwise to the stirred reaction mixture over 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0-5 °C for an additional 12-18 hours.

    • Monitor the reaction progress by TLC until the dibromoformaldoxime is consumed.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrate and washings and transfer to a large separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Process Flow Diagram

Process_Flow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage charge_reagents Charge Reactor with NaHCO3, EtOAc, and 2-Trifluoromethylstyrene cool Cool to 0-5 °C charge_reagents->cool add_precursor Slowly Add Dibromoformaldoxime Solution (2-3 hours) cool->add_precursor react Stir at 0-5 °C for 12-18 hours add_precursor->react monitor Monitor by TLC react->monitor filter Filter to Remove Salts monitor->filter Reaction Complete wash_extract Wash with Water and Brine filter->wash_extract dry Dry Organic Layer wash_extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Column Chromatography concentrate->chromatography final_product Pure Product chromatography->final_product

Caption: Detailed process flow for the scaled-up synthesis.

V. References

  • Pandey, S., et al. (2024). Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Taylor & Francis Online. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Available at: [Link]

  • Li, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. National Center for Biotechnology Information. Available at: [Link]

  • R Discovery. (n.d.). Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Available at: [Link]

  • Li, Y., et al. (2021). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. National Center for Biotechnology Information. Available at: [Link]

  • Di Micco, S., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. ScienceDirect. Available at: [Link]

  • CatSci. (n.d.). Some Scale-Up Considerations. Available at: [Link]

  • Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques. Available at: [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Available at: [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Available at: [Link]

  • ChemBK. (n.d.). 3-BroMo-5-(2-trifluoroMethylphenyl)-4,5-dihydro-isoxazole. Available at: [Link]

  • Google Patents. (n.d.). WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same. Available at:

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Available at: [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Vol. 91 No. 2. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. Available at: [Link]

  • Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. Available at: [Link]

  • Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene. Available at:

  • PubChem. (n.d.). 3-Bromo-5-phenyl-4,5-dihydroisoxazole. Available at: [Link]

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Validation & Comparative

A Predictive Guide to the NMR Spectral Features of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The strategic placement of a bromine atom and a trifluoromethylphenyl group on the dihydroisoxazole scaffold offers unique electronic and steric properties that are of significant interest for the development of novel therapeutic agents. Accurate structural elucidation is paramount for understanding its reactivity and biological activity, with Nuclear Magnetic Resonance (NMR) spectroscopy being the cornerstone of this characterization.

This comprehensive technical guide provides a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. In the absence of direct experimental data in publicly accessible literature, this guide leverages established principles of NMR spectroscopy and comparative analysis with structurally analogous compounds to offer a robust and scientifically grounded predictive framework. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Predicted NMR Spectroscopic Data

The predicted NMR data presented herein are derived from the analysis of substituent effects and established chemical shift ranges for similar 4,5-dihydroisoxazole systems.[1][2] The presence of the electron-withdrawing bromine atom at the C-3 position and the bulky, electronically complex 2-trifluoromethylphenyl group at the C-5 position are expected to exert significant influence on the chemical shifts and coupling constants of the dihydroisoxazole core.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to exhibit a characteristic AMX spin system for the diastereotopic protons at the C-4 position and the proton at the C-5 position.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale and Comparative Analysis
~5.8 - 6.0dd1HH-5The methine proton at the C-5 position, directly attached to the carbon bearing the bulky trifluoromethylphenyl group, is expected to be significantly deshielded. Its chemical shift is influenced by the electronegativity of the adjacent oxygen atom and the aromatic ring. This predicted range is consistent with values observed for protons in similar positions in other 5-substituted 4,5-dihydroisoxazoles.[1]
~3.8 - 4.0dd1HH-4aThe diastereotopic protons at the C-4 position are expected to show distinct chemical shifts and coupling constants. The deshielding effect of the adjacent C-3 bromine and the C-5 substituent will influence these protons. The geminal coupling between H-4a and H-4b, and vicinal couplings with H-5 will result in doublet of doublets multiplicity.
~3.4 - 3.6dd1HH-4bSimilar to H-4a, this proton's chemical shift is governed by the electronic environment of the dihydroisoxazole ring. The difference in chemical shift between H-4a and H-4b arises from their different spatial relationships with the C-5 substituent.
~7.4 - 7.8m4HAr-HThe four protons of the 2-trifluoromethylphenyl ring will appear as a complex multiplet in the aromatic region of the spectrum. The electron-withdrawing trifluoromethyl group and the ortho-substitution pattern will lead to overlapping signals.
Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide key insights into the carbon framework of the molecule.

Chemical Shift (δ) (ppm)AssignmentRationale and Comparative Analysis
~155C-3The carbon atom at the C-3 position, bonded to the electronegative bromine atom and nitrogen, is expected to be significantly deshielded, appearing at a low field. This is a characteristic feature of 3-halo-4,5-dihydroisoxazoles.[3]
~85C-5The methine carbon at the C-5 position, attached to the oxygen atom and the aromatic ring, will also be deshielded. Its chemical shift is influenced by these two electronegative neighbors.
~45C-4The methylene carbon at the C-4 position is expected to resonate at a higher field compared to the C-3 and C-5 carbons.
~125 - 140Ar-CThe aromatic carbons of the 2-trifluoromethylphenyl ring will appear in the typical aromatic region. The carbon attached to the trifluoromethyl group will likely be a quartet in a proton-coupled spectrum due to C-F coupling.
~124 (q, ¹JCF ≈ 272 Hz)-CF₃The carbon of the trifluoromethyl group will exhibit a characteristic quartet with a large one-bond carbon-fluorine coupling constant.
Predicted ¹⁹F NMR Spectroscopic Data

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds and is expected to show a singlet for the trifluoromethyl group.[4]

Chemical Shift (δ) (ppm)MultiplicityAssignmentRationale and Comparative Analysis
~ -60 to -65s-CF₃The chemical shift of the trifluoromethyl group is influenced by its electronic environment. In the absence of other fluorine atoms, the signal is expected to be a singlet. This predicted range is typical for trifluoromethyl groups attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Instrumentation and Materials
  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Internal Standard: Tetramethylsilane (TMS) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the spectrometer can be referenced internally.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of the deuterated solvent in a standard 5 mm NMR tube.

Step-by-Step Methodology
  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance signal-to-noise or resolution.

    • Carefully phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to several thousand scans).

    • Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to encompass the expected chemical shift of the -CF₃ group.

    • ¹⁹F is a high-sensitivity nucleus, so a relatively small number of scans will be needed.

    • Reference the spectrum appropriately.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of the dihydroisoxazole ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of the C-4 and C-5 protons to their respective carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which can help in assigning the aromatic carbons and confirming the overall structure.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the NMR data acquisition and analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Final Output Purified_Compound Purified Compound NMR_Tube NMR Tube Preparation Purified_Compound->NMR_Tube Solvent Deuterated Solvent (CDCl₃) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR ¹³C NMR NMR_Spectrometer->C13_NMR F19_NMR ¹⁹F NMR NMR_Spectrometer->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing TwoD_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Assignment Spectral Assignment Referencing->Assignment Comparison Comparative Analysis Assignment->Comparison Final_Report Comprehensive Spectral Report Comparison->Final_Report

Caption: Experimental workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a comprehensive and predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By drawing upon established principles and comparative data from related structures, we have outlined the expected spectral features, offering a valuable resource for researchers in the field. The detailed experimental protocol provides a robust framework for the acquisition of high-quality, reproducible NMR data, which is essential for the unambiguous structural confirmation of this and other novel heterocyclic compounds. The scientific integrity of this guide is grounded in the logical application of spectroscopic principles and the synthesis of information from authoritative sources.

References

  • Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 717-724.
  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

  • Supporting Information for a relevant article on isoxazole synthesis. (n.d.). Retrieved from [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.
  • Google Patents. (n.d.). WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.
  • Boykin, D. W. (n.d.). ¹⁷O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Retrieved from [Link]

  • AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-phenyl-4,5-dihydroisoxazole. Retrieved from [Link]

  • R. M. P. S. D. e Silva, A. M. S. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 22-31.
  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometric Analysis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-bromo-4,5-dihydroisoxazole scaffold is a significant pharmacophore in medicinal chemistry, with the bromine atom at the C3 position acting as a potent electrophilic "warhead" for covalent modification of biological targets.[1] The specific derivative, 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole, combines this reactive core with a trifluoromethylphenyl group, a common moiety in modern pharmaceuticals known to enhance metabolic stability and binding affinity. Its analysis presents a unique set of challenges and opportunities due to the presence of multiple, distinct chemical features: a labile heterocyclic ring, an isotopic halogen, and an electron-withdrawing trifluoromethyl group.

This guide provides an in-depth comparison of mass spectrometric methodologies for the characterization of this molecule. We will explore the causal relationships between ionization techniques and fragmentation patterns, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip the reader with the rationale needed to select the optimal analytical strategy, whether for structural elucidation, purity assessment, or quantitative analysis in complex matrices.

Part 1: A Comparative Analysis of Ionization Techniques

The choice of ionization method is the most critical parameter in mass spectrometry, fundamentally dictating the nature of the resulting data.[2] For a molecule like this compound, the primary choice lies between "hard" ionization techniques, which impart high energy and induce extensive fragmentation, and "soft" techniques, which typically yield intact molecular ions.[3][4]

Electron Ionization (EI): The Hard Ionization Approach

Electron Ionization (EI) involves bombarding gas-phase molecules with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M⁺•).[3][5] This high internal energy leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" that is invaluable for structural elucidation of unknown compounds.[3]

Expected Fragmentation Behavior under EI:

For this compound, the molecular ion will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[6] The fragmentation is predicted to proceed through several competing pathways, driven by the weakest bonds and the formation of stable neutral losses or charged fragments.

  • Heterocyclic Ring Cleavage: The N-O bond of the dihydroisoxazole ring is inherently weak and a primary site for initial fragmentation.[7][8] Cleavage of this bond is a common pathway for isoxazole derivatives.[7]

  • Loss of Halogen: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br), a common fragmentation for halogenated compounds.[9][10]

  • Side-Chain Fragmentation: The bond connecting the trifluoromethylphenyl group to the ring may cleave. Furthermore, the loss of a trifluoromethyl radical (•CF₃) from the aromatic ring is a plausible event.[11][12]

These competing pathways provide a wealth of structural information but can make it difficult to identify the molecular ion, which may be of very low abundance or absent altogether.

EI_Fragmentation_Pathway M [M]⁺• m/z 325/327 F1 [M - Br]⁺ m/z 246 M->F1 - •Br F2 [M - C₇H₄F₃]⁺• m/z 180/182 M->F2 - •C₇H₄F₃ F3 [C₈H₅BrF₃N]⁺• m/z 281/283 M->F3 - CH₂O (from ring) F4 [C₇H₄F₃]⁺ m/z 145 F2->F4 - Br•, - C₂H₂ ESI_Fragmentation_Pathway MH [M+H]⁺ m/z 326/328 F1 [M+H - H₂O]⁺ m/z 308/310 MH->F1 - H₂O F2 [M+H - C₇H₅F₃]⁺ m/z 164/166 MH->F2 - C₇H₅F₃ F3 [C₈H₇F₃N]⁺ m/z 186 MH->F3 - HBr, - CH₂O Analytical_Workflow cluster_prep 1. Sample Preparation cluster_sep 2. Chromatographic Separation cluster_ms 3. Mass Spectrometric Analysis cluster_data 4. Data Analysis Prep Dissolution (Pure Std) or Extraction (Matrix) GC Gas Chromatography (GC) Prep->GC LC Liquid Chromatography (LC) Prep->LC EI Electron Ionization (EI) GC->EI ESI Electrospray Ionization (ESI) LC->ESI Analysis Spectrum Interpretation Library Matching Quantification EI->Analysis ESI->Analysis

Sources

A Comparative Guide to the Biological Activity of 3-Bromo-4,5-dihydroisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 3-Bromo-4,5-dihydroisoxazole Scaffold

The 3-bromo-4,5-dihydroisoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1] Its significance lies in the inherent reactivity of the 3-bromo substituent, which acts as an electrophilic "warhead." This feature enables these molecules to form covalent bonds with nucleophilic residues, most notably cysteine, within the active sites of enzymes.[1] This targeted covalent inhibition mechanism has been effectively leveraged to develop potent and selective inhibitors for various therapeutic targets. This guide provides a comparative analysis of the activity of different 3-bromo-4,5-dihydroisoxazole derivatives, with a focus on their anticancer and enzyme inhibitory properties, supported by experimental data and detailed protocols.

Mechanism of Action: Covalent Modification of Target Proteins

The primary mechanism through which 3-bromo-4,5-dihydroisoxazole derivatives exert their biological effects is through the covalent modification of target proteins.[2] The bromine atom at the C3 position serves as an excellent leaving group, facilitating nucleophilic attack by amino acid residues such as cysteine in the active site of an enzyme. This results in the formation of a stable covalent bond, leading to irreversible inhibition of the enzyme's function.

Below is a diagram illustrating the general mechanism of covalent inhibition by a 3-bromo-4,5-dihydroisoxazole derivative.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme_Cys Enzyme with Nucleophilic Cysteine (Cys-SH) Covalent_Complex Irreversible Covalent Enzyme-Inhibitor Complex Enzyme_Cys->Covalent_Complex Covalent Bond Formation Inhibitor 3-Bromo-4,5-dihydroisoxazole Derivative Inhibitor->Enzyme_Cys Nucleophilic Attack

Caption: Covalent inhibition mechanism of 3-bromo-4,5-dihydroisoxazole derivatives.

Anticancer Activity: Targeting Glycolytic Enzymes

A significant area of research for 3-bromo-4,5-dihydroisoxazole derivatives has been in the development of anticancer agents.[3][4][5] A key target in this context is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway.[3][4] Cancer cells often exhibit elevated rates of glycolysis, making them particularly susceptible to inhibitors of this pathway.

Comparison of GAPDH Inhibitors

Several 5-substituted 3-bromo-4,5-dihydroisoxazole derivatives have been synthesized and evaluated for their ability to inhibit human GAPDH (hGAPDH).[3][4] The substitution at the 5-position plays a critical role in modulating the potency and selectivity of these inhibitors.

Compound IDR-group at 5-positionActivity against hGAPDHReference
1 Phenylk_inact / K_I = 1.10 x 10⁻⁴ M⁻¹s⁻¹[2]
2 4-carboxyphenylk_inact / K_I = 1.84 x 10⁻⁶ M⁻¹s⁻¹[2]
11 (Spirocyclic) Spirocyclic etherk_inact / K_I = 8.75 x 10⁻⁶ M⁻¹s⁻¹[2][3]
AXP-3019 (S)-2-Amino-N-benzyl-2-((S)-3-bromo-4,5-dihydroisoxazol-5-yl)acetamideAntiproliferative effect on pancreatic ductal adenocarcinoma cells[5][6]

Computational studies have suggested that conformational rigidification of the molecule, as seen in spirocyclic derivatives like compound 11 , is crucial for stabilizing the interaction with the GAPDH binding site, thereby facilitating the covalent bond formation.[3][4] Notably, compound 11 demonstrated faster reactivity than koningic acid, a well-known potent hGAPDH inhibitor.[3][4] Furthermore, the derivative AXP-3019 has shown promising results by blocking the growth of pancreatic ductal adenocarcinoma cells in mice xenografts without apparent toxicity.[5]

Experimental Protocol: In Vitro GAPDH Inhibition Assay

The following protocol outlines a general method for assessing the inhibitory activity of 3-bromo-4,5-dihydroisoxazole derivatives against recombinant hGAPDH.

Materials:

  • Recombinant His-tagged hGAPDH

  • 3-bromo-4,5-dihydroisoxazole derivatives

  • Assay buffer: 10 mM TEA, 5 mM EDTA, and 10 mM sodium arseniate, pH 7.6

  • Microplate reader

Procedure:

  • Prepare a solution of recombinant hGAPDH at a concentration of 2 µM in the assay buffer.

  • Prepare stock solutions of the 3-bromo-4,5-dihydroisoxazole derivatives in a suitable solvent (e.g., DMSO).

  • In a microplate, incubate the hGAPDH solution with the inhibitor at a final concentration of 10 µM.

  • Incubate the plate at 37 °C for 48 hours.

  • Measure the residual enzyme activity using a suitable substrate and detection method.

  • Calculate the percentage of inhibition relative to a control sample without the inhibitor.

G Start Start Prepare_hGAPDH Prepare 2 µM hGAPDH solution Start->Prepare_hGAPDH Prepare_Inhibitors Prepare inhibitor stock solutions Start->Prepare_Inhibitors Incubate Incubate hGAPDH with inhibitors (10 µM) in microplate Prepare_hGAPDH->Incubate Prepare_Inhibitors->Incubate Incubation_Conditions 37 °C for 48 hours Incubate->Incubation_Conditions Measure_Activity Measure residual enzyme activity Incubate->Measure_Activity Calculate_Inhibition Calculate % inhibition Measure_Activity->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for in vitro GAPDH inhibition assay.

Activation of the Nrf2/HO-1 Antioxidant Pathway

Beyond direct enzyme inhibition, certain 3-bromo-4,5-dihydroisoxazole derivatives have been identified as potent activators of the Nrf2/heme oxygenase-1 (HO-1) antioxidant response pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress.

The activation of this pathway is achieved through the covalent modification of cysteine residues on Keap1, a repressor protein of Nrf2.[1] This modification leads to the translocation of Nrf2 to the nucleus, where it initiates the transcription of antioxidant genes, including HO-1. This dual activity of targeting metabolic enzymes and activating antioxidant pathways highlights the therapeutic potential of this class of compounds in diseases with underlying oxidative stress, such as cancer and inflammatory conditions.

Antimicrobial Activity

While the primary focus of recent research has been on anticancer applications, the inherent reactivity of the 3-bromo-4,5-dihydroisoxazole scaffold suggests potential for antimicrobial activity. The ability to covalently modify essential microbial enzymes could lead to the development of novel antimicrobial agents. For instance, a series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides were synthesized and screened for their antimicrobial and anticancer potentials.[7] One of the compounds in this series demonstrated potent antimicrobial activity.[7] Further investigation into the structure-activity relationships of 3-bromo-4,5-dihydroisoxazole derivatives against a broad range of microbial pathogens is a promising area for future research.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 3-bromo-4,5-dihydroisoxazole derivatives is intricately linked to the nature of the substituent at the 5-position. The available data suggests that:

  • Aromatic and Heteroaromatic Substituents: Can influence binding affinity and selectivity for the target enzyme.

  • Conformationally Rigid Structures (e.g., spirocycles): May enhance binding and reactivity by pre-organizing the molecule in a favorable conformation for covalent modification.[3][4]

  • Introduction of Functional Groups: That can participate in additional non-covalent interactions within the active site can improve potency.

The future development of 3-bromo-4,5-dihydroisoxazole derivatives will likely focus on optimizing their pharmacokinetic properties, improving selectivity for their intended targets to minimize off-target effects, and exploring their potential in other therapeutic areas beyond cancer. The versatility of the 1,3-dipolar cycloaddition reaction used for their synthesis allows for the generation of diverse libraries of compounds for screening and lead optimization.[1][2]

G Scaffold 3-Bromo-4,5-dihydroisoxazole Core R_Group Substituent at 5-position (R) Scaffold->R_Group Modification Activity Biological Activity (e.g., Potency, Selectivity) R_Group->Activity Influences

Caption: Structure-Activity Relationship (SAR) concept for 3-bromo-4,5-dihydroisoxazole derivatives.

Conclusion

3-Bromo-4,5-dihydroisoxazole derivatives represent a promising class of covalent inhibitors with demonstrated activity in cancer and potential applications in other diseases. Their mechanism of action, involving the irreversible modification of key enzymatic targets, offers a powerful approach to therapeutic intervention. The ongoing exploration of the structure-activity relationships of these compounds, facilitated by their synthetic tractability, will undoubtedly lead to the discovery of new and improved drug candidates. This guide provides a snapshot of the current understanding of their activity and serves as a foundation for further research and development in this exciting field.

References

  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - ResearchGate. Available at: [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI. Available at: [Link]

  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed. Available at: [Link]

  • 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PubMed. Available at: [Link]

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed. Available at: [Link]

  • 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PubMed Central. Available at: [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. Available at: [Link]

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A Comparative Analysis of 3-Bromo-4,5-dihydroisoxazole Derivatives and Other Key Nrf2 Activators for Therapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of therapeutic Nrf2 activation, selecting the optimal chemical tool is paramount. This guide provides an in-depth, objective comparison of the emerging class of 3-bromo-4,5-dihydroisoxazole derivatives against well-established Nrf2 activators: sulforaphane, bardoxolone methyl, and dimethyl fumarate. This analysis is grounded in experimental data to inform strategic decisions in preclinical and clinical research.

The Nrf2-Keap1 Signaling Pathway: A Central Hub for Cytoprotection

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative and electrophilic stress.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Electrophilic or oxidative stress disrupts the Nrf2-Keap1 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][2]

The therapeutic potential of activating this pathway has been explored in a multitude of diseases characterized by oxidative stress and inflammation, including neurodegenerative disorders, chronic kidney disease, and cancer.[1] However, the efficacy and safety of Nrf2 activators are intrinsically linked to their mechanism of action, potency, specificity, and pharmacokinetic properties.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Activator Nrf2 Activator (e.g., 3-bromo-4,5-dihydroisoxazole) Activator->Keap1 Covalent Modification of Cys151 Maf sMaf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Maf->ARE Binding Genes Cytoprotective Genes (HMOX1, NQO1, etc.)

Caption: The Nrf2-Keap1 signaling pathway and mechanism of activation.

Comparative Analysis of Nrf2 Activators

This section provides a head-to-head comparison of 3-bromo-4,5-dihydroisoxazole derivatives with sulforaphane, bardoxolone methyl, and dimethyl fumarate, focusing on their mechanism, potency, and potential liabilities.

Feature3-Bromo-4,5-dihydroisoxazole DerivativesSulforaphaneBardoxolone MethylDimethyl Fumarate (DMF)
Mechanism of Action Covalent modification of Cys151 on Keap1.[2][3]Covalent modification of multiple cysteine residues on Keap1.[4][5]Covalent modification of Cys151 on Keap1.[6][7]Covalent modification of multiple cysteine residues on Keap1.[8][9]
Potency (EC50) Potent, with specific values dependent on the substitution pattern. For example, 3-bromo-5-phenyl-4,5-dihydroisoxazole shows significant activity.[2][3]Varies by cell type and assay, generally in the low micromolar range.[10]Highly potent, with reported EC50 values in the nanomolar to low micromolar range.[6][7]Moderate potency, with activity typically observed in the micromolar range.[8][9]
Specificity & Off-Target Effects Potential for off-target covalent modification. Some derivatives have been shown to inhibit GAPDH.[11][12]Can react with other cellular thiols, potentially leading to off-target effects.Known to have multiple biological activities beyond Nrf2 activation.[6][13]Can cause GSH depletion and activate MAPKs.[8] Also has Nrf2-independent anti-inflammatory effects.[14]
Clinical Relevance Preclinical; potential for development in inflammatory and infectious diseases.[2][3]Extensively studied preclinically and in clinical trials for various conditions.[5][15][16]Investigated in clinical trials for chronic kidney disease and other conditions.[4][6][13]FDA-approved for the treatment of multiple sclerosis.[8][17]

In-Depth Look at Nrf2 Activator Classes

3-Bromo-4,5-dihydroisoxazole Derivatives

This emerging class of Nrf2 activators is characterized by a 3-bromo-4,5-dihydroisoxazole "warhead" that acts as an electrophile, covalently modifying a specific cysteine residue (Cys151) on Keap1.[2][3] This targeted modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and downstream signaling. The potency of these derivatives is influenced by the substituents on the dihydroisoxazole ring.[2][3] While promising, the electrophilic nature of these compounds raises the potential for off-target interactions. Notably, some derivatives have been identified as covalent inhibitors of the glycolytic enzyme GAPDH, a finding that warrants careful consideration in therapeutic development.[11][12]

Sulforaphane

A naturally occurring isothiocyanate found in cruciferous vegetables, sulforaphane is one of the most well-studied Nrf2 activators.[15][16] It is a potent inducer of Nrf2 and has demonstrated protective effects in a wide range of preclinical models.[5][18] Sulforaphane's mechanism involves the covalent modification of several cysteine residues on Keap1.[4] While it is a powerful research tool and has been investigated in numerous clinical trials, its reactivity with multiple thiols could contribute to off-target effects.[15][16]

Bardoxolone Methyl

A synthetic triterpenoid, bardoxolone methyl is a highly potent Nrf2 activator that has been advanced into clinical trials for various diseases, including chronic kidney disease.[4][6][13] Similar to the 3-bromo-4,5-dihydroisoxazole derivatives, it is understood to act primarily through the covalent modification of Cys151 on Keap1.[6][7] Its high potency is a significant advantage, but like other Nrf2 activators, it is not without other biological activities that may contribute to both its therapeutic effects and potential side effects.[13]

Dimethyl Fumarate (DMF)

An ester of fumaric acid, DMF is an FDA-approved oral therapeutic for relapsing-remitting multiple sclerosis.[8][17] Its mechanism of action involves the covalent modification of multiple cysteine residues on Keap1, leading to Nrf2 activation.[9] DMF is a pro-drug that is rapidly metabolized to monomethyl fumarate (MMF), which is also an Nrf2 activator.[14] Beyond Nrf2, DMF has been shown to have immunomodulatory effects and can impact cellular redox status through GSH depletion and MAPK activation.[8][14]

Experimental Protocols for Assessing Nrf2 Activation

To rigorously evaluate and compare the performance of different Nrf2 activators, a multi-faceted experimental approach is essential. The following are detailed protocols for key assays.

Nrf2 Luciferase Reporter Assay

This assay provides a quantitative measure of Nrf2 transcriptional activity.

Luciferase_Assay cluster_workflow Luciferase Reporter Assay Workflow A 1. Seed cells stably expressing ARE-luciferase reporter B 2. Treat cells with Nrf2 activators (e.g., 3-bromo-4,5-dihydroisoxazole derivative) and controls A->B C 3. Incubate for 18-24 hours B->C D 4. Lyse cells and add luciferase substrate C->D E 5. Measure luminescence D->E

Caption: Workflow for the Nrf2 Luciferase Reporter Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2-ARE-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 20,000-30,000 cells per well in complete DMEM. Incubate for 18-24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the Nrf2 activators (e.g., 3-bromo-4,5-dihydroisoxazole derivative, sulforaphane, etc.) in complete DMEM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known Nrf2 activator).

  • Cell Treatment: Carefully remove the culture medium from the wells and replace it with the prepared compound dilutions.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.[10][19]

  • Lysis and Substrate Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add the reagent to each well and mix gently.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[19]

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay). Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

This assay measures the upregulation of Nrf2 target genes, such as HMOX1 and NQO1, at the mRNA level.

qPCR_Workflow cluster_workflow qPCR Workflow for Nrf2 Target Genes A 1. Treat cells with Nrf2 activators B 2. Isolate total RNA A->B C 3. Synthesize cDNA B->C D 4. Perform qPCR with primers for HMOX1, NQO1, and a housekeeping gene C->D E 5. Analyze relative gene expression (ΔΔCt) D->E

Caption: Workflow for qPCR analysis of Nrf2 target gene expression.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells (e.g., THP-1 or primary cells) in a 6-well plate and treat with Nrf2 activators at various concentrations for a predetermined time (e.g., 6-24 hours).[20][21]

  • RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers.[22]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

  • qPCR Run: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[20][21]

Western Blot for Nrf2 Nuclear Translocation

This assay visualizes the accumulation of Nrf2 in the nucleus, a key step in its activation.

WB_Workflow cluster_workflow Western Blot Workflow for Nrf2 Nuclear Translocation A 1. Treat cells with Nrf2 activators B 2. Fractionate cytoplasmic and nuclear proteins A->B C 3. Quantify protein concentration B->C D 4. Perform SDS-PAGE and protein transfer C->D E 5. Probe with antibodies against Nrf2 and nuclear/ cytoplasmic markers D->E F 6. Visualize and quantify protein bands E->F

Caption: Workflow for Western blot analysis of Nrf2 nuclear translocation.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells to 80-90% confluency and treat with Nrf2 activators for a specified duration (e.g., 1-4 hours).[23][24]

  • Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform subcellular fractionation using a nuclear/cytoplasmic extraction kit to separate the nuclear and cytoplasmic proteins.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel.[25] Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Also, probe for a nuclear marker (e.g., Lamin B1 or PARP-1) and a cytoplasmic marker (e.g., GAPDH or α-tubulin) to confirm the purity of the fractions.[23][24][25]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the Nrf2 signal in the nuclear fraction to the nuclear loading control.

Conclusion

The selection of an appropriate Nrf2 activator is a critical decision in drug discovery and basic research. While established activators like sulforaphane, bardoxolone methyl, and dimethyl fumarate have a wealth of supporting data and, in the case of DMF, clinical approval, the emerging class of 3-bromo-4,5-dihydroisoxazole derivatives presents a novel and potent chemical scaffold for Nrf2 activation.

The key differentiators lie in their potency, specificity, and off-target effects. The high potency of bardoxolone methyl and some 3-bromo-4,5-dihydroisoxazole derivatives is advantageous, but the potential for off-target interactions with all electrophilic compounds necessitates careful characterization. The clinical success of DMF underscores the therapeutic potential of Nrf2 activation, while the extensive research on sulforaphane provides a valuable benchmark.

Ultimately, the choice of Nrf2 activator should be guided by the specific research question and therapeutic context. A thorough understanding of the comparative pharmacology of these compounds, coupled with rigorous experimental validation using the protocols outlined in this guide, will empower researchers to make informed decisions and advance the development of novel therapies targeting the Nrf2 pathway.

References

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Sources

The Trifluoromethylphenyl Dihydroisoxazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective anticancer activity is a perpetual frontier. Among the heterocyclic compounds that have garnered significant interest, the dihydroisoxazole core, particularly when substituted with a trifluoromethylphenyl moiety, has emerged as a promising pharmacophore. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of trifluoromethylphenyl dihydroisoxazoles, supported by experimental data, to illuminate their potential and guide future research endeavors.

The Strategic Advantage of the Trifluoromethylphenyl Dihydroisoxazole Moiety

The incorporation of a trifluoromethyl (CF3) group into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] This is due to the unique electronic nature and metabolic stability of the C-F bond.[1] The CF3 group is highly lipophilic and electron-withdrawing, which can improve a molecule's membrane permeability, bioavailability, and binding affinity to target proteins.[2][3] When combined with the dihydroisoxazole (isoxazoline) ring, a versatile and synthetically accessible heterocycle known for a wide spectrum of biological activities, a powerful synergistic effect on anticancer potency can be achieved.[4]

A compelling example of this enhancement is seen in the comparison of isoxazole-based anticancer agents. The 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (a close analog to our topic of interest) demonstrated an IC50 value of 2.63 µM against the MCF-7 human breast cancer cell line.[2][5] In stark contrast, its non-trifluoromethylated counterpart, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole, was nearly eight times less active, with an IC50 of 19.72 µM.[2][5] This significant increase in potency underscores the critical contribution of the trifluoromethyl group to the anticancer efficacy of this scaffold.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of trifluoromethylphenyl dihydroisoxazoles is intricately linked to the substitution pattern on both the phenyl and dihydroisoxazole rings. The following sections dissect these relationships based on available experimental data.

The Critical Role of the Trifluoromethylphenyl Group

The position and electronic nature of substituents on the phenyl ring are pivotal. While a comprehensive SAR table for a complete series of trifluoromethylphenyl dihydroisoxazoles is still an area of active research, studies on related structures provide valuable insights. For instance, in a series of 5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives, the 4-trifluoromethylbenzoyl derivative was found to be highly effective against PC-3 (human prostate cancer) cells, with an IC50 value of 1.5 µg/mL.[4] This highlights the potency conferred by the trifluoromethyl group on the phenyl ring.

Influence of Substituents on the Dihydroisoxazole Ring

The substitution pattern on the dihydroisoxazole ring itself also modulates activity. The nature of the substituent at the 5-position of the dihydroisoxazole ring, in particular, can significantly impact potency and selectivity. This position is often a key point of interaction with biological targets.

Comparative Performance Against Standard Anticancer Agents

A critical benchmark for any new anticancer agent is its performance relative to established chemotherapeutics. Doxorubicin, a widely used anthracycline antibiotic, serves as a common positive control in anticancer assays.

While direct comparative studies of trifluoromethylphenyl dihydroisoxazoles against doxorubicin are emerging, data from related isoxazole and other heterocyclic compounds provide a valuable context for their potential potency. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Compound ClassCancer Cell LineTest Compound IC50 (µM)Doxorubicin IC50 (µM)Reference
Tetrahydrobenzo[b]thiophene DerivativesHCT-1163a: 0.009, 3b: 0.012, 3c: 0.0080.04[6]
1,3,4-Thiadiazole-Benzisoselenazolone HybridsSMMC-77214g: 2.08-[7]
2-Substituted Quinazolin-4(3H)-onesJurkat17: < 5-[8]
3,5-Diaryl IsoxazolesMCF76: 10.25, 7: 9.70, 9: 9.55, 13: 9.3932.00[9]

This table presents data from various studies on different heterocyclic compounds to provide a general comparison of potencies against doxorubicin. Direct comparison requires testing in the same assay.

These data suggest that heterocyclic compounds, including isoxazole derivatives, can exhibit anticancer activity comparable to or, in some cases, exceeding that of doxorubicin. The development of trifluoromethylphenyl dihydroisoxazoles is therefore a highly promising avenue for discovering new and potent anticancer agents.

Mechanism of Action: Beyond Cytotoxicity

The anticancer effects of trifluoromethylphenyl dihydroisoxazoles are not merely due to non-specific cytotoxicity. Mechanistic studies on related dihydroisoxazole derivatives reveal a more nuanced mode of action, primarily involving the induction of apoptosis and cell cycle arrest.

A study on an indole-based 4,5-dihydroisoxazole derivative demonstrated that it induces G2/M cell cycle arrest in Jurkat and HL-60 leukemia cells, and S phase arrest in HL-60 cells.[6][7] This cell cycle disruption is accompanied by effects on key signaling proteins, including p21, Cyclin B1, Cdc2, and Wee1.[6][7]

Apoptosis Induction

A hallmark of many effective anticancer drugs is their ability to induce programmed cell death, or apoptosis. Dihydroisoxazole derivatives have been shown to trigger this pathway.[2] Flow cytometry analysis using Annexin V/propidium iodide staining is a standard method to quantify apoptotic and necrotic cell populations.

Molecular Docking and Target Identification

Molecular docking studies provide valuable insights into the potential molecular targets of these compounds. The trifluoromethylphenyl moiety can enhance binding to the active sites of various enzymes implicated in cancer progression, such as protein kinases. Docking studies of novel 1,3,4-oxadiazole derivatives bearing a trifluoromethylbenzyl group, for example, have shown strong binding interactions with tubulin, a key target for many anticancer drugs.[10] This suggests that trifluoromethylphenyl dihydroisoxazoles may also exert their effects through interactions with specific protein targets.

Diagram of a Hypothetical Signaling Pathway for Apoptosis Induction

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Drug Drug Receptor Receptor Drug->Receptor Binding Signal_Transduction Signal Transduction (e.g., Kinase Inhibition) Receptor->Signal_Transduction Bcl2_Family Modulation of Bcl-2 Family Proteins Signal_Transduction->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by a trifluoromethylphenyl dihydroisoxazole derivative.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of trifluoromethylphenyl dihydroisoxazoles.

Synthesis: The 1,3-Dipolar Cycloaddition Approach

The 1,3-dipolar cycloaddition reaction is a highly efficient and regioselective method for the synthesis of the dihydroisoxazole ring.[11][12] This approach is particularly well-suited for creating a library of analogs for SAR studies due to its versatility and tolerance of various functional groups. The general strategy involves the in situ generation of a nitrile oxide from an oxime, which then reacts with an alkene.

Diagram of the 1,3-Dipolar Cycloaddition Workflow

G cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Product Aldoxime Trifluoromethylphenyl Aldoxime Nitrile_Oxide_Formation In situ Nitrile Oxide Formation (e.g., with NCS) Aldoxime->Nitrile_Oxide_Formation Alkene Substituted Alkene Cycloaddition [3+2] Cycloaddition Alkene->Cycloaddition Nitrile_Oxide_Formation->Cycloaddition Product Trifluoromethylphenyl Dihydroisoxazole Cycloaddition->Product

Caption: General workflow for the synthesis of trifluoromethylphenyl dihydroisoxazoles via 1,3-dipolar cycloaddition.

Step-by-Step Protocol:

  • Aldoxime Preparation: A substituted trifluoromethyl benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol/water) to yield the corresponding aldoxime.

  • Nitrile Oxide Generation and Cycloaddition: The aldoxime is dissolved in a solvent (e.g., dichloromethane) with the desired alkene. A chlorinating agent (e.g., N-chlorosuccinimide) is added, followed by a base (e.g., triethylamine) to generate the nitrile oxide in situ. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure trifluoromethylphenyl dihydroisoxazole.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[13]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, PC-3, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle.[14]

Step-by-Step Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Conclusion and Future Directions

Trifluoromethylphenyl dihydroisoxazoles represent a highly promising class of compounds for the development of novel anticancer agents. The strategic incorporation of the trifluoromethyl group significantly enhances their cytotoxic potency compared to non-fluorinated analogs. The available data strongly suggest that their mechanism of action involves the induction of apoptosis and cell cycle arrest, likely through the modulation of specific signaling pathways.

Future research should focus on the synthesis and evaluation of a broader library of trifluoromethylphenyl dihydroisoxazoles with systematic variations in substitution patterns to further refine the structure-activity relationship. Direct comparative studies against a wider range of standard chemotherapeutic agents across multiple cancer cell lines, such as the NCI-60 panel, will be crucial for a comprehensive assessment of their therapeutic potential.[1][15] Furthermore, detailed mechanistic studies, including the identification of specific molecular targets through techniques like proteomics and molecular docking, will be instrumental in guiding the rational design of the next generation of more potent and selective anticancer drugs based on this promising scaffold.

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A Comparative Guide to the Purity Analysis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is a halogenated heterocyclic compound representative of scaffolds with significant potential in medicinal chemistry and drug development.[1] The dihydroisoxazole ring is a key feature in various biologically active molecules.[2][3][4] As with any active pharmaceutical ingredient (API) or key intermediate, establishing the purity profile is not merely a quality control checkbox; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of downstream applications and, ultimately, the therapeutic product.

Impurities, which can arise from starting materials, synthetic side-reactions, or degradation, can have unintended pharmacological or toxicological effects.[5] Therefore, a robust, validated analytical strategy is essential. This guide provides a comparative analysis of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed, self-validating protocols, and compare the strengths and limitations of each approach, grounded in the principles outlined by the International Council for Harmonisation (ICH).[6][7][8]

Strategic Overview: A Multi-Modal Approach to Purity

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on a combination of methods that offer orthogonal (different and complementary) selectivity. For a molecule like this compound, which possesses chromophores, volatility, and unique nuclear magnetic properties, the primary techniques of choice are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The following diagram illustrates the logical workflow for selecting and applying these techniques for a comprehensive purity analysis.

Caption: Workflow for comprehensive purity analysis.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific information required. This section compares the utility of HPLC-UV, GC-MS, and qNMR for the analysis of our target compound.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass spectrometric detection.Absolute quantification based on the direct proportionality between NMR signal area and the number of atomic nuclei.[9][10]
Primary Use Mainstay for purity and impurity profiling of non-volatile and thermally stable compounds.Analysis of volatile and semi-volatile impurities; provides structural information from mass fragmentation.Provides an absolute purity value without a specific reference standard of the analyte; powerful for structural elucidation.[11]
Strengths Highly versatile, robust, and widely applicable. Excellent for resolving isomers and closely related substances.High sensitivity and specificity. Mass detector provides identification of unknown impurities.[12]Non-destructive. Provides a direct, primary ratio measurement. ¹⁹F NMR is highly specific for the trifluoromethyl group.[13][14]
Limitations Requires a chromophore for UV detection. Purity is typically reported as area percent, which assumes equal detector response for all components.Compound must be thermally stable and volatile. Derivatization may be required.Lower sensitivity compared to chromatographic methods. Can be complex to validate fully. Requires expensive instrumentation.
Relevance to Target Compound Excellent. The aromatic ring provides a strong UV chromophore. Ideal for separating potential synthetic byproducts.Good. Suitable for detecting residual solvents and volatile starting materials.[5][15] Thermal stability must be confirmed.Excellent. Provides a highly accurate, orthogonal purity value. ¹⁹F qNMR can be used to specifically quantify the target molecule.[16]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating system suitability tests (SST) to ensure the analytical system is performing correctly before sample analysis. These methods are based on established principles for analyzing halogenated and aromatic compounds.[17]

Method 1: Reversed-Phase HPLC-UV for Purity and Impurity Profiling
  • Causality: A C18 column is chosen as it is the most common and versatile reversed-phase column, separating compounds based on hydrophobicity.[18][19] The trifluoromethylphenyl group imparts significant hydrophobicity, making it well-suited for retention on a C18 phase. Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with the analyte.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of 1.0 mg/mL in Acetonitrile. Dilute with the mobile phase to a working concentration of 0.1 mg/mL.

  • System Suitability Test (SST):

    • Perform five replicate injections of the working standard solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

      • Tailing factor (T) between 0.8 and 1.5.

      • Theoretical plates (N) ≥ 2000.

  • Validation Protocol (Abbreviated per ICH Q2(R1)[6][7][8]):

    • Specificity: Analyze a blank (mobile phase) and a placebo (all excipients without the analyte, if applicable) to ensure no interfering peaks at the retention time of the main peak.

    • Linearity: Prepare a series of at least five concentrations (e.g., 0.025 to 0.15 mg/mL). Plot peak area vs. concentration and determine the correlation coefficient (r² ≥ 0.999).

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

Method 2: GC-MS for Volatile and Semi-Volatile Impurities
  • Causality: A DB-624 or similar "624" phase column is selected. This phase is specifically designed for the analysis of volatile organic compounds and residual solvents, offering good selectivity for a wide range of polarities.[12] Headspace sampling is used to introduce only the volatile components into the GC system, protecting the instrument from non-volatile matrix components.

  • Instrumentation: GC system with a headspace autosampler and a Mass Spectrometric (MS) detector.

  • Column: DB-624, 30 m x 0.25 mm I.D., 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 35 to 450.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 20 min.

  • Sample Preparation: Accurately weigh 50 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF). Seal the vial.

  • System Suitability Test (SST):

    • Prepare a standard containing known potential residual solvents (e.g., from synthesis).

    • Acceptance Criteria:

      • Demonstrate adequate resolution between all specified solvents.

      • Signal-to-noise ratio (S/N) for a low-level standard should be ≥ 10.

Method 3: Quantitative ¹H and ¹⁹F NMR for Absolute Purity
  • Causality: qNMR is a primary analytical method that provides a direct measurement of purity without the need for an identical reference standard.[9][11][20][21] ¹H NMR is used for overall molecular quantification, while ¹⁹F NMR offers exceptional selectivity and sensitivity for the trifluoromethyl group, providing a powerful orthogonal check.[13][22] A certified internal standard with a known purity and signals that do not overlap with the analyte is crucial.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended).

  • Internal Standard (IS): Maleic acid (certified reference material). It is non-volatile, stable, and has a sharp singlet in a clear region of the ¹H spectrum.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into a clean vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard (e.g., D1 = 30s).

    • Number of Scans: ≥ 16.

    • Data Processing: Apply a small line broadening (e.g., 0.3 Hz) and carefully phase and baseline correct the spectrum. Integrate the well-resolved singlet of the maleic acid and a well-resolved, non-overlapping signal from the analyte.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation: P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass weighed

    • P = Purity of the internal standard

  • ¹⁹F NMR: Perform a similar experiment without an internal standard to confirm the presence of a single fluorine-containing species and to detect any potential fluorinated impurities.[23]

Conclusion and Recommendations

The purity analysis of this compound requires a multi-faceted, orthogonal approach to ensure a comprehensive and reliable assessment.

  • Primary Analysis: Reversed-Phase HPLC-UV should be employed as the primary technique for routine purity testing and impurity profiling due to its robustness and excellent resolving power for related substances.

  • Orthogonal Verification: Quantitative NMR (qNMR) is strongly recommended to establish the absolute purity of reference batches. The use of both ¹H and ¹⁹F NMR provides a high degree of confidence in the assigned value.

  • Specific Impurity Analysis: Headspace GC-MS is essential for the specific quantification of residual solvents and other volatile impurities that may not be detected by HPLC.

By integrating these three techniques, researchers and drug development professionals can build a complete and scientifically sound purity profile, ensuring the quality and consistency of this important chemical entity. All methods must be validated according to the principles outlined in ICH Q2(R1) to be considered suitable for their intended purpose in a regulated environment.[6][7][24]

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole. As a halogenated heterocyclic compound, its disposal requires meticulous attention to safety and environmental regulations. This guide is designed to build on your existing laboratory safety knowledge by explaining the causality behind each procedural step, ensuring a self-validating system of waste management that protects both personnel and the environment.

Part 1: Core Principles and Hazard Assessment

Before handling waste, it is imperative to understand the compound's classification and associated risks. This compound possesses two key structural features that dictate its disposal pathway:

  • Bromo and Trifluoromethyl Groups: The presence of bromine and fluorine atoms classifies this compound unequivocally as a halogenated organic waste [1][2].

  • Isoxazole Ring: The nitrogen-oxygen heterocyclic core, common in biologically active molecules, suggests that the compound should be handled with care to avoid potential, uncharacterized toxicological effects[3][4].

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar compounds indicate risks of skin, eye, and respiratory irritation[5][6]. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or a full-face shield.

  • Hand Protection: Double-layered nitrile or Viton gloves to prevent dermal absorption[7].

  • Body Protection: A fully fastened, chemical-resistant lab coat.

Part 2: Waste Segregation and Containment Protocol

Proper segregation is the most critical step in chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process. Halogenated organic wastes are managed differently from non-halogenated wastes, primarily because their disposal often requires specialized, high-temperature incineration to ensure the complete destruction of stable carbon-halogen bonds[1][2][8].

ParameterSpecificationRationale & Authoritative Source
Waste Classification Halogenated Organic WasteThe presence of bromine and fluorine atoms necessitates this classification.[1][2]
Container Type High-Density Polyethylene (HDPE) or Borosilicate GlassMust be chemically resistant. Metal containers are prohibited as halogenated compounds can degrade to form acids that cause corrosion.[7][9]
Container Cap Secure, screw-top capTo prevent leaks and vapor escape. The container should not be filled beyond 90% capacity to allow for vapor expansion.[2][9]
Required Labeling "HAZARDOUS WASTE", "HALOGENATED ORGANICS", Full Chemical Name, Hazard PictogramsEnsures clear identification for safe handling, storage, and regulatory compliance.[9][10]
Incompatible Wastes Non-halogenated organics, strong acids, bases, oxidizing agents, metalsTo prevent violent chemical reactions, gas generation, or corrosion.[7][9][10][11]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containmentEnsures safe, compliant temporary storage at or near the point of generation and contains potential leaks.[9]

Part 3: Step-by-Step Disposal Workflow

This protocol ensures a compliant and safe "cradle-to-grave" management of the chemical waste within the laboratory.

Step 1: Container Preparation

  • Select a clean, dry, and appropriate waste container (HDPE or glass) as specified in the table above[9].

  • Affix a "Hazardous Waste" label. Fill in all required information: your name, laboratory location, and the full chemical name: "this compound."

Step 2: Waste Transfer

  • Conduct all waste transfers inside a chemical fume hood to minimize inhalation exposure[9][12].

  • Carefully pour or transfer the waste into the prepared container, avoiding splashes.

  • If transferring solutions, list all solvent components and their approximate percentages on the label.

Step 3: Secure and Store

  • Tightly seal the container cap.

  • Wipe the exterior of the container with a damp cloth to remove any external contamination, disposing of the wipe as hazardous waste.

  • Place the sealed container in a designated Satellite Accumulation Area (SAA) that has secondary containment, such as a spill tray[9].

Step 4: Arrange for Final Disposal

  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[9].

  • Do not allow waste to accumulate for extended periods.

The final disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste treatment facility[1][2][9]. The trifluoromethyl group is structurally related to per- and polyfluoroalkyl substances (PFAS), for which the U.S. Environmental Protection Agency (EPA) has issued guidance recommending thermal treatment as a primary disposal technology to ensure complete molecular destruction[8][13][14].

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling & Storage cluster_disposal Phase 3: Final Disposition A Identify Waste: 3-Bromo-5-(2-trifluoromethylphenyl) -4,5-dihydroisoxazole B Classify as: Halogenated Organic Waste (Contains Br and F) A->B C Select & Label Container: - Chemically Resistant (HDPE/Glass) - 'Hazardous Waste' Label B->C D Transfer Waste in Fume Hood (Wear full PPE) C->D E Segregate from Incompatibles (Acids, Bases, Oxidizers) D->E F Store in Designated SAA (with Secondary Containment) E->F G Schedule Pickup with Institutional EHS F->G H Transport to Licensed Facility G->H I Final Disposal: High-Temperature Incineration H->I

Caption: Disposal workflow for halogenated organic compounds.

Part 4: Spill and Emergency Management

Accidents require immediate and correct responses to mitigate harm.

Small Spills (manageable within 10-15 minutes):

  • Ensure you are wearing the full, appropriate PPE as described in Part 1[7].

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully collect the absorbed material using non-sparking tools and place it into a properly labeled hazardous waste container[7][9].

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Large Spills:

  • Evacuate all personnel from the immediate area immediately[9].

  • Alert your colleagues and supervisor.

  • If there is a fire or medical emergency, call emergency services.

  • Contact your institution's EHS department or emergency response team to manage the cleanup.

  • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.

References

  • Hazardous Waste Segregation, Bucknell University.

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  • Organic Solvent Waste Disposal, University of British Columbia Safety & Risk Services.

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A Comprehensive Guide to the Safe Handling and Disposal of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Synthesis of Structural Dangers

The potential hazards of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole are best understood by examining its constituent parts. The isoxazole core, a common scaffold in medicinal chemistry, can cause skin and eye irritation.[1][2] The presence of a trifluoromethyl group suggests that thermal decomposition could release hazardous gases. Furthermore, as a brominated organic compound, this substance falls under a category of chemicals that require careful handling to prevent environmental release and potential bioaccumulation.[3]

Anticipated Hazards:

  • Skin and Eye Irritation: Common to many heterocyclic compounds.[1][2]

  • Respiratory Irritation: Possible if the compound is aerosolized or if it decomposes.[4]

  • Toxicity: Harmful if swallowed or inhaled, a general precaution for investigational compounds.[5]

  • Environmental Hazard: Organobromine compounds are subject to specific environmental disposal regulations.[6]

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with the rationale explained to foster a deeper understanding of the safety protocols.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact with the halogenated and heterocyclic components.[5][7] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling.
Eyes/Face Safety goggles and face shieldStandard safety glasses with side shields are the minimum requirement.[7] However, when there is a risk of splashing, a face shield should be worn in conjunction with safety goggles for maximum protection.[7]
Body Laboratory coat and closed-toe shoesA standard laboratory coat is mandatory to protect skin and clothing from accidental spills.[7] Closed-toe shoes are essential to prevent injury from spills or dropped equipment.
Respiratory NIOSH-approved respirator (if necessary)Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust. If there is a risk of aerosolization and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring the integrity of the experiment.

Preparation:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood.[8]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Review SDS of Analogs: Familiarize yourself with the safety data sheets of structurally similar compounds to reinforce your understanding of the potential hazards.

Handling:

  • Avoid Inhalation and Contact: Exercise caution to avoid direct contact with the skin, eyes, and clothing.[4] Do not inhale any dust or vapors that may be generated.[4]

  • Weighing and Transferring: When weighing the solid compound, do so in a fume hood to prevent the inhalation of fine particles. Use appropriate tools to transfer the material, minimizing the risk of spills.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure the container is properly labeled with the chemical name, concentration, and date.

Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan: Ensuring Environmental Responsibility

The disposal of this compound and any associated waste must comply with local, state, and federal regulations. As an organobromine compound, it is likely to be classified as hazardous waste.[6]

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Disposal Workflow Diagram:

G cluster_0 Waste Generation cluster_1 Collection & Segregation cluster_2 Final Disposal Solid Waste (gloves, etc.) Solid Waste (gloves, etc.) Labeled Halogenated Solid Waste Container Labeled Halogenated Solid Waste Container Solid Waste (gloves, etc.)->Labeled Halogenated Solid Waste Container Liquid Waste (solutions, rinsates) Liquid Waste (solutions, rinsates) Labeled Halogenated Liquid Waste Container Labeled Halogenated Liquid Waste Container Liquid Waste (solutions, rinsates)->Labeled Halogenated Liquid Waste Container Licensed Hazardous Waste Disposal Service Licensed Hazardous Waste Disposal Service Labeled Halogenated Solid Waste Container->Licensed Hazardous Waste Disposal Service Labeled Halogenated Liquid Waste Container->Licensed Hazardous Waste Disposal Service

Caption: Waste Disposal Workflow for Halogenated Compounds.

Final Disposal:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[9]

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the protection of our environment.

References

  • Personal protective equipment for handling 2-Amino-3-(trifluoromethyl)phenol - Benchchem.
  • Isoxazole(288-14-2)MSDS Melting Point Boiling Density Storage Transport - ChemicalBook.
  • Personal Protective Equipment.
  • Environmental Fact Sheet, Organobromine - EPA.
  • Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)picolinic acid - Benchchem.
  • 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid - Apollo Scientific.
  • Isoxazole-3-carboxylic acid - SAFETY DATA SHEET.
  • Isoxazole - Safety Data Sheet - ChemicalBook.
  • 3-BroMo-5-(2-trifluoroMethylphenyl)-4,5-dihydro-isoxazole - ChemBK.
  • Material Safety Data Sheet - Chemicea.
  • Safety Data Sheet.
  • Halogenated Heterocycles - Sigma-Aldrich.
  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds - Liverpool University Press.
  • Proper Disposal of 3-(Bromomethyl)-4-methylfuran-2,5-dione: A Guide for Laboratory Professionals - Benchchem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.